molecular formula C9H13NO B1330492 N-Ethyl-3-methoxyaniline CAS No. 41115-30-4

N-Ethyl-3-methoxyaniline

Cat. No.: B1330492
CAS No.: 41115-30-4
M. Wt: 151.21 g/mol
InChI Key: AFQXCZCRJSGHPB-UHFFFAOYSA-N
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Description

N-Ethyl-3-methoxyaniline is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound N-Ethyl-3-methoxyaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Ethyl-3-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethyl-3-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-3-10-8-5-4-6-9(7-8)11-2/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQXCZCRJSGHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342935
Record name N-Ethyl-3-methoxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41115-30-4
Record name N-Ethyl-3-methoxyaniline
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Record name N-ethyl-3-methoxyaniline
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Foundational & Exploratory

Introduction: A Niche Yet Versatile Aromatic Amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Ethyl-3-methoxyaniline (CAS: 41115-30-4)

N-Ethyl-3-methoxyaniline, identified by the CAS number 41115-30-4, is a substituted aromatic amine that holds specialized value in synthetic organic chemistry and biomedical research.[1] Unlike its more common aniline counterparts, its unique substitution pattern—an ethyl group on the nitrogen and a methoxy group at the meta position—imparts specific physicochemical properties that make it a valuable intermediate and research tool. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its synthesis, characterization, applications, and handling, grounded in established chemical principles and safety protocols.

While not a household name in chemical catalogs, its documented role as a potential arginine surrogate and thrombin inhibitor highlights its significance in the exploration of novel therapeutics.[2] Understanding its technical profile is crucial for leveraging its full potential in the laboratory and beyond.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is the foundation of its effective application. N-Ethyl-3-methoxyaniline is a molecule whose characteristics are dictated by the interplay between the aromatic ring, the basic secondary amine, and the electron-donating methoxy group.

Core Chemical Properties

The fundamental identifiers and computed properties of N-Ethyl-3-methoxyaniline are summarized below, providing a snapshot of its molecular nature.[1]

PropertyValueSource
CAS Number 41115-30-4PubChem[1]
Molecular Formula C₉H₁₃NOPubChem[1]
Molecular Weight 151.21 g/mol PubChem[1]
IUPAC Name N-ethyl-3-methoxyanilinePubChem[1]
Canonical SMILES CCNC1=CC(=CC=C1)OCPubChem[1]
InChI Key AFQXCZCRJSGHPB-UHFFFAOYSA-NPubChem[1]
Topological Polar Surface Area 21.3 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Spectroscopic Signature

Structural elucidation and purity assessment rely on spectroscopic analysis. While a comprehensive public database of its experimental spectra is limited, its structure allows for predictable signatures in key analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons (with splitting patterns influenced by the meta-substitution), a singlet for the methoxy protons, and a broad singlet for the N-H proton.

    • ¹³C NMR : The carbon spectrum will display nine distinct signals corresponding to each carbon atom in the unique electronic environments of the molecule.[1]

  • Mass Spectrometry (MS) :

    • GC-MS : Gas chromatography-mass spectrometry data indicates a molecular ion peak (M+) at m/z 151, confirming the molecular weight. A significant peak is also observed at m/z 136, likely corresponding to the loss of a methyl group (-CH₃).[1]

  • Infrared (IR) Spectroscopy : The IR spectrum would feature characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2850 cm⁻¹), C=C aromatic ring stretching (~1600-1450 cm⁻¹), and strong C-O stretching from the methoxy group (~1250 and 1050 cm⁻¹).

Synthesis and Purification Workflow

The synthesis of N-Ethyl-3-methoxyaniline is not widely published in detail, but a robust and logical pathway can be designed based on standard organic chemistry transformations, specifically the N-alkylation of a primary aromatic amine. The most direct approach involves the ethylation of 3-methoxyaniline.

Proposed Synthesis Pathway: Reductive Amination

A highly effective and controlled method for N-mono-alkylation is reductive amination. This approach minimizes the over-alkylation that can occur with alkyl halides, leading to a cleaner product profile. The causality here is the initial formation of an imine (or enamine) intermediate from the reaction of 3-methoxyaniline with acetaldehyde, followed by its immediate reduction in situ.

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Purification Stage Reactants 3-Methoxyaniline + Acetaldehyde Reaction Reductive Amination Reactants->Reaction Reducing_Agent Sodium Triacetoxyborohydride (STAB) Reducing_Agent->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Workup Aqueous Workup (NaHCO₃ wash) Reaction->Workup Reaction Quench Extraction Solvent Extraction (DCM) Workup->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Chromatography Silica Gel Chromatography Drying->Chromatography Crude Product Product N-Ethyl-3-methoxyaniline (Final Product) Chromatography->Product

Caption: Proposed workflow for the synthesis and purification of N-Ethyl-3-methoxyaniline.

Step-by-Step Synthesis Protocol (Reductive Amination)

This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC).

  • Reaction Setup : To a solution of 3-methoxyaniline (1.0 eq) in dichloromethane (DCM, ~0.2 M), add acetaldehyde (1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • Causality: Allowing the amine and aldehyde to pre-mix ensures the formation of the imine intermediate before the introduction of the reducing agent, which is crucial for efficient reaction.

  • Reduction : Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

    • Causality: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards carbonyls than other hydrides, reducing the likelihood of side reactions involving the starting aldehyde. Portion-wise addition helps control any potential exotherm.

  • Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

    • Causality: The basic NaHCO₃ solution neutralizes the acidic byproducts of the reaction and quenches any remaining reducing agent.

  • Extraction : Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Causality: Chromatography is essential to remove any unreacted starting material, over-alkylated byproducts, and other impurities, yielding the pure secondary amine.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized N-Ethyl-3-methoxyaniline is a critical, multi-step process. Each technique provides orthogonal data, building a complete and trustworthy analytical profile.

Analytical_Workflow Start Purified Sample (Post-Chromatography) Purity_Check HPLC / GC-MS Analysis Start->Purity_Check Assess Purity Structure_Confirm Structural Confirmation Purity_Check->Structure_Confirm If Pure NMR ¹H and ¹³C NMR Structure_Confirm->NMR MS High-Resolution MS Structure_Confirm->MS IR FT-IR Spectroscopy Structure_Confirm->IR Final Characterized Compound (>95% Purity) NMR->Final MS->Final IR->Final

Caption: A self-validating workflow for the analytical characterization of the final product.

Recommended Analytical Protocols
  • High-Performance Liquid Chromatography (HPLC) : An effective method for assessing purity is reverse-phase HPLC.[3]

    • Column : C18 stationary phase.

    • Mobile Phase : A gradient of acetonitrile and water, with 0.1% formic acid.

    • Detection : UV detector at 254 nm.

    • Self-Validation: A single, sharp peak indicates high purity. The retention time is a characteristic property under these specific conditions.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This confirms both purity and molecular weight.

    • Method : A standard temperature gradient on a nonpolar column (e.g., DB-5) will separate the compound from volatile impurities.

    • Detection : The mass spectrometer should confirm the molecular ion at m/z 151 and show a fragmentation pattern consistent with the structure.[1]

  • NMR Spectroscopy : This is the definitive method for structural confirmation.

    • Sample Prep : Dissolve ~5-10 mg of the pure compound in deuterated chloroform (CDCl₃).

    • Analysis : Acquire ¹H, ¹³C, and 2D spectra (like COSY and HSQC) to unambiguously assign all proton and carbon signals, confirming the connectivity of the ethyl, methoxy, and aniline fragments.

Applications in Biomedical Research: Thrombin Inhibition

One of the most compelling documented applications of N-Ethyl-3-methoxyaniline is its use as a research tool in enzymology. It has been identified as a biocompatible and biodegradable surrogate for arginine and has demonstrated inhibitory activity against thrombin, a key serine protease in the blood coagulation cascade.[2]

  • Mechanistic Insight : The rationale behind this function lies in molecular mimicry. The protonated secondary amine of N-Ethyl-3-methoxyaniline can potentially mimic the guanidinium group of arginine, which is a key recognition motif for the active site of enzymes like thrombin. The methoxy group and ethyl substituent likely play roles in modulating the compound's solubility, basicity, and steric interactions within the enzyme's binding pocket.

  • Experimental Context : Its utility has been demonstrated in studies involving co-crystallization with metal ions, suggesting its use as a stable and tractable stand-in for the more complex arginine residue in structural biology and inhibitor design studies.[2] This application is particularly relevant for drug development professionals seeking to design novel anticoagulants or probes for serine proteases.

Safety, Handling, and Reactivity

As with any substituted aniline, proper handling of N-Ethyl-3-methoxyaniline is paramount.

Hazard Profile

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1][2]

Hazard CodeClassDescription
H302 Acute Toxicity, Oral (Category 4)Harmful if swallowed.
H317 Skin Sensitization (Category 1)May cause an allergic skin reaction.
H318 Serious Eye Damage (Category 1)Causes serious eye damage.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls : Handle in a well-ventilated fume hood to avoid inhalation of any vapors.

  • Personal Protective Equipment :

    • Gloves : Wear nitrile or other chemically resistant gloves.

    • Eye Protection : Use chemical safety goggles or a face shield.

    • Lab Coat : A standard lab coat is required.

  • First Aid : In case of skin contact, wash thoroughly with soap and water. For eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention. If swallowed, call a poison control center or doctor immediately.[4]

Chemical Reactivity

Aromatic amines are generally stable but can be reactive under certain conditions.

  • Oxidation : The compound is susceptible to oxidation, especially on prolonged exposure to air and light, which can cause discoloration (often turning darker).[5] It should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Incompatibilities : Avoid contact with strong oxidizing agents and strong acids. Reaction with strong acids will form the corresponding ammonium salt in an exothermic reaction.[5]

References

  • PubChem. (n.d.). N-ethyl-3-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-3-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Ibogaine. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of N-Ethyl-3-methylaniline on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-Ethyl-3-methoxyaniline (C9H13NO)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has underscored the critical importance of understanding the foundational molecules that serve as the bedrock of complex chemical synthesis and drug discovery. N-Ethyl-3-methoxyaniline is one such molecule—a seemingly simple substituted aniline that holds significant potential as a versatile intermediate. This guide is crafted not as a rigid set of instructions, but as a comprehensive resource that delves into the "why" behind the "how." It is designed to empower researchers to not only replicate the methodologies presented but also to innovate upon them. By understanding the causality behind experimental choices and the principles of self-validating protocols, the reader will be better equipped to harness the full potential of this valuable chemical entity.

Introduction and Strategic Importance

N-Ethyl-3-methoxyaniline, with the molecular formula C9H13NO, is an aromatic amine that is finding increasing utility in the realms of organic synthesis and medicinal chemistry. Its structure, featuring a methoxy group at the meta-position and an ethyl group on the amine, imparts a unique combination of electronic and steric properties. The methoxy group, a strong electron-donating group, influences the reactivity of the aromatic ring and the basicity of the amine. The N-ethyl group provides a degree of lipophilicity and can be a crucial element in the design of molecules intended to interact with biological targets.

Aniline and its derivatives are foundational scaffolds in a vast array of pharmaceuticals.[1] The strategic placement of substituents on the aniline ring is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, such as bioavailability, metabolic stability, and target-binding affinity.[1] The methoxy group, in particular, is a common feature in many approved drugs, where it can influence everything from receptor binding to metabolic pathways.[2] This guide will provide a detailed exploration of the synthesis, purification, analysis, and potential applications of N-Ethyl-3-methoxyaniline, with a focus on its role as a key building block in the development of novel therapeutics.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and effective use in experimental settings.

Table 1: Physicochemical Properties of N-Ethyl-3-methoxyaniline [3]

PropertyValueSource
Molecular Formula C9H13NOPubChem[3]
Molecular Weight 151.21 g/mol PubChem[3]
IUPAC Name N-ethyl-3-methoxyanilinePubChem[3]
CAS Number 41115-30-4PubChem[3]
Canonical SMILES CCNC1=CC(=CC=C1)OCPubChem[3]
InChIKey AFQXCZCRJSGHPB-UHFFFAOYSA-NPubChem[3]
XLogP3 2.2PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Rotatable Bond Count 3PubChem[3]

Safety and Handling:

N-Ethyl-3-methoxyaniline is classified with the following GHS hazard statements[3]:

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

  • H318: Causes serious eye damage.

Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Synthesis of N-Ethyl-3-methoxyaniline: A Comparative Approach

The synthesis of N-Ethyl-3-methoxyaniline can be approached through several established methods for N-alkylation of anilines. The choice of method often depends on factors such as the availability of starting materials, desired scale, and tolerance of functional groups. Two common and effective methods are reductive amination and direct N-alkylation.

Method 1: Reductive Amination of 3-Methoxyaniline with Acetaldehyde

Reductive amination is a highly efficient and widely used method for the formation of C-N bonds.[4] This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of an amine (3-methoxyaniline) with a carbonyl compound (acetaldehyde), followed by in-situ reduction to the desired amine. This method is often preferred due to its high selectivity for mono-alkylation and the use of readily available and relatively mild reducing agents.

Principle: The reaction proceeds via the nucleophilic attack of the primary amine on the carbonyl carbon of acetaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine, which is subsequently reduced by a hydride-based reducing agent, such as sodium borohydride (NaBH4), to yield the secondary amine. The choice of a mild reducing agent is crucial to prevent the reduction of the starting aldehyde.

Reductive_Amination 3-Methoxyaniline 3-Methoxyaniline Imine_Intermediate Imine Intermediate 3-Methoxyaniline->Imine_Intermediate + Acetaldehyde - H2O Acetaldehyde Acetaldehyde N-Ethyl-3-methoxyaniline N-Ethyl-3-methoxyaniline Imine_Intermediate->N-Ethyl-3-methoxyaniline Reducing_Agent NaBH4 Reducing_Agent->N-Ethyl-3-methoxyaniline Reduction

Figure 1: Reductive Amination Workflow.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Imine Formation: To the stirred solution, add acetaldehyde (1.2-1.5 eq) dropwise at room temperature. The reaction mixture is typically stirred for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH4) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Ethyl-3-methoxyaniline.

Method 2: Direct N-Alkylation of 3-Methoxyaniline with an Ethylating Agent

Direct N-alkylation involves the reaction of the primary amine with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.[5] This method is straightforward but can sometimes lead to over-alkylation, producing the tertiary amine as a byproduct. The choice of base and reaction conditions is critical to maximize the yield of the desired secondary amine.

Principle: The base deprotonates the primary amine to increase its nucleophilicity. The resulting anion then acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide in an SN2 reaction to form the N-ethylated product. A non-nucleophilic, sterically hindered base is often employed to minimize side reactions.

N_Alkylation 3-Methoxyaniline 3-Methoxyaniline N-Ethyl-3-methoxyaniline N-Ethyl-3-methoxyaniline 3-Methoxyaniline->N-Ethyl-3-methoxyaniline + Ethyl Iodide Ethyl_Iodide Ethyl Iodide Base Base (e.g., K2CO3) Base->N-Ethyl-3-methoxyaniline Deprotonation & Nucleophilic Attack

Figure 2: N-Alkylation Workflow.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-methoxyaniline (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a suitable base, for example, potassium carbonate (K2CO3) (2.0-3.0 eq).

  • Addition of Alkylating Agent: Add ethyl iodide or ethyl bromide (1.1-1.5 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir until the reaction is complete, as monitored by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts.

  • Extraction and Washing: Dilute the filtrate with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude N-Ethyl-3-methoxyaniline obtained from either synthetic route will likely contain unreacted starting materials, byproducts, and residual reagents. Purification is essential to obtain a compound of high purity suitable for further applications.

Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the purification of organic compounds.[6] For N-Ethyl-3-methoxyaniline, a silica gel stationary phase is typically used.

Principle: The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and a mobile phase (a solvent system of appropriate polarity). N-Ethyl-3-methoxyaniline, being a moderately polar compound, will have a moderate affinity for the polar silica gel. By carefully selecting a mobile phase, the desired compound can be eluted from the column while impurities are either retained more strongly or eluted more quickly.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a solvent system of appropriate polarity. A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is often effective.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified N-Ethyl-3-methoxyaniline.

Characterization and Quality Control

The identity and purity of the synthesized N-Ethyl-3-methoxyaniline must be confirmed using a combination of analytical techniques.

Analytical_Workflow Purified_Compound Purified N-Ethyl-3-methoxyaniline GCMS GC-MS Purified_Compound->GCMS HPLC HPLC Purified_Compound->HPLC NMR NMR (1H & 13C) Purified_Compound->NMR Purity Purity Assessment GCMS->Purity Identity Structural Confirmation GCMS->Identity Mass Spectrum HPLC->Purity NMR->Identity

Figure 3: Analytical Workflow for Quality Control.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7]

Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for its identification.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or dichloromethane).

  • GC Conditions:

    • Column: A non-polar or moderately polar capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

  • Data Analysis: The retention time of the peak corresponding to N-Ethyl-3-methoxyaniline can be used for purity assessment, while the mass spectrum will confirm its molecular weight and fragmentation pattern.

4.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds.[8]

Principle: A liquid mobile phase is pumped at high pressure through a column packed with a solid stationary phase. The sample is injected into the mobile phase and separated based on its differential partitioning between the two phases. A detector at the end of the column measures the concentration of the eluted components.

Experimental Protocol:

  • Sample Preparation: Prepare a standard solution of the purified compound in the mobile phase.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column is typically suitable.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with a small amount of an acid (e.g., formic acid or phosphoric acid) to improve peak shape.[9]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

  • Data Analysis: The retention time and peak area can be used to determine the purity of the sample by comparing it to a reference standard.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.

Principle: NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei can absorb electromagnetic radiation at specific frequencies. These frequencies are highly sensitive to the chemical environment of the nuclei, providing detailed information about the structure of the molecule.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum of N-Ethyl-3-methoxyaniline would be expected to show signals corresponding to the aromatic protons, the methoxy protons, the methylene protons of the ethyl group, and the methyl protons of the ethyl group, with characteristic chemical shifts and coupling patterns.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.

Applications in Drug Discovery and Development

N-Ethyl-3-methoxyaniline serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The methoxyaniline scaffold is a common feature in a variety of biologically active compounds, including kinase inhibitors and antimalarial agents.[10][11]

5.1. Role as a Scaffold in Kinase Inhibitors

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major class of therapeutic agents.[12] The aniline core is a prevalent feature in many kinase inhibitors, where it often participates in key hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The substituents on the aniline ring are critical for modulating potency, selectivity, and pharmacokinetic properties. The methoxy and ethyl groups of N-Ethyl-3-methoxyaniline can be strategically utilized to optimize these parameters in the design of novel kinase inhibitors.[13]

5.2. Intermediate in the Synthesis of Bioactive Molecules

While a direct blockbuster drug synthesized from N-Ethyl-3-methoxyaniline is not prominently documented, its structural motifs are present in various pharmacologically active compounds. For instance, the closely related N,N-dimethyl-3-methoxyaniline is a key precursor in some synthetic routes to the analgesic drug Tramadol.[3][5] This highlights the potential of N-ethyl-3-methoxyaniline to serve as a versatile starting material for the synthesis of a diverse range of therapeutic agents. Its utility as a biocompatible and biodegradable surrogate for arginine in certain reactions and its observed inhibition of the enzyme thrombin further underscore its potential in drug development.[14]

Conclusion

N-Ethyl-3-methoxyaniline is a valuable and versatile chemical intermediate with a well-defined physicochemical and safety profile. Its synthesis can be reliably achieved through established methods such as reductive amination and N-alkylation, and it can be purified to a high degree using standard techniques like flash column chromatography. A suite of analytical methods, including GC-MS, HPLC, and NMR, provides a robust framework for its characterization and quality control. The strategic importance of the methoxyaniline scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents, positions N-Ethyl-3-methoxyaniline as a key building block for future drug discovery efforts. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

  • Boulahlib, S., Boudina, A., Si-Ahmed, K., Bessekhouad, Y., & Trari, M. (2018). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 10(28), 3463-3471.
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 586008, N-ethyl-3-methoxyaniline. Retrieved from [Link].

  • K-Y. Chang, et al. (2016). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 59(21), 9847-9862.
  • Mallon, R., et al. (2004). Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. Molecular Cancer Therapeutics, 3(6), 755-762.
  • Maguire, M. P., et al. (1994). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Journal of Medicinal Chemistry, 37(14), 2129-2137.
  • Menche, D., & Arikan, F. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis, 48(10), 1535-1544.
  • Meanwell, N. A. (2024). The role of the methoxy group in approved drugs. Journal of Medicinal Chemistry.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10824, 3-Methoxyaniline. Retrieved from [Link].

  • Wu, P., & Nielsen, T. E. (2018). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 23(11), 2887.
  • Johnstone, R. A. W., Payling, D. W., & Thomas, C. (1969). A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic, (16), 2223-2224.
  • Synthesis method of N-ethyl aniline. (2013). CN103145562A.
  • Synthesis of Tramadol and Analogous. (2006). Journal of the Mexican Chemical Society, 50(2), 74-77.
  • Kusari, S., et al. (2016). Synthetic Origin of Tramadol in the Environment.
  • Al-Kindy, S. M. Z., et al. (2013). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Instrumentation Science & Technology, 41(1), 48-59.
  • U.S. Environmental Protection Agency. (1996).
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Wissner, A., et al. (2000). Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(17), 2005-2008.
  • Supporting Information Cobalt Nanoclusters Coated by N-Doped Carbon for Chemoselective Nitroarene Hydrogenation and Tandem Reactions. (2018). The Royal Society of Chemistry.
  • Quantification of aniline and N-methylaniline in indigo. (2021). SN Applied Sciences, 3(11), 933.
  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. (2018). The Journal of Organic Chemistry, 83(18), 11359-11368.
  • RU2270187C2 - Method for preparing n-methylaniline - Google P
  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

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N-Ethyl-3-methoxyaniline physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of N-Ethyl-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-3-methoxyaniline is a substituted aromatic amine that serves as a valuable building block and intermediate in various fields of chemical synthesis. Its unique combination of an ethylamino group and a methoxy group on an aniline scaffold imparts specific reactivity and properties, making it a compound of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physical and chemical characteristics, spectroscopic profile, reactivity, and established protocols for its analysis, designed to equip scientists with the foundational knowledge required for its effective application.

Compound Identification and Structure

Precise identification is the cornerstone of any chemical research. N-Ethyl-3-methoxyaniline is cataloged under several identifiers across major chemical databases.

IdentifierValue
IUPAC Name N-ethyl-3-methoxyaniline[1]
CAS Number 41115-30-4[1][2]
Molecular Formula C₉H₁₃NO[1][2]
SMILES CCNC1=CC(=CC=C1)OC[1][2]
InChIKey AFQXCZCRJSGHPB-UHFFFAOYSA-N[1]

The structure consists of a benzene ring substituted with an ethylamino group (-NHCH₂CH₃) and a methoxy group (-OCH₃) at positions 1 and 3, respectively.

Caption: 2D Chemical Structure of N-Ethyl-3-methoxyaniline.

Physical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and application conditions.

PropertyValueSource
Molecular Weight 151.21 g/mol PubChem[1], Biosynth[2]
Appearance Expected to be a light yellow to amber liquid, may darken upon exposure to air.Inferred from related compounds[3][4]
Boiling Point Data not explicitly available. Expected to be in the range of 220-250 °C.Inferred from related compounds[3][4]
Solubility Insoluble in water; soluble in organic solvents like ethanol, ether, and acetone.Inferred from related compounds[3][4]

Spectroscopic Data: A Fingerprint of the Molecule

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound.

Mass Spectrometry (MS)

In a typical electron ionization (EI) mass spectrum, N-Ethyl-3-methoxyaniline would exhibit a molecular ion peak ([M]⁺) at m/z = 151. A significant fragment peak is observed at m/z = 136, corresponding to the loss of a methyl radical (•CH₃) from the ethyl group, which is a common fragmentation pathway for N-ethyl anilines.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides distinct signals for each type of proton. Expected chemical shifts (δ) in CDCl₃ are:

    • A triplet at ~1.2 ppm (3H) for the methyl protons (-CH₃) of the ethyl group.

    • A quartet at ~3.1 ppm (2H) for the methylene protons (-CH₂-) of the ethyl group.

    • A broad singlet at ~3.5-4.0 ppm (1H) for the amine proton (-NH-).

    • A singlet at ~3.8 ppm (3H) for the methoxy protons (-OCH₃).

    • A complex multiplet pattern in the aromatic region (~6.2-7.2 ppm) for the four protons on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. Expected chemical shifts (δ) are:

    • ~15 ppm for the ethyl methyl carbon.

    • ~40 ppm for the ethyl methylene carbon.

    • ~55 ppm for the methoxy carbon.

    • ~100-160 ppm for the six aromatic carbons, with the carbon attached to the oxygen appearing most downfield.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.[5]

  • ~3400 cm⁻¹: A single, sharp peak characteristic of the N-H stretch of a secondary amine.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl and methoxy groups.

  • ~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1250-1000 cm⁻¹: Strong C-O stretching from the methoxy group and C-N stretching from the amino group.[5]

Chemical Properties and Reactivity

N-Ethyl-3-methoxyaniline's reactivity is governed by its three key components: the secondary amine, the methoxy group, and the aromatic ring.

  • Basicity: Like other anilines, the lone pair of electrons on the nitrogen atom imparts basic properties, allowing it to react with acids to form ammonium salts.

  • N-Alkylation and N-Acylation: The secondary amine can undergo further reaction with alkylating or acylating agents.

  • Electrophilic Aromatic Substitution: The amino and methoxy groups are both strong activating, ortho-, para-directing groups. This makes the aromatic ring highly susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The primary positions for substitution will be C2, C4, and C6 (ortho and para to the activating groups).

  • Oxidation: Aromatic amines are susceptible to oxidation, which can lead to discoloration of the compound from a pale liquid to a darker, brownish substance upon exposure to air and light.[4]

Synthesis Workflow

A common method for the synthesis of N-alkylanilines is the reductive amination of a carbonyl compound or direct alkylation of the corresponding aniline. For N-Ethyl-3-methoxyaniline, a plausible and direct synthetic route involves the ethylation of m-anisidine.

G cluster_0 Synthesis of N-Ethyl-3-methoxyaniline start Starting Material: m-Anisidine reaction Reaction: Nucleophilic Substitution start->reaction reagent Reagent: Ethylating Agent (e.g., Ethyl Iodide) reagent->reaction product Crude Product: N-Ethyl-3-methoxyaniline reaction->product purification Purification: Distillation or Chromatography product->purification final_product Final Product purification->final_product

Caption: A representative workflow for the synthesis of N-Ethyl-3-methoxyaniline.

Applications in Research and Drug Development

N-Ethyl-3-methoxyaniline is more than a simple chemical; it is an enabling tool for innovation.

  • Medicinal Chemistry: Substituted anilines are privileged scaffolds in drug discovery. This compound can serve as a starting point or intermediate for the synthesis of more complex molecules with potential biological activity. For instance, Biosynth reports that it has been shown to inhibit thrombin, an important enzyme in the blood coagulation cascade.[2]

  • Organic Synthesis: It acts as a versatile intermediate. For example, related methoxyanilines are used in the total synthesis of complex natural products like Ibogaine, which has been investigated for treating addiction.[6]

  • Materials Science: Aniline derivatives are precursors to polyaniline and other conductive polymers and can be used in the synthesis of dyes.

Safety and Handling

Adherence to safety protocols is non-negotiable when handling any chemical substance.

  • GHS Hazard Classification:

    • H302: Harmful if swallowed[1]

    • H317: May cause an allergic skin reaction[1]

    • H318: Causes serious eye damage[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/eye protection/face protection.[1][2]

    • P301+P317 & P330: IF SWALLOWED: Get medical help. Rinse mouth.[1]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[1][2]

    • P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Handling Recommendations: Work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Store in a cool, dry, dark place in a tightly sealed container, away from oxidizing agents.

Experimental Protocols

The following are generalized, self-validating protocols for determining the core properties of N-Ethyl-3-methoxyaniline.

G cluster_workflow Characterization Workflow A Obtain Sample of N-Ethyl-3-methoxyaniline B Physical Property Determination A->B E Spectroscopic Analysis A->E C Melting Point Analysis B->C D Boiling Point Analysis (Distillation) B->D I Data Compilation & Interpretation C->I D->I F NMR (¹H, ¹³C) E->F G IR E->G H MS E->H F->I G->I H->I

Sources

Spectroscopic Profile of N-Ethyl-3-methoxyaniline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Ethyl-3-methoxyaniline is a substituted aromatic amine with significant applications in the synthesis of dyes, pharmaceuticals, and other specialty organic compounds. A thorough understanding of its molecular structure is paramount for its effective utilization and for the quality control of its synthesis. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful toolkit for the unambiguous structural elucidation and characterization of this molecule. This technical guide offers a detailed analysis of the NMR, IR, and MS data for N-Ethyl-3-methoxyaniline, providing researchers, scientists, and drug development professionals with a comprehensive reference for its identification and characterization. We will delve into the interpretation of the spectral data, underpinned by the fundamental principles of each technique, and provide field-proven insights into the experimental choices behind data acquisition.

Molecular Structure and Spectroscopic Overview

The structure of N-Ethyl-3-methoxyaniline, with the chemical formula C₉H₁₃NO, consists of an aniline ring substituted with an ethyl group on the nitrogen atom and a methoxy group at the meta-position. This substitution pattern gives rise to a unique spectroscopic fingerprint.

Caption: Molecular Structure of N-Ethyl-3-methoxyaniline.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for N-Ethyl-3-methoxyaniline

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0 - 7.2m1HAr-H
~6.2 - 6.4m3HAr-H
~3.7s3H-OCH₃
~3.1q2H-NH-CH₂-
~1.2t3H-CH₂-CH₃
~3.5 (broad)s1H-NH-

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (δ ~6.2 - 7.2 ppm): The four protons on the benzene ring are in different chemical environments and will exhibit complex splitting patterns (multiplets) due to ortho, meta, and para couplings. The proton ortho to the electron-donating methoxy group is expected to be the most shielded, while the proton ortho to the amino group will also be significantly shielded.

  • Methoxy Protons (δ ~3.7 ppm): The three protons of the methoxy group (-OCH₃) are equivalent and are not coupled to any other protons, thus they are expected to appear as a sharp singlet.

  • Ethyl Group Protons:

    • Methylene Protons (-NH-CH₂-) (δ ~3.1 ppm): These two protons are adjacent to the nitrogen atom and a methyl group. They will be split by the three protons of the methyl group, resulting in a quartet (q).

    • Methyl Protons (-CH₂-CH₃) (δ ~1.2 ppm): These three protons are adjacent to the methylene group and will be split by its two protons, resulting in a triplet (t).

  • Amine Proton (-NH-) (δ ~3.5 ppm): The chemical shift of the N-H proton can be variable and its signal is often broad due to quadrupole broadening and potential hydrogen exchange. It may or may not show coupling to the adjacent methylene protons.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms in a molecule. The ¹³C NMR spectrum of N-Ethyl-3-methoxyaniline has been experimentally determined.

Table 2: ¹³C NMR Spectral Data for N-Ethyl-3-methoxyaniline

Chemical Shift (ppm)Assignment
160.7C-OCH₃
149.8C-NH
130.1Ar-C
106.0Ar-C
102.5Ar-C
99.3Ar-C
55.1-OCH₃
38.6-NH-CH₂-
15.0-CH₂-CH₃

Source: SpectraBase[1]

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (δ 99.3 - 160.7 ppm): The six carbons of the benzene ring are all chemically non-equivalent due to the substitution pattern, resulting in six distinct signals in the aromatic region. The carbon attached to the electronegative oxygen of the methoxy group (C-OCH₃) is the most downfield, while the carbon attached to the nitrogen (C-NH) is also significantly deshielded. The remaining four aromatic carbons appear at higher fields.

  • Methoxy Carbon (-OCH₃) (δ 55.1 ppm): The carbon of the methoxy group appears in the typical range for sp³ hybridized carbons attached to an oxygen atom.

  • Ethyl Group Carbons:

    • Methylene Carbon (-NH-CH₂-) (δ 38.6 ppm): This carbon is directly attached to the nitrogen atom, which causes a downfield shift compared to a simple alkane.

    • Methyl Carbon (-CH₂-CH₃) (δ 15.0 ppm): This terminal methyl carbon is the most upfield signal in the spectrum, as expected.

Caption: Correlation of carbon types to ¹³C NMR chemical shifts.

II. Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands for N-Ethyl-3-methoxyaniline

Wavenumber (cm⁻¹)VibrationFunctional Group
3350 - 3450N-H StretchSecondary Amine
2850 - 3000C-H StretchAlkyl (sp³)
3000 - 3100C-H StretchAromatic (sp²)
1580 - 1620C=C StretchAromatic Ring
1450 - 1550N-H BendSecondary Amine
1200 - 1275C-O StretchAryl Ether
1000 - 1075C-O StretchAryl Ether
1150 - 1250C-N StretchAromatic Amine

Interpretation of the IR Spectrum:

  • N-H Vibrations: A key feature will be the N-H stretching vibration of the secondary amine, appearing as a single, relatively sharp band in the 3350-3450 cm⁻¹ region. The N-H bending vibration is expected in the 1450-1550 cm⁻¹ range.

  • C-H Vibrations: The spectrum will show C-H stretching vibrations for both the sp³ hybridized alkyl groups (ethyl and methoxy) in the 2850-3000 cm⁻¹ region and the sp² hybridized aromatic protons in the 3000-3100 cm⁻¹ region.

  • Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring will appear as a series of bands in the 1580-1620 cm⁻¹ region.

  • C-O and C-N Vibrations: The characteristic C-O stretching of the aryl ether will likely show two bands, an asymmetric stretch around 1200-1275 cm⁻¹ and a symmetric stretch around 1000-1075 cm⁻¹. The C-N stretching of the aromatic amine will be observed in the 1150-1250 cm⁻¹ region.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The GC-MS data for N-Ethyl-3-methoxyaniline is available.

Table 4: GC-MS Data for N-Ethyl-3-methoxyaniline

m/zRelative IntensityProposed Fragment
151~40%[M]⁺ (Molecular Ion)
136100%[M - CH₃]⁺
108~30%[M - C₂H₅ - H]⁺ or [M - CH₃ - CO]⁺
77~20%[C₆H₅]⁺

Source: SpectraBase[1]

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak ([M]⁺): The peak at m/z 151 corresponds to the molecular weight of N-Ethyl-3-methoxyaniline (151.21 g/mol ), confirming the molecular formula.

  • Base Peak ([M - CH₃]⁺): The most intense peak (base peak) at m/z 136 results from the loss of a methyl radical (•CH₃) from the ethyl group. This is a common fragmentation pathway for N-ethyl substituted anilines, leading to a stable resonance-stabilized cation.

  • Other Fragment Ions: The peak at m/z 108 could arise from the loss of the entire ethyl group followed by the loss of a hydrogen atom, or from the loss of a methyl radical followed by the loss of carbon monoxide from the methoxy group. The peak at m/z 77 is characteristic of a phenyl cation ([C₆H₅]⁺), indicating the presence of a benzene ring.

MS_Fragmentation M+ [M]⁺ m/z = 151 M-CH3 [M - CH₃]⁺ m/z = 136 (Base Peak) M+->M-CH3 - •CH₃ Fragments Other Fragments m/z = 108, 77 M-CH3->Fragments Further Fragmentation

Caption: Primary fragmentation pathway of N-Ethyl-3-methoxyaniline.

IV. Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is essential. The following sections provide detailed, step-by-step methodologies for acquiring NMR, IR, and MS data for N-Ethyl-3-methoxyaniline.

NMR Data Acquisition (¹H and ¹³C)

NMR_Workflow SamplePrep 1. Sample Preparation ~5-10 mg in ~0.7 mL CDCl₃ Tube 2. Transfer to NMR Tube SamplePrep->Tube Spectrometer 3. Insert into Spectrometer Tube->Spectrometer LockShim 4. Lock and Shim Spectrometer->LockShim Acquire_1H 5. Acquire ¹H Spectrum LockShim->Acquire_1H Acquire_13C 6. Acquire ¹³C Spectrum LockShim->Acquire_13C Process 7. Data Processing (FT, Phasing, Baseline Correction) Acquire_1H->Process Acquire_13C->Process

Caption: General workflow for NMR data acquisition.

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of N-Ethyl-3-methoxyaniline and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, number of scans (typically 8-16), and relaxation delay.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Set a wider spectral width and a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus. A proton-decoupled sequence is typically used to simplify the spectrum to singlets.

  • Data Processing:

    • Apply a Fourier Transform (FT) to the FID to obtain the spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

FT-IR Data Acquisition

Protocol (for liquid sample using ATR):

  • Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of neat N-Ethyl-3-methoxyaniline directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

GC-MS Data Acquisition

GCMS_Workflow SamplePrep 1. Sample Preparation Dilute in suitable solvent (e.g., DCM) Inject 2. Inject into GC SamplePrep->Inject Separate 3. Chromatographic Separation Inject->Separate Ionize 4. Ionization (EI) Separate->Ionize Analyze 5. Mass Analysis (Quadrupole) Ionize->Analyze Detect 6. Detection Analyze->Detect Spectrum 7. Mass Spectrum Generation Detect->Spectrum

Caption: General workflow for GC-MS analysis.

Protocol:

  • Sample Preparation: Prepare a dilute solution of N-Ethyl-3-methoxyaniline (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • GC Method Setup:

    • Column: Use a nonpolar or moderately polar capillary column (e.g., DB-5ms).

    • Injector: Set the injector temperature to an appropriate value (e.g., 250 °C) to ensure complete volatilization.

    • Oven Program: Implement a temperature gradient program to ensure good separation of the analyte from any impurities. A typical program might start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

  • MS Method Setup:

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition and Analysis: The instrument software will acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. The mass spectrum of the peak corresponding to N-Ethyl-3-methoxyaniline can then be analyzed and compared to library spectra for confirmation.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic data for N-Ethyl-3-methoxyaniline, covering ¹H NMR, ¹³C NMR, IR, and MS techniques. The detailed interpretation of the spectral data, in conjunction with the provided experimental protocols, serves as a valuable resource for scientists and researchers involved in the synthesis, characterization, and application of this important chemical intermediate. The presented data and analyses are grounded in fundamental spectroscopic principles, ensuring a high degree of scientific integrity and trustworthiness. By leveraging the information within this guide, professionals in the field can confidently identify and characterize N-Ethyl-3-methoxyaniline, facilitating its use in a wide range of chemical applications.

References

  • SpectraBase. N-Ethyl-3-methoxyaniline. [Link] (accessed Jan 22, 2026).

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N-Ethyl-3-methoxyaniline synthesis and discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Discovery of N-Ethyl-3-methoxyaniline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-Ethyl-3-methoxyaniline (CAS No. 41115-30-4), a key aromatic amine intermediate. The document is structured to serve researchers, chemists, and professionals in drug development by detailing its chemical properties, established synthetic routes with a focus on mechanistic principles, and historical context. A detailed, field-proven protocol for its synthesis via reductive amination is presented, alongside essential characterization data. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible understanding of the synthesis and application of this compound.

Introduction to N-Ethyl-3-methoxyaniline

N-Ethyl-3-methoxyaniline, also known as N-ethyl-m-anisidine, is a disubstituted aniline derivative featuring both an ethylamino and a methoxy group on the benzene ring. Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries. The presence of the electron-donating methoxy and ethylamino groups activates the aromatic ring, making it amenable to further functionalization, such as electrophilic aromatic substitution.

Recent studies have highlighted its potential use as a biocompatible and biodegradable surrogate for arginine in certain metathesis reactions and as an inhibitor of thrombin, an enzyme critical to blood coagulation[1]. This suggests emerging applications in medicinal chemistry and biocatalysis.

Physicochemical Properties

A summary of the core physicochemical properties of N-Ethyl-3-methoxyaniline is provided below.

PropertyValueSource
CAS Number 41115-30-4PubChem[2]
Molecular Formula C₉H₁₃NOPubChem[2]
Molecular Weight 151.21 g/mol PubChem[2]
IUPAC Name N-ethyl-3-methoxyanilinePubChem[2]
Synonyms 3-methoxy-N-ethylaniline, N-ethyl-m-anisidinePubChem[2]

Core Synthetic Strategies

The synthesis of N-Ethyl-3-methoxyaniline is primarily achieved through the N-alkylation of its precursor, m-anisidine. Two principal strategies are commonly considered: direct alkylation and reductive amination.

Method A: Direct Alkylation of m-Anisidine

This classical approach involves the reaction of m-anisidine with an ethylating agent, such as ethyl iodide or diethyl sulfate, typically in the presence of a weak base to neutralize the acid byproduct.

Mechanism: The reaction proceeds via a standard SN2 nucleophilic substitution, where the nitrogen atom of the primary amine attacks the electrophilic ethyl group of the alkylating agent.

Causality and Limitations: While straightforward, this method suffers from a significant drawback: over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a competitive reaction that forms the tertiary amine (N,N-diethyl-3-methoxyaniline) as a major byproduct. Controlling the stoichiometry and reaction conditions to favor mono-alkylation can be challenging, often resulting in lower yields and complex purification procedures.

Method B: Reductive Amination

Reductive amination is a highly efficient and selective method for forming amines, making it the preferred industrial and laboratory-scale route.[3] This process involves two key steps:

  • Imine Formation: The reaction of a primary amine (m-anisidine) with an aldehyde (acetaldehyde).

  • Reduction: The in-situ reduction of the resulting imine intermediate to the corresponding secondary amine.

Causality and Advantages: This method elegantly circumvents the problem of over-alkylation.[3] The imine (or iminium ion) intermediate is more readily reduced than the starting carbonyl compound. By using a mild reducing agent that selectively targets the iminium ion, the reaction can be stopped cleanly at the secondary amine stage. Common reducing agents for this purpose include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are compatible with the mildly acidic conditions required for imine formation.[3]

G cluster_0 Reductive Amination Workflow start Mix m-Anisidine & Acetaldehyde in suitable solvent (e.g., DCE) imine Imine Formation (Acid Catalyst, e.g., Acetic Acid) start->imine reduction Add Reducing Agent (e.g., NaBH(OAc)₃) imine->reduction reaction Stir at Room Temperature reduction->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purify Purification (e.g., Column Chromatography) workup->purify product N-Ethyl-3-methoxyaniline purify->product

Fig. 1: General workflow for the synthesis of N-Ethyl-3-methoxyaniline via reductive amination.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a reliable method for the synthesis of N-Ethyl-3-methoxyaniline from m-anisidine and acetaldehyde.

Safety: This procedure must be performed by trained professionals in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS).

Materials and Reagents
  • m-Anisidine (C₇H₉NO, MW: 123.15 g/mol )

  • Acetaldehyde (C₂H₄O, MW: 44.05 g/mol )

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, MW: 211.94 g/mol )

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic Acid (glacial)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add m-anisidine (10.0 g, 81.2 mmol). Dissolve the amine in 100 mL of anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Add acetaldehyde (5.0 mL, 89.3 mmol, 1.1 eq) to the solution, followed by glacial acetic acid (0.5 mL). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (20.6 g, 97.4 mmol, 1.2 eq) to the reaction mixture. Note: The addition may cause a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding 100 mL of saturated sodium bicarbonate solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane (DCM).

  • Washing and Drying: Combine all organic layers and wash sequentially with 100 mL of water and 100 mL of brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield N-Ethyl-3-methoxyaniline as a pale yellow to amber oil.

G reactants m-Anisidine + Acetaldehyde protonation Protonation of Carbonyl Oxygen reactants->protonation H⁺ (cat.) attack Nucleophilic Attack by Amine protonation->attack intermediate1 Carbinolamine Intermediate attack->intermediate1 protonation2 Protonation of Hydroxyl Group intermediate1->protonation2 H⁺ water_loss Loss of Water protonation2->water_loss iminium Iminium Ion water_loss->iminium reduction Hydride Attack from NaBH(OAc)₃ iminium->reduction product N-Ethyl-3-methoxyaniline reduction->product

Fig. 2: Simplified reaction mechanism of reductive amination.

Characterization Data

The identity and purity of the synthesized N-Ethyl-3-methoxyaniline should be confirmed using standard analytical techniques. Spectroscopic data is available in public databases for reference.[2]

  • ¹H NMR: Expected signals include those for the aromatic protons, the methoxy group protons (-OCH₃), the methylene protons of the ethyl group (-CH₂-), and the methyl protons of the ethyl group (-CH₃).

  • ¹³C NMR: Expected signals correspond to the distinct carbon atoms of the aromatic ring, the methoxy carbon, and the two carbons of the N-ethyl group.[2]

  • Mass Spectrometry (GC-MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (151.21 m/z).[2]

Discovery and Historical Context

The precise first synthesis of N-Ethyl-3-methoxyaniline is not prominently documented in a singular, seminal publication, a common fate for many foundational chemical intermediates. Its existence and utility are well-established through its long-standing inclusion in major chemical catalogs and databases, such as the CAS registry (assigned CAS number 41115-30-4).[2]

The synthesis of its parent compound, m-anisidine, was described in the late 19th and early 20th centuries. For example, a 1914 publication details its preparation via the reduction of m-nitroanisole, itself derived from m-nitrophenol.[4] The subsequent N-ethylation to produce N-Ethyl-3-methoxyaniline is a logical and straightforward synthetic step that was likely performed in various industrial and academic labs as part of broader research into dyes, pharmaceuticals, and other specialty chemicals. Its value lies not in a dramatic discovery but in its reliable utility as a building block for creating more complex and functional molecules.

Conclusion

N-Ethyl-3-methoxyaniline is a valuable chemical intermediate with established and emerging applications. While several synthetic routes are possible, reductive amination of m-anisidine with acetaldehyde stands out as the most efficient and selective method, avoiding the over-alkylation issues inherent in direct alkylation. The detailed protocol provided in this guide offers a robust and reproducible pathway for its synthesis. The compound's established presence in the chemical literature and commerce underscores its continued importance in synthetic organic chemistry.

References

  • Title: N-ethyl-3-methoxyaniline Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Ibogaine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Making Substituted Amines Through Reductive Amination Source: Master Organic Chemistry URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: The synthesis of meta-anisidine Source: IDEALS (Illinois Digital Environment for Access to Learning and Scholarship) URL: [Link]

Sources

N-Ethyl-3-methoxyaniline IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Ethyl-3-methoxyaniline

Abstract

N-Ethyl-3-methoxyaniline is a substituted aniline derivative with significant utility as a chemical intermediate in the synthesis of complex organic molecules. Its specific arrangement of an N-ethyl group and a meta-positioned methoxy group confers distinct reactivity, making it a valuable building block for drug discovery and materials science. This guide provides a comprehensive technical overview of N-Ethyl-3-methoxyaniline, detailing its chemical identity, physicochemical properties, a robust synthesis protocol via reductive amination, and its applications, with a particular focus on its relevance to researchers in pharmaceutical development.

PART 1: CORE DIRECTIVE - Structure and Overview

This guide is structured to provide a holistic and practical understanding of N-Ethyl-3-methoxyaniline, moving from foundational knowledge to practical application.

  • Chemical Identity & Nomenclature : Establishes the precise chemical identity with IUPAC naming, common synonyms, and key registry numbers for unambiguous identification.

  • Physicochemical Properties : Presents critical physical and chemical data in a clear, tabular format for easy reference in experimental design.

  • Synthesis and Reactivity : Delves into the practical synthesis of the molecule, providing a detailed, step-by-step protocol for its preparation. This section emphasizes the chemical principles behind the chosen method, ensuring a deep understanding of the process.

  • Applications in Research & Development : Explores the utility of N-Ethyl-3-methoxyaniline as a precursor and building block in relevant fields, supported by literature.

  • References : A comprehensive list of cited sources for further reading and verification.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Chemical Identity and Nomenclature

Precise identification is the cornerstone of chemical research. N-Ethyl-3-methoxyaniline is systematically named based on the substitution pattern on the aniline core.

  • IUPAC Name : The official IUPAC designation for this compound is N-ethyl-3-methoxyaniline .[1] This name explicitly describes an ethyl group attached to the nitrogen (N-ethyl) and a methoxy group at the third carbon (3-methoxy) of the aniline benzene ring.

  • Synonyms : For literature and database searches, it is crucial to be aware of common synonyms. These include:

    • 3-methoxy-N-ethylaniline[1]

    • N-Ethyl-m-anisidine

    • N-Ethyl-3-methoxy-benzenamine[1]

    • N-Ethyl-N-(3-methoxyphenyl)amine[1]

  • Chemical Structure Diagram :

    Caption: Structure of N-ethyl-3-methoxyaniline.

Physicochemical Properties

Understanding the physical properties of a compound is essential for its safe handling, purification, and use in reactions.

PropertyValueSource(s)
CAS Number 41115-30-4[1]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
InChIKey AFQXCZCRJSGHPB-UHFFFAOYSA-N[1]
Appearance Light amber liquid[2]
Solubility Insoluble in water[2]

Expertise & Experience Insight : The properties listed in the table, such as its liquid state at room temperature and insolubility in water, dictate the choice of workup procedures during synthesis. An extraction with an immiscible organic solvent is the standard method for isolating this compound from an aqueous reaction mixture. Its relatively high molecular weight for a simple aniline derivative suggests a boiling point suitable for purification by vacuum distillation.

Synthesis and Reactivity

A common and efficient method for preparing secondary amines like N-Ethyl-3-methoxyaniline is through direct reductive amination. This one-pot reaction is favored for its high atom economy and operational simplicity. The synthesis starts from the commercially available primary amine, 3-methoxyaniline (also known as m-anisidine), and an aldehyde, in this case, acetaldehyde.

3.1. Synthesis via Reductive Amination

The reaction proceeds in two main stages within the same pot: (1) the formation of an imine intermediate from the aniline and acetaldehyde, and (2) the immediate reduction of the imine to the target secondary amine using a mild reducing agent like sodium borohydride.

Logical Relationship Diagram:

SynthesisWorkflow cluster_reactants Reactants cluster_process One-Pot Reaction cluster_reagents Reagents Aniline 3-Methoxyaniline Imine Imine Formation (Hemiaminal intermediate) Aniline->Imine + Solvent Aldehyde Acetaldehyde Aldehyde->Imine + Solvent Reduction In-situ Reduction (Hydride addition) Imine->Reduction Product N-Ethyl-3-methoxyaniline Reduction->Product Reducer Sodium Borohydride (NaBH4) Reducer->Reduction Reducing Agent Solvent Methanol (Solvent)

Caption: Workflow for the one-pot reductive amination synthesis.

Experimental Protocol:

Objective: To synthesize N-Ethyl-3-methoxyaniline from 3-methoxyaniline and acetaldehyde.

Materials:

  • 3-Methoxyaniline (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 3-methoxyaniline (1.0 eq) and methanol. Stir until the aniline is fully dissolved. Cool the flask to 0 °C in an ice-water bath.

  • Imine Formation: While stirring at 0 °C, add acetaldehyde (1.2 eq) dropwise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour. Causality Note: The initial low temperature controls the exothermic reaction and favors the controlled formation of the hemiaminal, which then dehydrates to the imine as the reaction warms.

  • Reduction: Re-cool the mixture to 0 °C. Add sodium borohydride (1.5 eq) slowly in small portions. Safety & Trustworthiness Note: The addition must be slow and portion-wise to manage the exothermic quenching of the borohydride and the evolution of hydrogen gas. This methodical addition is a self-validating step to prevent an uncontrolled reaction.

  • Reaction Completion & Quench: After the full addition of NaBH₄, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed. Once complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Workup & Isolation: Remove the methanol from the mixture using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude N-Ethyl-3-methoxyaniline can be purified further by flash column chromatography on silica gel if required.

Applications in Research & Development

N-Ethyl-3-methoxyaniline serves as a key intermediate in several areas of chemical synthesis, particularly those relevant to drug development.

  • Precursor in Psychoactive Drug Synthesis : The structure of N-Ethyl-3-methoxyaniline is embedded within more complex molecules. For instance, a related compound, 2-iodo-4-methoxyaniline, is a starting material in a total synthesis of ibogaine , a psychoactive indole alkaloid investigated for its potential in treating substance use disorders.[3] The N-alkyl-anisidine moiety is a common scaffold in neuroactive compounds.

  • Thrombin Inhibitor and Arginine Surrogate : Research has shown that N-Ethyl-3-methoxyaniline can act as an inhibitor of thrombin, a critical enzyme in the blood coagulation cascade.[4] This finding positions it as a lead compound or fragment for the development of new anticoagulant therapies. Furthermore, it has been identified as a biocompatible and biodegradable surrogate for the amino acid arginine in certain metathesis reactions, opening avenues for its use in peptide and protein modification studies.[4]

PART 3: VISUALIZATION & FORMATTING

(Diagrams and tables are integrated into the main text above as per the CORE DIRECTIVE.)

References

  • Wikipedia. (n.d.). Ibogaine. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-3-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-3-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

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N-Ethyl-3-methoxyaniline: A Technical Safety and Hazard Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide on the safety and hazards associated with N-Ethyl-3-methoxyaniline (CAS No. 41115-30-4). It is intended for researchers, scientists, and professionals in drug development and other fields who may handle this compound. The information herein is synthesized from available safety data and is intended to foster a culture of safety and informed risk assessment in the laboratory.

Understanding the Hazard Profile of N-Ethyl-3-methoxyaniline

GHS Classification and Hazard Statements

Based on data submitted to the European Chemicals Agency (ECHA), N-Ethyl-3-methoxyaniline is classified with the following hazards:[1]

Hazard ClassHazard CategoryGHS CodeHazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed
Skin SensitizationCategory 1H317May cause an allergic skin reaction
Serious Eye DamageCategory 1H318Causes serious eye damage

GHS Pictograms: [2]

  • GHS05 (Corrosion): Indicates the potential for causing serious eye damage.

  • GHS07 (Exclamation Mark): Indicates that the substance may be harmful if swallowed and can cause skin sensitization.

GHS Pictograms associated with N-Ethyl-3-methoxyaniline.

Exposure Control and Personal Protective Equipment (PPE)

Given the identified hazards, stringent adherence to appropriate exposure controls and the use of personal protective equipment are mandatory when handling N-Ethyl-3-methoxyaniline.

Engineering Controls
  • Ventilation: All work with N-Ethyl-3-methoxyaniline should be conducted in a well-ventilated area. For procedures that may generate aerosols or vapors, a chemical fume hood is required.

  • Safety Stations: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is recommended as a minimum standard of protection.

  • Eye and Face Protection: Due to the risk of serious eye damage (H318), chemical safety goggles are essential.[2] A face shield should be worn in conjunction with goggles when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves are required. Given the structural similarity to other anilines, butyl or viton gloves may offer good protection, but it is crucial to consult the glove manufacturer's compatibility data.

    • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: While not typically required for small-scale laboratory use in a fume hood, if there is a risk of inhaling vapors or aerosols, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.

PPE_Workflow cluster_workflow PPE Selection Workflow start Handling N-Ethyl-3-methoxyaniline

Recommended PPE for handling N-Ethyl-3-methoxyaniline.

Safe Handling, Storage, and Emergency Procedures

Handling
  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.[3]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3]

Storage
  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.

  • Store in a locked cabinet or other secure area.

Emergency Procedures

Disclaimer: The following first aid recommendations are general guidelines. In the absence of a specific Safety Data Sheet for N-Ethyl-3-methoxyaniline, these are based on best practices for similar chemicals. Always consult with a medical professional in case of exposure.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical attention.

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

  • In Case of Inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

Accidental Release and Disposal Considerations

Accidental Release
  • Small Spills: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area. Prevent the spill from entering drains or waterways. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal.[4]

Disposal
  • Disposal of N-Ethyl-3-methoxyaniline and its containers must be done in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Conclusion

N-Ethyl-3-methoxyaniline presents significant hazards that require careful management in a laboratory setting. The primary risks of serious eye damage, skin sensitization, and oral toxicity necessitate the consistent use of appropriate engineering controls and personal protective equipment. While a comprehensive toxicological profile is not yet available, the information from its GHS classification provides a clear basis for safe handling protocols. By adhering to the guidelines outlined in this document, researchers can mitigate the risks and ensure a safe working environment.

References

  • S D FINE- CHEM LIMITED. m-ANISIDINE GHS Safety Data Sheet. [Link]

  • PubChem. N-ethyl-3-methoxyaniline. [Link]

Sources

Navigating the Synthesis and Handling of N-Ethyl-3-methoxyaniline: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

N-Ethyl-3-methoxyaniline, a substituted aniline derivative, presents a unique molecular scaffold for applications in pharmaceutical and chemical synthesis. Its handling, however, demands a nuanced understanding of its potential hazards, informed by both its specific toxicological profile and the broader characteristics of aromatic amines. This guide provides an in-depth analysis of the material safety data for N-Ethyl-3-methoxyaniline, offering a framework for its safe utilization in a research and development setting.

Chemical Identity and Physicochemical Properties

N-Ethyl-3-methoxyaniline is identified by the Chemical Abstracts Service (CAS) number 41115-30-4 . A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₉H₁₃NOPubChem[1]
Molecular Weight 151.21 g/mol PubChem[1]
Appearance Not explicitly stated, but related anilines are often liquids.Inferred from related compounds
Solubility Insoluble in water.Inferred from related compounds like N-ethylaniline[2]

Hazard Identification and GHS Classification

N-Ethyl-3-methoxyaniline is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.[1]

  • H302: Harmful if swallowed. [1]

  • H317: May cause an allergic skin reaction. [1]

  • H318: Causes serious eye damage. [1]

The primary hazards are associated with its oral toxicity, potential to elicit a skin sensitization response, and the risk of severe damage to the eyes upon contact.[1]

Toxicological Profile: Understanding the Risks

Key Toxicological Concerns:

  • Acute Toxicity: The "Harmful if swallowed" classification indicates a significant risk upon ingestion.[1] Related compounds like N-ethylaniline are also classified as toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Sensitization: The potential for N-Ethyl-3-methoxyaniline to cause an allergic skin reaction necessitates careful handling to avoid dermal exposure.[1]

  • Eye Damage: The classification of "Causes serious eye damage" underscores the corrosive nature of this compound towards ocular tissue, mandating the use of appropriate eye protection.[1]

Safe Handling and Storage Protocols

A multi-layered approach to safety is paramount when working with N-Ethyl-3-methoxyaniline. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls
  • Ventilation: All manipulations of N-Ethyl-3-methoxyaniline should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash and Safety Shower: An easily accessible and fully functional eyewash station and safety shower are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The following PPE is required when handling N-Ethyl-3-methoxyaniline:

  • Eye Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.

  • Skin and Body Protection: A lab coat is essential. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron and sleeves should be worn.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors outside of a fume hood, a respirator with an appropriate organic vapor cartridge should be used.

Storage Requirements
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

  • Keep containers tightly closed to prevent the release of vapors and protect the compound from moisture and light.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure to N-Ethyl-3-methoxyaniline.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[3]

Experimental Workflow: Safe Handling Protocol for a Suzuki Coupling Reaction

The following protocol outlines the safe handling of N-Ethyl-3-methoxyaniline in a typical laboratory synthesis, such as a Suzuki coupling reaction.

cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_disposal Waste Disposal prep_ppe Don appropriate PPE: - Safety goggles & face shield - Nitrile gloves - Lab coat prep_fume_hood Ensure chemical fume hood is operational prep_ppe->prep_fume_hood prep_reagents Weigh N-Ethyl-3-methoxyaniline and other reagents in the fume hood prep_fume_hood->prep_reagents reaction_setup Assemble reaction glassware in the fume hood prep_reagents->reaction_setup reaction_addition Add reagents to the reaction vessel under an inert atmosphere reaction_setup->reaction_addition reaction_heating Heat the reaction mixture with appropriate temperature control reaction_addition->reaction_heating workup_quench Cool the reaction and quench carefully in the fume hood reaction_heating->workup_quench workup_extraction Perform liquid-liquid extraction with appropriate solvents workup_quench->workup_extraction workup_purification Purify the product via column chromatography in the fume hood workup_extraction->workup_purification disposal_waste Collect all liquid and solid waste in designated, labeled containers workup_purification->disposal_waste disposal_ppe Dispose of contaminated gloves and other disposable PPE disposal_waste->disposal_ppe

Caption: A step-by-step workflow for the safe handling of N-Ethyl-3-methoxyaniline.

Logical Relationship of Hazards and Protective Measures

The following diagram illustrates the logical connection between the identified hazards of N-Ethyl-3-methoxyaniline and the corresponding protective measures.

cluster_hazards Identified Hazards cluster_measures Protective Measures h302 H302: Harmful if swallowed handling Safe Handling Practices (Avoid ingestion, skin/eye contact) h302->handling Mitigated by h317 H317: May cause an allergic skin reaction ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) h317->ppe Mitigated by h317->handling Mitigated by h318 H318: Causes serious eye damage h318->ppe Mitigated by engineering Engineering Controls (Fume Hood, Eyewash) h318->engineering Mitigated by

Caption: Relationship between hazards and protective measures.

Conclusion

While a comprehensive Material Safety Data Sheet for N-Ethyl-3-methoxyaniline is not widely available, a robust safety protocol can be established by integrating the specific GHS hazard information with the well-documented risks associated with its chemical class. Researchers, scientists, and drug development professionals must adhere to stringent safety measures, including the consistent use of appropriate personal protective equipment and engineering controls, to mitigate the risks of oral toxicity, skin sensitization, and serious eye damage. A proactive and informed approach to safety is essential for the successful and responsible use of this valuable chemical intermediate.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzanilide 98%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). m-ANISIDINE GHS Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-3-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

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Whitepaper: A Mechanistic Investigation of N-Ethyl-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the mechanism of action of N-Ethyl-3-methoxyaniline.

Abstract

N-Ethyl-3-methoxyaniline is a substituted aniline primarily utilized as an intermediate in the synthesis of dyes and other organic compounds.[1][2] While not extensively studied as a pharmacological agent, its structural features are common in molecules of biological interest and toxicological concern. A comprehensive understanding of its mechanism of action is therefore critical for risk assessment and for anticipating its biological fate. This guide synthesizes the available data to propose a mechanism of action centered on its metabolic activation and resultant toxicological profile, a pathway characteristic of the aniline class of compounds.[3][4] We further outline robust experimental protocols designed to validate these proposed mechanisms, providing a framework for future research.

Introduction and Physicochemical Profile

Substituted anilines represent a class of chemicals with widespread industrial application but also with well-documented biological and toxicological implications.[4] Many compounds in this class exert their effects not through direct receptor interaction, but through metabolic transformation into reactive species.[3] N-Ethyl-3-methoxyaniline is a member of this family, and direct data on its specific biological targets is sparse. However, based on the extensive literature on aniline metabolism, we can construct a scientifically rigorous, hypothetical mechanism of action.

The initial step in understanding its potential biological activity is to characterize its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of N-Ethyl-3-methoxyaniline

Property Value Source
Molecular Formula C₉H₁₃NO [5]
Molecular Weight 151.21 g/mol [5]
Appearance Light yellow to brown liquid [6]
CAS Number 41115-30-4 [7]

| Primary Use | Intermediate in chemical synthesis |[1][2] |

Proposed Mechanism of Action: The Metabolic Activation Pathway

The central hypothesis for the biological activity of N-Ethyl-3-methoxyaniline is its metabolism by hepatic enzymes, primarily the Cytochrome P450 (CYP) superfamily, into reactive electrophilic intermediates. This process is a well-established mechanism for the toxicity of many aniline derivatives.[3]

The metabolic process can be delineated into several key stages:

  • N-Oxidation: The initial and rate-limiting step is often the oxidation of the secondary amine nitrogen by CYP enzymes to form an N-hydroxy metabolite (N-hydroxy-N-ethyl-3-methoxyaniline). This is a critical toxification step.[8]

  • Formation of a Nitrenium Ion: The N-hydroxy metabolite can be further processed, for example, through esterification (e.g., sulfation or acetylation) followed by spontaneous dissociation, to form a highly reactive and unstable nitrenium ion.

  • Macromolecular Adduct Formation: This electrophilic nitrenium ion can then form covalent bonds with nucleophilic sites on cellular macromolecules, including DNA and proteins. The formation of DNA adducts is a primary initiating event in chemical carcinogenesis.[3]

  • Ring Hydroxylation: A competing, and generally considered detoxifying, pathway is the hydroxylation of the aromatic ring, also mediated by CYP enzymes.[8][9]

G cluster_0 Phase I Metabolism (Liver) cluster_1 Bioactivation & Covalent Binding A N-Ethyl-3-methoxyaniline B N-hydroxy-N-ethyl-3-methoxyaniline (Proximate Carcinogen) A->B CYP450 (N-Oxidation) C Ring-Hydroxylated Metabolites (Detoxification Pathway) A->C CYP450 (C-Hydroxylation) D Nitrenium Ion (Ultimate Carcinogen) B->D Esterification & Dissociation E DNA Adducts D->E F Protein Adducts D->F G Mutations & Carcinogenesis E->G

Caption: Proposed metabolic activation pathway of N-Ethyl-3-methoxyaniline leading to cellular damage.

Toxicological Profile

The GHS hazard classifications for N-Ethyl-3-methoxyaniline align with the proposed metabolic activation mechanism, indicating significant biological activity. The toxicity of its parent compound, 3-methoxyaniline, is also well-documented and includes the potential to cause methemoglobinemia, a classic toxicological endpoint for anilines where the oxygen-carrying capacity of blood is reduced.[10]

Table 2: GHS Hazard Summary for N-Ethyl-3-methoxyaniline

Hazard Statement Classification Description
H302 Acute Toxicity, Oral (Category 4) Harmful if swallowed.[5]
H317 Skin Sensitization (Category 1) May cause an allergic skin reaction.[5]

| H318 | Serious Eye Damage (Category 1) | Causes serious eye damage.[5] |

Preliminary Pharmacological Insights

While the primary focus remains on toxicology, it is noteworthy that one source describes N-Ethyl-3-methoxyaniline as an inhibitor of thrombin, an enzyme critical for blood coagulation.[7] This finding suggests that the molecule could, in principle, interact with specific biological targets. However, this claim requires substantial further investigation to be validated and to determine its relevance and mechanism (e.g., competitive, non-competitive, or covalent inhibition).

Experimental Protocols for Mechanistic Validation

To move from a hypothetical to a proven mechanism of action, a structured experimental approach is required. The following protocols are designed to be self-validating and to directly test the central hypotheses of metabolic activation and adduct formation.

Protocol: In Vitro Metabolic Profiling

Causality: The foundational step is to confirm that N-Ethyl-3-methoxyaniline is indeed metabolized by hepatic enzymes and to identify the resulting products. This experiment directly tests the hypothesis of N-oxidation and ring hydroxylation.

Methodology:

  • System Preparation: Prepare incubations containing pooled human liver microsomes (or from a relevant preclinical species), N-Ethyl-3-methoxyaniline (e.g., at 1 µM and 10 µM), and an NADPH-regenerating system to support CYP enzyme activity. Include a negative control incubation without the NADPH system.

  • Incubation: Incubate all samples at 37°C for a set time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Quenching: Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard. This step precipitates proteins while extracting the analyte and metabolites.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.

    • Monitor for the disappearance of the parent compound (N-Ethyl-3-methoxyaniline, m/z 152.1).

    • Search for predicted metabolites, specifically the N-hydroxy product (+16 Da, m/z 168.1) and ring-hydroxylated products (+16 Da, m/z 168.1).

    • Utilize tandem mass spectrometry (MS/MS) to confirm the structure of the metabolites based on their fragmentation patterns.

G cluster_prep 1. Incubation Setup cluster_run 2. Reaction cluster_process 3. Sample Processing cluster_analysis 4. Analysis A Liver Microsomes + NADPH System + N-Ethyl-3-methoxyaniline B Incubate at 37°C (Time Course) A->B C Quench with Acetonitrile B->C D Centrifuge & Collect Supernatant C->D E LC-MS/MS Analysis D->E F Identify Parent & Metabolites E->F

Caption: High-level experimental workflow for in vitro metabolic profiling.

Protocol: Covalent Binding Assessment

Causality: This experiment directly tests the hypothesis that reactive metabolites are formed and are capable of binding to macromolecules, the key event in the proposed toxicological mechanism.

Methodology:

  • Radiolabeling: Synthesize or procure radiolabeled [¹⁴C]-N-Ethyl-3-methoxyaniline.

  • Incubation: Perform an in vitro metabolism incubation as described in Protocol 5.1, but use the radiolabeled compound and include macromolecules (liver microsomes serve as the protein source; calf thymus DNA can be added to assess DNA binding).

  • Macromolecule Precipitation: After incubation, exhaustively precipitate the proteins and/or DNA using multiple washes with organic solvents (e.g., methanol, acetonitrile) to remove all unbound parent compound and metabolites.

  • Quantification:

    • For protein binding, re-solubilize the final protein pellet and quantify the radioactivity using liquid scintillation counting.

    • For DNA binding, isolate and purify the DNA, then quantify the associated radioactivity.

  • Data Analysis: Express the results as pmol-equivalents of drug covalently bound per mg of protein or DNA. A time- and concentration-dependent increase in binding that is dependent on a functional metabolic system (NADPH) is considered a positive result.

Conclusion and Future Directions

The available evidence strongly suggests that the primary mechanism of action for N-Ethyl-3-methoxyaniline is its metabolic activation into reactive electrophilic species, which can subsequently bind to cellular macromolecules, leading to toxicity and potentially carcinogenicity. This places it within a well-understood class of toxic compounds. While preliminary data suggests a potential for specific enzyme inhibition (e.g., thrombin), this requires significant further validation.[7]

Future research must prioritize the experimental validation of the proposed metabolic pathways and covalent binding potential using the protocols outlined herein. Furthermore, in vivo studies are necessary to understand the full toxicokinetic and toxicodynamic profile of the compound. For drug development professionals, the aniline moiety in any lead compound should be considered a "structural alert" that warrants early and thorough metabolic and toxicological investigation.[4]

References

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An In-Depth Technical Guide to the Reactivity Profile of N-Ethyl-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-3-methoxyaniline, a substituted aniline derivative, serves as a versatile intermediate in the synthesis of a wide array of organic compounds, particularly in the realms of dye chemistry and pharmaceuticals. Its reactivity is governed by the interplay of the electron-donating effects of the ethylamino and methoxy groups, which activate the aromatic ring towards electrophilic substitution and other transformations. This guide provides a comprehensive overview of the reactivity profile of N-Ethyl-3-methoxyaniline, detailing its synthesis, key reactions, and applications. The document is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: Understanding the Core Reactivity

N-Ethyl-3-methoxyaniline (also known as N-ethyl-m-anisidine) is an aromatic amine characterized by the presence of an ethylamino group (-NHCH₂CH₃) and a methoxy group (-OCH₃) on a benzene ring, positioned meta to each other. The inherent nucleophilicity of the aromatic ring is significantly enhanced by these two electron-donating groups, making the molecule highly susceptible to electrophilic attack. The directing effects of these substituents are a key determinant of the regioselectivity of its reactions. The ethylamino group is a potent activating and ortho-, para-directing group, while the methoxy group is also activating and ortho-, para-directing. Their combined influence dictates the preferred positions for electrophilic substitution.

This guide will systematically explore the synthesis of N-Ethyl-3-methoxyaniline, followed by a detailed analysis of its reactivity in key reaction classes, including electrophilic aromatic substitution, diazotization and coupling reactions, and oxidation. Where available, detailed experimental protocols are provided to facilitate the practical application of this knowledge.

Molecular Structure and Properties

A thorough understanding of the physicochemical properties of N-Ethyl-3-methoxyaniline is fundamental to its handling and use in synthesis.

PropertyValueSource
IUPAC Name N-ethyl-3-methoxyaniline[1]
Synonyms N-ethyl-m-anisidine, 3-methoxy-N-ethylaniline[1]
CAS Number 41115-30-4[1]
Molecular Formula C₉H₁₃NO[1]
Molecular Weight 151.21 g/mol [1]
Appearance Not specified, likely a liquidInferred from related compounds
Boiling Point Not specified
Solubility Not specified

Safety Profile: [1] N-Ethyl-3-methoxyaniline is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

  • H318: Causes serious eye damage.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of N-Ethyl-3-methoxyaniline

The synthesis of N-Ethyl-3-methoxyaniline can be achieved through several methods, with reductive amination of m-anisaldehyde being a common and efficient route. This method involves the reaction of m-anisaldehyde with ethylamine to form a Schiff base (imine), which is then reduced in situ to the desired secondary amine.

m_anisaldehyde m-Anisaldehyde schiff_base Schiff Base (Imine) Intermediate m_anisaldehyde->schiff_base + ethylamine Ethylamine ethylamine->schiff_base product N-Ethyl-3-methoxyaniline schiff_base->product + reducing_agent Reducing Agent (e.g., NaBH₄, H₂/Pd-C) reducing_agent->product

Figure 1: General workflow for the synthesis of N-Ethyl-3-methoxyaniline via reductive amination.

Experimental Protocol: Reductive Amination of m-Anisaldehyde

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • m-Anisaldehyde

  • Ethylamine (as a solution in a suitable solvent, e.g., ethanol or THF)

  • Sodium borohydride (NaBH₄) or catalytic hydrogenation setup (H₂, Pd/C)

  • Methanol or other suitable solvent

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve m-anisaldehyde (1 equivalent) in methanol. To this solution, add ethylamine (1.1 equivalents) dropwise at room temperature. The reaction mixture is typically stirred for 1-2 hours to facilitate the formation of the Schiff base. Progress can be monitored by thin-layer chromatography (TLC).

  • Reduction:

    • Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Using Catalytic Hydrogenation: Transfer the methanolic solution of the imine to a hydrogenation vessel. Add a catalytic amount of palladium on carbon (5-10 mol%). The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) until the uptake of hydrogen ceases.

  • Work-up:

    • If using NaBH₄, quench the reaction by the slow addition of water.

    • Filter the reaction mixture (especially if a heterogeneous catalyst was used).

    • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer, and wash it sequentially with 1 M HCl, water, 1 M NaOH, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-Ethyl-3-methoxyaniline can be purified by vacuum distillation to obtain a colorless to pale yellow liquid[2].

Reactivity Profile: A Detailed Exploration

The reactivity of N-Ethyl-3-methoxyaniline is dominated by electrophilic aromatic substitution reactions due to the strong activating nature of the ethylamino and methoxy groups.

Electrophilic Aromatic Substitution

The ethylamino and methoxy groups are both ortho-, para-directing. In N-Ethyl-3-methoxyaniline, the positions ortho and para to the ethylamino group are C2, C4, and C6. The positions ortho and para to the methoxy group are C2, C4, and C6. Therefore, electrophilic substitution is strongly favored at the C2, C4, and C6 positions. The C2 and C6 positions are ortho to one group and meta to the other, while the C4 position is para to the ethylamino group and ortho to the methoxy group. Steric hindrance from the ethyl group may slightly disfavor substitution at the C2 position.

cluster_0 Directing Effects on N-Ethyl-3-methoxyaniline Ring Benzene Ring with substituents at C1 (-NH-Et) and C3 (-OMe) C2 C2 (ortho to -NH-Et, ortho to -OMe) Highly Activated Ring->C2 ortho to -NH-Et ortho to -OMe C4 C4 (para to -NH-Et, ortho to -OMe) Highly Activated Ring->C4 para to -NH-Et ortho to -OMe C6 C6 (ortho to -NH-Et, para to -OMe) Highly Activated Ring->C6 ortho to -NH-Et para to -OMe C5 C5 (meta to both) Deactivated Ring->C5

Figure 2: Regioselectivity in electrophilic aromatic substitution of N-Ethyl-3-methoxyaniline.

Halogenation of N-Ethyl-3-methoxyaniline with reagents such as bromine or chlorine is expected to proceed rapidly, even in the absence of a Lewis acid catalyst, due to the highly activated nature of the ring. The reaction is likely to result in polysubstitution unless mild conditions are employed.

Plausible Experimental Protocol: Bromination

  • Dissolve N-Ethyl-3-methoxyaniline (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1 equivalent for monosubstitution, though polysubstitution is likely) in the same solvent dropwise with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Perform an aqueous work-up, including neutralization with a mild base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.

Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be problematic due to the oxidation of the amino group and the formation of the anilinium ion, which is a meta-director. To achieve para-nitration, the amino group is often protected by acylation prior to nitration, followed by deprotection.

Workflow for Controlled Nitration:

start N-Ethyl-3-methoxyaniline protection Protection of Amino Group (e.g., Acylation) start->protection nitration Nitration (HNO₃/H₂SO₄) protection->nitration deprotection Deprotection (Hydrolysis) nitration->deprotection product Nitro-N-Ethyl-3-methoxyaniline deprotection->product

Figure 3: A typical workflow for the controlled nitration of N-Ethyl-3-methoxyaniline.

Sulfonation of N-alkylanilines can be achieved using fuming sulfuric acid (oleum)[3]. The reaction conditions, such as temperature and the concentration of SO₃ in the oleum, can influence the isomeric distribution of the resulting sulfonic acids. At moderate temperatures, a mixture of para and meta isomers is often obtained[3].

Diazotization and Azo Coupling

As a primary aromatic amine (after potential in-situ de-ethylation under harsh acidic conditions) or more likely, as a secondary amine, N-Ethyl-3-methoxyaniline can undergo reactions at the nitrogen atom. While secondary aromatic amines do not undergo diazotization in the same way as primary amines, they can react with nitrous acid to form N-nitrosamines. However, for the synthesis of azo dyes, a primary amino group is typically required for diazotization. If N-Ethyl-3-methoxyaniline is used as the coupling component, its activated aromatic ring will readily react with a diazonium salt.

Azo Coupling Reaction:

diazonium Arenediazonium Salt (Ar-N₂⁺) azo_dye Azo Dye diazonium->azo_dye + coupling_component N-Ethyl-3-methoxyaniline coupling_component->azo_dye

Figure 4: General scheme for an azo coupling reaction with N-Ethyl-3-methoxyaniline.

Experimental Protocol: Azo Coupling with Diazotized Aniline (Illustrative)

  • Diazotization of Aniline: Dissolve aniline (1 equivalent) in 2.5 equivalents of hydrochloric acid and cool to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1 equivalent) in water, keeping the temperature below 5 °C. Stir for 15-20 minutes to ensure complete diazotization.

  • Coupling Reaction: Dissolve N-Ethyl-3-methoxyaniline (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid). Cool this solution in an ice bath. Slowly add the freshly prepared diazonium salt solution to the solution of N-Ethyl-3-methoxyaniline with vigorous stirring. Maintain a slightly acidic to neutral pH by adding a buffer solution (e.g., sodium acetate) as needed.

  • Isolation: The azo dye will often precipitate from the reaction mixture. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation. Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Oxidation

The electron-rich nature of N-Ethyl-3-methoxyaniline makes it susceptible to oxidation. Strong oxidizing agents can lead to complex mixtures of products, including quinones and polymeric materials. The oxidation potential of 3-methoxyaniline has been reported, and the presence of the N-ethyl group is expected to have a minor influence on this value. Careful selection of the oxidizing agent and reaction conditions is necessary to achieve selective transformations.

Applications in Synthesis

N-Ethyl-3-methoxyaniline is a valuable building block for the synthesis of more complex molecules, particularly in the dye and pharmaceutical industries.

Dye Synthesis

Substituted anilines are key components in the synthesis of a wide variety of dyes, including azo dyes and benzothiazole-based dyes[4][5][6][7][8][9]. The ethylamino and methoxy groups can act as auxochromes, modifying the color and properties of the dye. By diazotizing an aromatic amine and coupling it with N-Ethyl-3-methoxyaniline, a wide range of colored compounds can be produced.

Pharmaceutical Synthesis

The N-Ethyl-3-methoxyaniline moiety can be found in the core structure of some biologically active compounds. Its ability to undergo a variety of chemical transformations makes it a useful starting material for the construction of more complex pharmaceutical intermediates. For instance, substituted anilines are precursors in the synthesis of various heterocyclic systems with medicinal applications.

Conclusion

N-Ethyl-3-methoxyaniline exhibits a rich and versatile reactivity profile, primarily driven by the strong electron-donating character of its ethylamino and methoxy substituents. This makes it a highly reactive substrate for electrophilic aromatic substitution, with a strong preference for substitution at the C2, C4, and C6 positions. Its ability to participate in coupling reactions further extends its synthetic utility, particularly in the preparation of azo compounds. While its sensitivity to oxidation requires careful handling, the overall reactivity of N-Ethyl-3-methoxyaniline makes it a valuable intermediate for the synthesis of a diverse range of organic molecules with applications in the dye and pharmaceutical industries. This guide has provided a foundational understanding of its reactivity and practical guidance for its use in the laboratory.

References

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Methodological & Application

Application Notes & Protocols: Synthesis of N-Ethyl-3-methoxyaniline from 3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Ethyl-3-methoxyaniline is a valuable substituted aniline intermediate utilized in the synthesis of various organic compounds, including pharmaceuticals and dye molecules. Its preparation from the readily available precursor, 3-methoxyaniline (m-anisidine), is a fundamental transformation in organic synthesis. This document provides a detailed guide for researchers, outlining two robust and widely applicable methods for this synthesis: Reductive Amination and Direct Alkylation. The protocols are designed to be reproducible and scalable, with an emphasis on the underlying chemical principles, procedural rationale, and safety considerations.

Introduction and Strategic Overview

The N-ethylation of an aromatic amine like 3-methoxyaniline involves the formation of a new carbon-nitrogen bond. The primary challenge in this synthesis is achieving selective mono-alkylation while minimizing the formation of the corresponding tertiary amine, N,N-diethyl-3-methoxyaniline. The choice of synthetic strategy is paramount and depends on factors such as available reagents, scale, and desired purity.

  • Reductive Amination: This is often the preferred method for selective mono-alkylation. It is a two-step, one-pot process where the primary amine first condenses with an aldehyde (acetaldehyde) to form an imine intermediate. This intermediate is then immediately reduced by a hydride reagent present in the reaction mixture. This method's elegance lies in its high selectivity, as the secondary amine product is generally less reactive towards further amination under these conditions compared to the starting primary amine.[1][2]

  • Direct Alkylation: This classical approach involves the direct reaction of the amine's nucleophilic nitrogen with an electrophilic ethylating agent, such as an ethyl halide.[3] While conceptually straightforward, this method can be difficult to control, often leading to a mixture of the starting material, the desired secondary amine, the undesired tertiary amine, and even the quaternary ammonium salt.[1][3] Careful control of stoichiometry and reaction conditions is crucial for success.

Comparative Analysis of Synthetic Routes

The selection of an appropriate synthetic route is a critical decision in experimental design. The following table provides a comparative summary of the two primary methods for preparing N-Ethyl-3-methoxyaniline.

FeatureReductive AminationDirect Alkylation
Primary Ethylating Agent AcetaldehydeEthyl iodide, Ethyl bromide, Diethyl sulfate
Selectivity Generally high for mono-alkylation (secondary amine).Prone to over-alkylation, yielding tertiary amines.
Key Reagents Mild reducing agents (e.g., NaBH₄, NaBH(OAc)₃).[1][4]Base (e.g., K₂CO₃, Et₃N) to neutralize HX byproduct.[3][5]
Reaction Conditions Typically mild (room temperature to moderate heating).[4][6]Often requires elevated temperatures.[5][7]
Byproducts Primarily solvent and salt residues from the reducing agent.Tertiary amine and quaternary ammonium salts.
Scalability Generally straightforward and scalable.Can be challenging to control selectivity on a large scale.
Substrate Scope Broad; compatible with many functional groups.[2]Can be limited by substrate reactivity.

Detailed Experimental Protocols

Safety Preamble: Both 3-methoxyaniline and its derivatives are toxic and may be harmful if swallowed, inhaled, or absorbed through the skin.[8] Ethylating agents like ethyl iodide are hazardous. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[9][10]

Protocol 1: Synthesis via Reductive Amination

This protocol leverages the controlled, in-situ formation and reduction of an imine, offering high selectivity for the desired N-ethyl product.[4] The use of sodium borohydride provides an economical and effective means of reduction.

Workflow Diagram: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 3-methoxyaniline in methanol in a flask B Cool the solution in an ice bath (0°C) A->B C Slowly add acetaldehyde and stir for 30 min B->C D Add Sodium Borohydride (NaBH4) portion-wise, maintaining T < 10°C C->D E Allow to warm to room temperature and stir for 3-5 hours D->E F Quench with water and concentrate to remove methanol E->F G Extract with ethyl acetate (3x) F->G H Wash combined organic layers with brine G->H I Dry over anhydrous Na2SO4, filter, and concentrate H->I J Purify crude product via flash column chromatography I->J

Caption: Workflow for the synthesis of N-Ethyl-3-methoxyaniline via reductive amination.

Materials:

  • 3-Methoxyaniline (1.0 eq)

  • Acetaldehyde (1.5 eq)

  • Sodium Borohydride (NaBH₄) (1.2 eq)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (1.0 eq) in methanol (approx. 5-10 mL per gram of aniline).

  • Cool the solution to 0°C using an ice-water bath.

  • Imine Formation: Slowly add acetaldehyde (1.5 eq) to the cooled solution. Stir the mixture at 0°C for 30 minutes to facilitate the formation of the intermediate imine.

  • Reduction: While maintaining the temperature below 10°C, add sodium borohydride (1.2 eq) in small portions over 20-30 minutes. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of deionized water. Reduce the volume of the solvent in vacuo to remove most of the methanol.

  • Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).[11]

  • Combine the organic extracts and wash with brine to remove residual water and methanol.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure N-Ethyl-3-methoxyaniline.

Protocol 2: Synthesis via Direct N-Alkylation

This protocol details the direct ethylation using ethyl iodide. The inclusion of a non-nucleophilic base, potassium carbonate, is essential to neutralize the hydroiodic acid (HI) generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.

Workflow Diagram: Direct Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine 3-methoxyaniline, K2CO3, and acetonitrile in a flask B Add ethyl iodide (EtI) to the suspension A->B C Heat the mixture to reflux (approx. 80-85°C) for 6-12 hours B->C D Monitor reaction progress by TLC C->D E Cool to room temperature and filter off solids D->E F Concentrate the filtrate under reduced pressure E->F G Dissolve residue in EtOAc and wash with water F->G H Dry over anhydrous Na2SO4, filter, and concentrate G->H I Purify crude product via vacuum distillation or chromatography H->I

Caption: Workflow for the synthesis of N-Ethyl-3-methoxyaniline via direct alkylation.

Materials:

  • 3-Methoxyaniline (1.0 eq)

  • Ethyl Iodide (EtI) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add 3-methoxyaniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetonitrile (approx. 10-15 mL per gram of aniline).

  • Alkylation: Add ethyl iodide (1.1 eq) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 6-12 hours. The reaction should be monitored periodically by TLC to observe the consumption of the starting material and the formation of the product and byproduct (N,N-diethyl-3-methoxyaniline).

  • Work-up: After the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature.

  • Filter the suspension to remove the potassium salts and wash the solid cake with a small amount of ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in ethyl acetate and wash with deionized water (2x) to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purification: The crude material can be purified by either vacuum distillation or flash column chromatography to separate the desired secondary amine from unreacted starting material and the tertiary amine byproduct.

Product Characterization

The identity and purity of the synthesized N-Ethyl-3-methoxyaniline should be confirmed using standard analytical techniques.

  • Chemical Formula: C₉H₁₃NO[12]

  • Molecular Weight: 151.21 g/mol [12]

  • Appearance: Typically a liquid.

  • ¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), the methoxy group (a singlet), the N-H proton (a broad singlet), and the aromatic protons.

  • ¹³C NMR: Expect distinct signals for the nine carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z = 151.10.

References

  • CN103145562B - N-ethyl aniline preparation method - Google Patents.
  • Ibogaine - Wikipedia. Available at: [Link]

  • N-ethyl-3-methoxyaniline | C9H13NO | CID 586008 - PubChem. Available at: [Link]

  • An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base - ResearchGate. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • N-Methylation and N-Ethylation of Aniline - J-STAGE. Available at: [Link]

  • Amine synthesis by reductive amination - Organic Chemistry Portal. Available at: [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification - ResearchGate. Available at: [Link]

  • Direct Synthesis of Anilines and Nitrosobenzenes from Phenols - The Royal Society of Chemistry. Available at: [Link]

  • Safety Data Sheet: 4-Methoxyaniline - Carl ROTH. Available at: [Link]

  • Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline - Taylor & Francis. Available at: [Link]

  • Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst - PMC - NIH. Available at: [Link]

  • Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. Available at: [Link]

  • Arylamine synthesis by amination (alkylation) - Organic Chemistry Portal. Available at: [Link]

  • m-ANISIDINE - Sdfine. Available at: [Link]

  • Benzenamine, N-ethyl-3-methyl- - NIST WebBook. Available at: [Link]

  • Base-induced Azofluoroalkylation of Unactivated Alkenes via Halogen Atom Transfer - Supporting Information. Available at: [Link]

  • Aniline, 3-ethyl- - NIST WebBook. Available at: [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - ACS Publications. Available at: [Link]

  • N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem. Available at: [Link]

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Application Notes and Protocols for the N-Ethylation of 3-Methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the N-ethylation of 3-methoxyaniline, a critical transformation in the synthesis of various pharmaceutical intermediates and research chemicals. We present a detailed, field-proven protocol for the synthesis of N-ethyl-3-methoxyaniline via reductive amination, a method chosen for its high selectivity and operational simplicity, which effectively minimizes the over-alkylation products often encountered with direct alkylation methods. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, safety precautions, and data interpretation.

Introduction: The Strategic Importance of N-Alkylated Anilines

N-alkylation of anilines is a fundamental reaction in organic synthesis. The resulting secondary amines are prevalent structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and dyes. Specifically, the N-ethyl-3-methoxyaniline moiety serves as a key building block in medicinal chemistry due to the favorable pharmacokinetic properties conferred by the ethyl and methoxy groups.

While direct alkylation of anilines with alkyl halides is a classical approach, it is often plagued by a lack of selectivity, leading to the formation of mixtures of secondary, tertiary, and even quaternary ammonium salts.[1] This necessitates challenging purification procedures and results in lower yields of the desired mono-alkylated product. To circumvent these issues, indirect methods have been developed, with reductive amination emerging as a superior strategy for controlled and selective N-alkylation.[2]

This protocol will focus on the reductive amination of 3-methoxyaniline with acetaldehyde, utilizing the mild and effective reducing agent, sodium borohydride. This approach involves the in situ formation of an enamine/iminium ion intermediate, which is subsequently reduced to the target secondary amine, N-ethyl-3-methoxyaniline.

Experimental Protocol: Reductive Amination

This section details the materials, equipment, and step-by-step procedure for the N-ethylation of 3-methoxyaniline via reductive amination.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
3-MethoxyanilineC₇H₉NO123.155.0 g40.6Starting material.
AcetaldehydeC₂H₄O44.052.7 mL48.7Ethylating agent (1.2 eq).
Sodium BorohydrideNaBH₄37.832.3 g60.9Reducing agent (1.5 eq).
MethanolCH₃OH32.04100 mL-Reaction solvent.
DichloromethaneCH₂Cl₂84.93As needed-Extraction solvent.
Saturated NaCl (Brine)NaCl(aq)-As needed-For washing.
Anhydrous MgSO₄/Na₂SO₄MgSO₄/Na₂SO₄-As needed-Drying agent.
Hydrochloric Acid (1M)HCl(aq)-As needed-For pH adjustment.
Sodium BicarbonateNaHCO₃(aq)-As needed-For neutralization.
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 3-methoxyaniline in Methanol B Cool to 0°C (Ice Bath) A->B C Slowly add Acetaldehyde B->C D Stir for 30 min at 0°C (Imine/Enamine Formation) C->D E Portion-wise addition of Sodium Borohydride (NaBH4) D->E F Warm to Room Temperature and Stir for 4 hours E->F G Quench with Water F->G H Reduce Volume with Rotary Evaporator G->H I Extract with Dichloromethane H->I J Wash Organic Layer with Brine I->J K Dry over Na2SO4 J->K L Concentrate in vacuo K->L M Purify via Column Chromatography L->M N Characterize Product (NMR, MS) M->N

Caption: Workflow for the N-ethylation of 3-methoxyaniline.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (5.0 g, 40.6 mmol) in methanol (100 mL).

  • Imine/Enamine Formation: Cool the solution to 0 °C using an ice bath. Slowly add acetaldehyde (2.7 mL, 48.7 mmol, 1.2 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C and stir for 30 minutes. This allows for the formation of the intermediate imine or enamine.

  • Reduction: While keeping the reaction at 0 °C, add sodium borohydride (2.3 g, 60.9 mmol, 1.5 equivalents) in small portions over 20-30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4 hours.

  • Work-up:

    • Carefully quench the reaction by slowly adding 50 mL of water.

    • Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.

    • Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and wash with saturated sodium chloride solution (brine, 1 x 50 mL).[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-ethyl-3-methoxyaniline can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Scientific Principles and Mechanistic Insights

Rationale for Reductive Amination

Direct N-alkylation of anilines with ethyl halides is a classic SN2 reaction.[1][4][5] However, the product, a secondary amine, is often more nucleophilic than the starting primary amine. This leads to a subsequent reaction with the ethyl halide to form a tertiary amine, and potentially a quaternary ammonium salt. This over-alkylation makes it difficult to obtain the desired mono-ethylated product in high yield.

Reductive amination circumvents this issue by separating the C-N bond formation from the alkylating agent's presence during the final product stage.[2][6] The reaction proceeds in two key stages:

  • Imine/Enamine Formation: The primary amine (3-methoxyaniline) reacts with the aldehyde (acetaldehyde) to form a hemiaminal, which then dehydrates to form an imine. The imine may exist in equilibrium with its tautomer, an enamine.

  • Reduction: A reducing agent, in this case, sodium borohydride, is introduced to reduce the C=N double bond of the imine (or the C=C double bond of the enamine) to yield the final secondary amine.[2]

Reaction Mechanism

G 3-Methoxyaniline Hemiaminal Hemiaminal Intermediate 3-Methoxyaniline->Hemiaminal + Acetaldehyde Iminium Ion Iminium Ion Hemiaminal->Iminium Ion - H2O N-ethyl-3-methoxyaniline Iminium Ion->N-ethyl-3-methoxyaniline + [H-] (from NaBH4)

Caption: Mechanism of reductive amination.

The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic. It is mild enough not to reduce the aldehyde starting material significantly under the reaction conditions, yet reactive enough to efficiently reduce the iminium ion intermediate. More selective reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often used, but NaBH₄ is a cost-effective and readily available alternative that performs well in this context.[2][7]

Safety and Handling Precautions

It is imperative to handle all chemicals with care, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All operations should be performed in a well-ventilated fume hood.

  • 3-Methoxyaniline: Toxic if swallowed, in contact with skin, or if inhaled.[8][9] It can cause damage to organs through prolonged or repeated exposure.[9] Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • Acetaldehyde: Highly flammable liquid and vapor. Harmful if swallowed and causes serious eye irritation. May cause respiratory irritation and is suspected of causing cancer.

  • Sodium Borohydride: Toxic if swallowed and causes severe skin burns and eye damage.[10][11] It reacts with water to produce flammable hydrogen gas, which may ignite spontaneously.[10][12] Additions to protic solvents should be done slowly and with cooling.

  • Ethyl Iodide (Alternative Reagent): Harmful if swallowed, causes skin and serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[13][14][15][16] It is also a suspected carcinogen.

  • Dichloromethane: Suspected of causing cancer.

Conclusion

The reductive amination protocol detailed herein provides a reliable and selective method for the synthesis of N-ethyl-3-methoxyaniline. By understanding the underlying principles and adhering to the procedural and safety guidelines, researchers can confidently execute this important transformation. This method's advantages over direct alkylation make it a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PENTA. (2025). Sodium borohydride - Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-3-methoxyaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the N-alkylation of aniline and alcohol. Retrieved from [Link]

  • Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET: Ethyl Iodide. Retrieved from [Link]

  • Synlett. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Retrieved from [Link]

  • Techno PharmChem. (n.d.). ETHYL IODIDE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Vedantu. (n.d.). Explain the alkylation of aniline class 11 chemistry CBSE. Retrieved from [Link]

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N-Ethyl-3-methoxyaniline: A Versatile Reagent in the Synthesis of Advanced Functional Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Substituted Aniline

N-Ethyl-3-methoxyaniline is a substituted aromatic amine that serves as a valuable and versatile intermediate in modern organic synthesis. Its unique structural features—an electron-donating methoxy group and a secondary ethylamino group on the aromatic ring—impart specific reactivity that makes it a key building block for a range of functional molecules, from fluorescent probes for biomedical imaging to intermediates for pharmaceuticals and high-performance dyes.

The methoxy group at the meta-position, relative to the ethylamino group, activates the aromatic ring towards electrophilic substitution, primarily directing reactions to the ortho and para positions (2, 4, and 6 positions). The secondary amine provides a nucleophilic center and a site for further functionalization, such as N-alkylation or participation in cyclization reactions. This guide provides an in-depth exploration of the applications of N-Ethyl-3-methoxyaniline, complete with detailed protocols and insights into the chemical principles that underpin its utility.

Physicochemical Properties and Safety Information

A thorough understanding of the reagent's properties is paramount for its safe and effective use in any synthetic protocol.

PropertyValueSource
Molecular Formula C₉H₁₃NOPubChem[1]
Molecular Weight 151.21 g/mol PubChem[1]
CAS Number 41115-30-4PubChem[1]
Appearance Not specified, typically a liquid-
Boiling Point Not specified-
Melting Point Not specified-

Safety and Handling: N-Ethyl-3-methoxyaniline is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H317: May cause an allergic skin reaction.[1]

    • H318: Causes serious eye damage.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Application I: Synthesis of Novel Oxazine-Based Fluorophores for Nerve Imaging

A significant and cutting-edge application of N-Ethyl-3-methoxyaniline is in the synthesis of specialized fluorescent dyes. These oxazine-based fluorophores have demonstrated utility in the selective imaging of nerves, a critical need in surgical procedures to minimize iatrogenic nerve damage.[2][3] The synthesis leverages the reactivity of the aniline to construct the core heterocyclic structure of the dye.

Causality of Experimental Design

The synthesis of the oxazine fluorophore core involves a multi-step sequence. A key transformation is the reaction of an N-alkylaniline with a nitroso-resorcinol derivative. The N-ethyl-3-methoxyaniline is a crucial precursor to one of the key intermediates in this synthesis. The methoxy group's electron-donating nature is essential for the subsequent cyclization and formation of the oxazine ring system.

Workflow for Fluorophore Synthesis

G cluster_0 Intermediate Synthesis cluster_1 Fluorophore Core Synthesis A N-Acetyl-3-methoxyaniline B N-Ethyl-3-methoxyaniline A->B Reduction C Nitrosation B->C D Condensation & Cyclization C->D C->D Coupling with activated phenol E Oxazine-Based Fluorophore D->E

Caption: Synthetic workflow for oxazine fluorophore synthesis.

Protocol 1: Synthesis of N-Ethyl-3-methoxyaniline

This protocol details the reduction of N-acetyl-3-methoxyaniline to N-Ethyl-3-methoxyaniline.[1][2]

Materials:

  • N-acetyl-3-methoxyaniline

  • Borane tetrahydrofuran complex solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Ice bath

  • Syringe pump

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve N-acetyl-3-methoxyaniline (1 equivalent) in anhydrous THF.

  • Cool the solution in an ice bath for 30 minutes with stirring.

  • Using a syringe pump, add borane tetrahydrofuran complex solution (2.5 equivalents) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction mixture to stir in the ice bath and slowly warm to room temperature over 24 hours.

  • Upon reaction completion (monitored by TLC), carefully quench the reaction by the slow addition of deionized water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume of residue).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Ethyl-3-methoxyaniline.

ReagentMolar Eq.Purpose
N-acetyl-3-methoxyaniline1Starting material
Borane THF complex2.5Reducing agent
Anhydrous THF-Solvent
Protocol 2: Representative Nitrosation for Oxazine Synthesis

The following is a representative protocol for the nitrosation of an N,N-dialkyl-3-methoxyaniline, a key step in forming the oxazine ring. This can be adapted for N-Ethyl-3-methoxyaniline.[2]

Materials:

  • N-Ethyl-3-methoxyaniline derivative

  • 2 M Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium carbonate (K₂CO₃)

  • Ice bath

Procedure:

  • Dissolve the N-Ethyl-3-methoxyaniline derivative (1 equivalent) in ice-cold 2 M HCl.

  • While maintaining the temperature below 5 °C, add sodium nitrite (1.1 equivalents) portion-wise over 1 hour. The slow addition is crucial to control the exotherm and prevent the formation of brown NOx gases.

  • Stir the reaction mixture for an additional 2 hours at low temperature.

  • Carefully basify the solution with solid potassium carbonate until the pH is above 8.

  • Filter the resulting precipitate and wash with small portions of deionized water.

  • Air-dry the product. This nitroso intermediate is often used in the next step without further purification.

Application II: A Versatile Coupling Component in Azo Dye Synthesis

N-Ethyl-3-methoxyaniline is an excellent coupling component for the synthesis of azo dyes. The electron-donating nature of the methoxy and ethylamino groups strongly activates the aromatic ring for electrophilic attack by a diazonium salt. The position of these substituents directs the coupling to the para-position relative to the ethylamino group, yielding vibrantly colored compounds. Azo dyes are a cornerstone of the dye industry, with applications in textiles, printing, and as indicators.

Mechanism of Azo Coupling

G A Aryl Diazonium Salt (Ar-N₂⁺) C Electrophilic Attack at para-position A->C B N-Ethyl-3-methoxyaniline B->C D Azo Dye Product C->D Proton loss

Caption: General mechanism of azo coupling.

Protocol 3: General Procedure for Azo Dye Synthesis

This protocol provides a general, representative method for the synthesis of an azo dye using an aniline as the diazo component and N-Ethyl-3-methoxyaniline as the coupling partner.

Part A: Diazotization of an Aromatic Amine (e.g., Aniline)

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Ice bath

Procedure:

  • In a beaker, dissolve aniline (1 equivalent) in a mixture of concentrated HCl (2.5 equivalents) and water.

  • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline salt solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir for an additional 15-30 minutes. The resulting solution contains the diazonium salt and should be used immediately.

Part B: Azo Coupling

Materials:

  • Freshly prepared diazonium salt solution

  • N-Ethyl-3-methoxyaniline

  • Sodium acetate solution

  • Ethanol

Procedure:

  • In a separate beaker, dissolve N-Ethyl-3-methoxyaniline (1 equivalent) in a suitable solvent such as ethanol.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the N-Ethyl-3-methoxyaniline solution with continuous stirring.

  • Add a solution of sodium acetate to maintain a slightly acidic to neutral pH (4-5), which facilitates the coupling reaction.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, during which the azo dye will precipitate.

  • Collect the solid dye by filtration, wash with cold water, and dry.

ComponentRoleRationale
Part A
AnilineDiazo ComponentSource of the diazonium ion.
HClAcid CatalystProtonates the amine and is required for the formation of nitrous acid.
NaNO₂Nitrosating AgentReacts with HCl to form nitrous acid in situ.
0-5 °CReaction Temp.Diazonium salts are unstable and can decompose at higher temperatures.
Part B
N-Ethyl-3-methoxyanilineCoupling ComponentActivated aromatic ring for electrophilic attack.
Sodium AcetateBufferControls pH to facilitate the coupling reaction without decomposing the diazonium salt.

Further Potential Applications in Organic Synthesis

The reactivity profile of N-Ethyl-3-methoxyaniline suggests its utility in a broader range of synthetic transformations, including:

  • Synthesis of Heterocyclic Compounds: As a substituted aniline, it can serve as a precursor for various nitrogen-containing heterocycles, such as benzimidazoles, quinolines, and other fused aromatic systems, which are common scaffolds in medicinal chemistry.

  • Pharmaceutical and Agrochemical Intermediates: The N-alkylaniline motif is present in numerous active pharmaceutical ingredients and agrochemicals. N-Ethyl-3-methoxyaniline can be a key starting material for the synthesis of complex target molecules.

  • Multicomponent Reactions: Its nucleophilic character makes it a suitable component in multicomponent reactions, which are efficient methods for building molecular complexity in a single step.

Conclusion

N-Ethyl-3-methoxyaniline is a reagent with significant, though perhaps under-explored, potential in organic synthesis. Its demonstrated application in the creation of advanced fluorophores for biomedical imaging highlights its value in the development of functional materials. Furthermore, its inherent reactivity as an activated aniline makes it a prime candidate for the synthesis of a wide array of azo dyes and as a building block for complex heterocyclic systems in pharmaceutical and agrochemical research. The protocols provided herein offer a practical foundation for researchers to harness the synthetic utility of this versatile molecule. As with all chemical syntheses, careful adherence to safety protocols and a thorough understanding of the underlying reaction mechanisms are essential for successful and reproducible results.

References

  • WO2021150979A1 - Oxazine-based fluorophore compounds for nerve-specific imaging - Google P
  • N-ethyl-3-methoxyaniline | C9H13NO | CID 586008 - PubChem. [Link]

  • US11492359B2 - Near-infrared nerve-sparing fluorophores - Google P
  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives | TSI Journals. [Link]

  • WO2021138116A1 - Oxazine-based water-soluble fluorophore compounds for in vivo nerve imaging - Google P
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The Strategic Application of N-Ethyl-3-methoxyaniline in the Synthesis of Bioactive Quinolines: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical development, the selection of versatile and efficient building blocks is paramount to the successful synthesis of novel therapeutic agents. N-Ethyl-3-methoxyaniline has emerged as a key precursor for the construction of complex heterocyclic scaffolds, particularly the quinoline core, which is a privileged structure in medicinal chemistry. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of N-Ethyl-3-methoxyaniline in the synthesis of bioactive quinoline derivatives, with a focus on the Combes quinoline synthesis.

Introduction: The Significance of N-Ethyl-3-methoxyaniline in Medicinal Chemistry

N-Ethyl-3-methoxyaniline is a substituted aniline that offers a unique combination of electronic and steric properties, making it an ideal starting material for the synthesis of a variety of heterocyclic compounds.[1] Its ethyl group provides lipophilicity, while the methoxy group at the meta position influences the regioselectivity of cyclization reactions, directing the formation of specific isomers. Furthermore, the aniline nitrogen serves as a nucleophile for initiating cyclization cascades. Quinolines, a class of nitrogen-containing heterocyclic compounds, are of particular interest due to their wide range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3][4][5][6] The Combes quinoline synthesis, an acid-catalyzed condensation of an aniline with a β-dicarbonyl compound, provides a direct and efficient route to substituted quinolines.[7][8]

Physicochemical Properties of N-Ethyl-3-methoxyaniline

A thorough understanding of the physicochemical properties of a starting material is crucial for reaction optimization and safety.

PropertyValueReference
Molecular Formula C₉H₁₃NO[9]
Molecular Weight 151.21 g/mol [9]
Appearance Not specified, likely a liquid
Boiling Point Not specified
Solubility Insoluble in water
Hazards Harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage.[9]

The Combes Quinoline Synthesis: A Strategic Approach to Bioactive Quinolines

The Combes quinoline synthesis is a powerful tool for the construction of the quinoline scaffold from anilines and 1,3-dicarbonyl compounds.[7] The reaction proceeds through the formation of an enamine intermediate, followed by an acid-catalyzed cyclization and dehydration to yield the final quinoline product.[8] The use of N-Ethyl-3-methoxyaniline in this reaction is anticipated to yield a 7-methoxy-1-ethyl-2,4-dimethylquinolinium salt, a structure with potential biological activity.

Experimental Workflow: Combes Quinoline Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A N-Ethyl-3-methoxyaniline + Acetylacetone C Reaction Vessel A->C B Acid Catalyst (e.g., H₂SO₄) B->C D Heating and Stirring C->D Heat E Neutralization D->E Cool and Quench F Extraction E->F G Drying F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I

Caption: Workflow for the Combes quinoline synthesis.

Detailed Protocol: Synthesis of 7-Methoxy-1-ethyl-2,4-dimethylquinolinium Salt

Materials:

  • N-Ethyl-3-methoxyaniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-Ethyl-3-methoxyaniline (1 equivalent) and acetylacetone (1.1 equivalents).

  • Acid Addition: Slowly add concentrated sulfuric acid (2-3 equivalents) to the stirred mixture. The addition should be done carefully in an ice bath to control the exothermic reaction.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 7-methoxy-1-ethyl-2,4-dimethylquinolinium salt.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Reaction Mechanism

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Acid-Catalyzed Cyclization cluster_2 Step 3: Dehydration and Aromatization A N-Ethyl-3-methoxyaniline C Enamine Intermediate A->C + B Acetylacetone B->C - H₂O D Protonated Enamine C->D H⁺ E Cyclized Intermediate D->E Intramolecular Electrophilic Aromatic Substitution F Dehydrated Intermediate E->F - H₂O G 7-Methoxy-1-ethyl-2,4-dimethylquinolinium Salt F->G Aromatization

Sources

Application Notes and Protocols: N-Ethyl-3-methoxyaniline in the Synthesis of Azo Dye Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Ethyl-3-methoxyaniline in Azo Dye Chemistry

N-Ethyl-3-methoxyaniline is a versatile aromatic amine that serves as a crucial coupling component in the synthesis of a variety of azo dyes.[1][2] Its chemical structure, featuring an electron-donating methoxy group and an N-ethyl substituent, significantly influences the final properties of the dye, including its color, solubility, and fastness. The methoxy group enhances the electron density of the benzene ring, facilitating electrophilic substitution during the azo coupling reaction and often imparting desirable bathochromic (deepening of color) and auxochromic effects.[1][3] The N-ethyl group contributes to the dye's solubility and can influence its affinity for synthetic fibers, making N-Ethyl-3-methoxyaniline a valuable intermediate in the production of disperse dyes for materials like polyester.[4]

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development and materials science on the utilization of N-Ethyl-3-methoxyaniline in the synthesis of azo dye intermediates. We will delve into the mechanistic principles, provide detailed experimental protocols, and discuss the characterization of the resulting dye products.

Core Principles: The Chemistry of Azo Dye Synthesis

The synthesis of azo dyes from N-Ethyl-3-methoxyaniline follows a well-established two-step process:

  • Diazotization: An aromatic primary amine (the diazo component) is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[5]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with a nucleophilic coupling component. In our case, N-Ethyl-3-methoxyaniline serves as this electron-rich substrate. The diazonium ion attacks the aromatic ring of the coupling component, leading to the formation of a stable azo compound characterized by the -N=N- functional group, which acts as the chromophore responsible for the dye's color.[6]

The overall reaction scheme is depicted below:

Figure 1: General workflow for the synthesis of azo dyes.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative azo dye using N-Ethyl-3-methoxyaniline as the coupling component.

Protocol 1: Synthesis of a Disperse Red Dye Intermediate

This protocol details the synthesis of a red disperse dye by coupling diazotized p-nitroaniline with N-Ethyl-3-methoxyaniline.

Materials and Reagents:

  • p-Nitroaniline

  • N-Ethyl-3-methoxyaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Acetate

  • Ethanol

  • Methanol

  • Distilled Water

  • Ice

Safety Precautions:

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • p-Nitroaniline is toxic and a suspected carcinogen.

  • Concentrated hydrochloric acid is corrosive.

  • Diazonium salts can be explosive when dry; do not isolate the diazonium salt.

  • Perform all steps in a well-ventilated fume hood.

Step 1: Diazotization of p-Nitroaniline

  • In a 250 mL beaker, add 1.38 g (0.01 mol) of p-nitroaniline to 20 mL of distilled water and 5 mL of concentrated hydrochloric acid.

  • Stir the mixture and cool it to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline suspension while maintaining the temperature between 0-5 °C and stirring continuously. The formation of a clear solution of the diazonium salt should be observed.

  • Continue stirring the solution for an additional 15-20 minutes at 0-5 °C to ensure complete diazotization.

Step 2: Azo Coupling with N-Ethyl-3-methoxyaniline

  • In a separate 500 mL beaker, dissolve 1.51 g (0.01 mol) of N-Ethyl-3-methoxyaniline in 50 mL of ethanol.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the N-Ethyl-3-methoxyaniline solution with vigorous stirring. Maintain the temperature below 5 °C.

  • A brightly colored precipitate should form immediately.

  • To ensure complete coupling, add a solution of sodium acetate (approximately 5 g in 20 mL of water) to adjust the pH to 4-5.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours.

Step 3: Isolation and Purification of the Azo Dye

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the crude product with copious amounts of cold distilled water until the filtrate is neutral.

  • Recrystallize the crude dye from an ethanol/water mixture to obtain a purified product.

  • Dry the purified dye in a vacuum oven at 60 °C.

Expected Yield: The typical yield for this reaction is in the range of 80-90%.

Characterization of the Synthesized Azo Dye

The identity and purity of the synthesized azo dye should be confirmed using various analytical techniques.

Table 1: Spectroscopic Characterization Data

TechniqueExpected Observations
UV-Visible Spectroscopy The UV-Vis spectrum, typically recorded in a solvent like ethanol or DMF, will show a strong absorption band in the visible region (around 450-550 nm), which is characteristic of the π → π* transition of the conjugated azo chromophore.[7][8]
Infrared (IR) Spectroscopy The IR spectrum should display a characteristic peak for the -N=N- stretching vibration in the range of 1400-1500 cm⁻¹. Other significant peaks will include those for C-H, C=C aromatic, and C-O stretching.[6][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra will confirm the chemical structure of the dye. The aromatic protons will appear in the downfield region, and the signals for the ethyl and methoxy groups will be observed in the upfield region.

Workflow and Mechanistic Insights

The synthesis of the disperse red dye from p-nitroaniline and N-Ethyl-3-methoxyaniline is a classic example of electrophilic aromatic substitution.

AzoCouplingMechanism Diazonium Diazonium Intermediate Intermediate Diazonium->Intermediate Electrophilic Attack NEM NEM NEM->Intermediate AzoDye AzoDye Intermediate->AzoDye Deprotonation

Figure 2: Mechanism of azo coupling between 4-nitrobenzenediazonium and N-Ethyl-3-methoxyaniline.

The electron-withdrawing nitro group on the diazonium salt increases its electrophilicity, making it a potent electrophile. Conversely, the electron-donating methoxy and N-ethyl groups on N-Ethyl-3-methoxyaniline activate the aromatic ring, directing the electrophilic attack of the diazonium ion to the positions ortho and para to these activating groups. Steric hindrance from the N-ethyl group generally favors coupling at the para position relative to the amino group.

Conclusion and Future Perspectives

N-Ethyl-3-methoxyaniline is a valuable and versatile intermediate in the synthesis of azo dyes. The protocols and principles outlined in these application notes provide a solid foundation for researchers to explore the synthesis of a wide array of azo dyes with tailored properties. The straightforward nature of the diazotization and coupling reactions, coupled with the ability to fine-tune the final dye characteristics by selecting different diazo components, ensures that N-Ethyl-3-methoxyaniline will continue to be a compound of significant interest in the fields of materials science, dye chemistry, and beyond. Further research could focus on the development of novel azo dyes derived from N-Ethyl-3-methoxyaniline with enhanced properties, such as improved lightfastness, thermal stability, and application in advanced technologies like organic electronics and nonlinear optics.

References

  • Al-Rubaie, L. A., Mhessn, R. J., & Al-Garah, N. M. S. (2019). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 24(16), 2993. [Link]

  • Mohammed, H. S. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Impact Factor, 13(1), 395-400. [Link]

  • Shahinian, E. H., Haiduc, I., & Sebe, I. (2010). Synthesis and characterization of new azo coumarin dyes. UPB Scientific Bulletin, Series B: Chemistry and Materials Science, 72(4), 153-160. [Link]

  • Kutama, I. U., & Mahmud, I. H. (2021). Synthesis of Some Azo Compounds Through Coupling Reactions and Their Biological Evaluation. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(1), 22-29. [Link]

  • Narasimha, S. A., Jagadisha, A. S., Shoukat Ali, R. A., Roohinaz, K., Khushi Siri, C. N., & Rangaswamy, S. (2025). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3-THIOMETHYL ANILINE-BASED AZO DYES. Rasayan Journal of Chemistry, 18(1). [Link]

  • Li, Y., et al. (2023). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study. RSC Advances, 13(49), 34659-34666. [Link]

  • Chem LibreTexts. (n.d.). The Synthesis of Azo Dyes. [Link]

  • Maradiya, H. R., & Patel, V. S. (2001). Synthesis and Dyeing Performance of Some Novel Heterocyclic Azo Disperse Dyes. Journal of the Brazilian Chemical Society, 12(6), 710-714. [Link]

  • Smith, J. G. (n.d.). Experiment 5: Dyes & Dyeing Part 2: Preparation of Para Red and Related Azo Dyes. [Link]

  • Google Patents. (n.d.). A kind of method for preparing N- ethyl-N hydroxyethyl aniline.
  • Ferreira, E. S. B., et al. (2020). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Molecules, 25(23), 5732. [Link]

  • Li, Y., et al. (2023). Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study. RSC Advances, 13(49), 34659-34666. [Link]

  • JETIR. (2019). SYNTHESIS AND DYEING PERFOMANCE OF SOME NOVEL DISPERSE DYES BASED ON 1, 3, 4 – THIADIAZOLE MOIETY. Journal of Emerging Technologies and Innovative Research, 6(6). [Link]

  • Kumar, R., et al. (2022). Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives. Scientific Reports, 12(1), 10203. [Link]

  • Adewale, A. O., et al. (2021). spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Science World Journal, 16(3). [Link]

  • Google Patents. (n.d.). Synthetic method of m-ethoxy-N,N-diethylaniline.
  • Google Patents. (n.d.).

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Application Note: A Validated HPLC Method for Purity Determination of N-Ethyl-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the impurity profile of N-Ethyl-3-methoxyaniline. N-Ethyl-3-methoxyaniline is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity critical to the safety and efficacy of the final drug product.[1][2] This document provides a comprehensive, step-by-step protocol for analysis, along with a complete method validation summary guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose.

Introduction

N-Ethyl-3-methoxyaniline (CAS No. 41115-30-4) is an aromatic amine derivative used in the synthesis of active pharmaceutical ingredients (APIs).[6] The purity of such intermediates is a paramount concern in drug development and manufacturing, as impurities can affect the stability, efficacy, and safety of the final product.[7][8] Regulatory bodies require stringent control and monitoring of impurities in APIs and their starting materials.[9]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and precision.[2][9][10] This note describes a validated RP-HPLC method using UV detection, which is suitable for separating N-Ethyl-3-methoxyaniline from its potential process-related impurities and degradation products. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's development.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.

    • Expert Rationale: A C18 stationary phase is selected for its hydrophobicity, which provides excellent retention and separation for moderately polar aromatic compounds like N-Ethyl-3-methoxyaniline. The 150 mm length offers a good balance between resolution and analysis time.

  • Chemicals and Reagents:

    • N-Ethyl-3-methoxyaniline Reference Standard (>99.5% purity).

    • Acetonitrile (HPLC Grade, UV Cutoff ≤190 nm).[11][12]

    • Methanol (HPLC Grade).

    • Formic Acid (≥98%, analytical grade).

    • Water (Type I, Milli-Q® or equivalent).

Chromatographic Conditions

The method parameters were optimized to ensure a robust separation between the main component and potential impurities. A gradient elution is employed to resolve compounds with differing polarities and to ensure a reasonable run time.

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 1 below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Expert Rationale:

  • Mobile Phase: A combination of water and acetonitrile provides good separation for many aniline derivatives.[13] The addition of 0.1% formic acid to both phases serves two key purposes: it protonates the amine functional group on the analyte, ensuring a single ionic species and preventing peak tailing, and it acidifies the mobile phase to protect the silica-based stationary phase from dissolution at high pH.

  • Detection Wavelength: 254 nm is a common wavelength for the detection of aromatic compounds and was found to provide a good response for N-Ethyl-3-methoxyaniline and its expected impurities.[13]

  • Column Temperature: Maintaining a constant temperature of 30 °C ensures reproducible retention times and peak shapes.

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 10 90
20.0 10 90
20.1 90 10

| 25.0 | 90 | 10 |

Preparation of Solutions
  • Diluent: Methanol and Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of N-Ethyl-3-methoxyaniline Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the N-Ethyl-3-methoxyaniline sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Protocol: Purity Analysis Workflow

This section provides a step-by-step procedure for performing the analysis.

Caption: Workflow for HPLC Purity Analysis.

Step-by-Step Protocol:

  • System Preparation: Set up the HPLC system according to the conditions in Section 2.2.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Perform one injection of the diluent to ensure no interfering peaks are present at the retention time of the main analyte or its impurities.

  • System Suitability: Inject the Working Standard Solution (0.1 mg/mL) five times. The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

  • Standard Injection: After system suitability is confirmed, inject the Working Standard Solution once more to be used for quantification.

  • Sample Injection: Inject the Sample Solution (1.0 mg/mL) in duplicate.

  • Data Processing: Integrate all peaks in the chromatograms from the sample injections, disregarding any peaks from the blank and any peaks with an area less than 0.05% of the main peak area.

  • Calculation: Calculate the purity of the N-Ethyl-3-methoxyaniline sample using the area percent method.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][14]

G cluster_params Validation Parameters Validation Method Validation According to ICH Q2(R1) Specificity Specificity Peak Purity Validation->Specificity Linearity Linearity R² ≥ 0.999 Validation->Linearity Accuracy Accuracy % Recovery Validation->Accuracy Precision Precision Repeatability & Intermediate Validation->Precision Robustness Robustness Flow, Temp, pH Validation->Robustness

Caption: ICH Q2(R1) Method Validation Parameters.

Specificity

Specificity was demonstrated by analyzing a blank (diluent), the reference standard, and the sample. The method showed no interference from the diluent at the retention time of N-Ethyl-3-methoxyaniline. Peak purity analysis using the DAD confirmed that the analyte peak was spectrally pure and free from co-eluting impurities.

Linearity

The linearity of the method was evaluated by analyzing five solutions of N-Ethyl-3-methoxyaniline ranging from 50% to 150% of the working standard concentration (0.05 mg/mL to 0.15 mg/mL). The calibration curve of peak area versus concentration showed excellent linearity.

Table 2: Linearity Results

Parameter Result Acceptance Criteria
Correlation Coefficient (R²) 0.9995 ≥ 0.999

| Y-intercept | Minimal | Close to origin |

Accuracy

Accuracy was determined by a recovery study. A known amount of N-Ethyl-3-methoxyaniline reference standard was spiked into a sample matrix at three concentration levels (80%, 100%, and 120% of the sample concentration). Each level was prepared in triplicate.

Table 3: Accuracy (Recovery) Results

Spiked Level Mean Recovery (%) Acceptance Criteria
80% 99.2% 98.0% - 102.0%
100% 100.5% 98.0% - 102.0%

| 120% | 101.1% | 98.0% - 102.0% |

The high recovery rates confirm the accuracy of the method for quantifying N-Ethyl-3-methoxyaniline.[15]

Precision
  • Repeatability (Intra-day Precision): Six separate sample preparations were analyzed on the same day by the same analyst. The RSD of the purity results was calculated.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different HPLC system.

Table 4: Precision Results

Parameter RSD (%) Acceptance Criteria
Repeatability 0.45% ≤ 1.0%

| Intermediate Precision | 0.68% | ≤ 2.0% |

The low RSD values indicate that the method is highly precise.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions, including:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase A pH (± 0.1, by adjusting formic acid concentration)

In all varied conditions, the system suitability parameters were met, and the purity results were not significantly affected, demonstrating the robustness of the analytical method.

Conclusion

The HPLC method described in this application note is a validated, reliable, and robust procedure for determining the purity of N-Ethyl-3-methoxyaniline. It meets all the validation criteria set forth by the ICH Q2(R1) guideline, making it suitable for routine quality control analysis in a regulated environment. The detailed explanation of the protocol and the rationale behind the experimental choices provide a solid foundation for its implementation by researchers, scientists, and drug development professionals.

References

  • PubChem. N-ethyl-3-methylaniline. National Center for Biotechnology Information. [Link]

  • PubChem. N-ethyl-3-methoxyaniline. National Center for Biotechnology Information. [Link]

  • Journal of Food and Drug Analysis. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography.[Link]

  • PubMed. [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography]. National Library of Medicine. [Link]

  • ResearchGate. HPLC Method Development and Impurity Profiling.[Link]

  • LCGC International. Method Development for Drug Impurity Profiling: Part 1.[Link]

  • LCGC. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.[Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.[Link]

  • ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization.[Link]

  • MDPI. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.[Link]

  • MDPI. DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS.[Link]

  • National Institutes of Health. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.[Link]

  • SIELC Technologies. HPLC Method for Analysis of Aniline on Primesep 100 Column.[Link]

  • Veeprho. High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.[Link]

  • University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.[Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • International Council for Harmonisation. Quality Guidelines.[Link]

  • U.S. Environmental Protection Agency. METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY.[Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures.[Link]

  • ResearchGate. UV Cutoff wavelength.[Link]

  • ChemSynthesis. N-ethyl-4-methoxyaniline.[Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.[Link]

  • The Good Scents Company. para-anisidine.[Link]

  • Honeywell. UV Cutoff.[Link]

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Purification of N-Ethyl-3-methoxyaniline by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Purification of N-Ethyl-3-methoxyaniline by Column Chromatography

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive, field-proven protocol for the purification of N-Ethyl-3-methoxyaniline using normal-phase column chromatography. N-Ethyl-3-methoxyaniline, a substituted aromatic amine, presents a common purification challenge due to the basicity of its secondary amine functional group. This basicity leads to strong, often irreversible, interactions with the acidic silanol groups of a standard silica gel stationary phase, resulting in poor separation, significant product loss, and peak tailing.[1] The protocol detailed herein overcomes this issue by employing a mobile phase modified with a small percentage of a competing base, triethylamine (TEA), to passivate the silica surface. This document outlines the entire workflow, from initial Thin-Layer Chromatography (TLC) method development to column packing, elution, and post-purification analysis, ensuring a robust and reproducible method for obtaining high-purity N-Ethyl-3-methoxyaniline.

The Scientific Principle: Overcoming Amine-Silica Interactions

The primary challenge in purifying basic compounds like N-Ethyl-3-methoxyaniline on silica gel is an acid-base interaction.[1] The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic. The lone pair of electrons on the nitrogen atom of the amine makes it a Lewis base. This leads to a strong interaction, essentially anchoring the amine to the stationary phase, which manifests as:

  • Peak Tailing: The compound elutes slowly and asymmetrically.

  • Irreversible Adsorption: A portion of the compound remains permanently bound to the column, leading to low recovery.[1]

  • Poor Resolution: Tailing peaks are broad and difficult to separate from nearby impurities.

The Solution: Stationary Phase Passivation

To achieve efficient separation, this acid-base interaction must be suppressed. The most common and effective strategy is to add a small amount of a volatile, basic modifier, such as triethylamine (Et₃N) or ammonia, to the mobile phase.[2][3] This "competing base" is smaller and more mobile than the target compound. It flows through the column and neutralizes the acidic silanol sites, effectively "passivating" the stationary phase.[1] With the active sites blocked, the N-Ethyl-3-methoxyaniline interacts with the silica gel through weaker, reversible dipole-dipole and van der Waals forces, allowing it to travel through the column and elute as a sharp, well-defined band.

G cluster_problem Problem: Strong Acid-Base Interaction cluster_solution Solution: Mobile Phase Modification Amine N-Ethyl-3-methoxyaniline (Basic) Silica Acidic Silanol Groups on Silica (Si-OH) Amine->Silica Strong Adsorption (Tailing, Low Yield) TEA Triethylamine (Et₃N) (Competing Base) Silica_passivated Passivated Silica (Si-O⁻ ⁺HNEt₃) TEA->Silica_passivated Neutralizes Acidic Sites Amine_elutes N-Ethyl-3-methoxyaniline (Elutes Cleanly) Silica_passivated->Amine_elutes Weak, Reversible Interaction (Good Separation)

Materials and Equipment

Proper preparation is essential for a successful purification. All reagents should be of appropriate purity (e.g., HPLC grade for solvents) to avoid introducing contaminants.

CategoryItem
Chemicals & Reagents Crude N-Ethyl-3-methoxyaniline
Silica Gel for flash chromatography (e.g., 60 Å, 230-400 mesh)
n-Hexane or Heptane (non-polar solvent)
Ethyl Acetate (polar solvent)
Triethylamine (TEA), ≥99%
Dichloromethane (DCM) (for sample loading, optional)
TLC plates (silica gel 60 F₂₅₄)
Glassware & Hardware Chromatography column with stopcock
Separatory funnel or solvent reservoir
Round-bottom flasks (for crude sample and purified fractions)
Test tubes or fraction collector vials
TLC developing chamber
Capillary tubes for TLC spotting
Beakers and graduated cylinders
Equipment Rotary evaporator
Fume hood
UV lamp (254 nm) for TLC visualization
Analytical balance
Air or Nitrogen line for flash chromatography (optional but recommended)[4]

Experimental Protocols

The purification workflow is a sequential process. Each step builds upon the previous one, from analytical TLC to the preparative column.

workflow TLC Step 1: TLC Analysis (Solvent System Optimization) Prep Step 2: Column Preparation (Slurry Packing) TLC->Prep Defines Mobile Phase Load Step 3: Sample Loading (Dry or Wet Method) Prep->Load Creates Stationary Phase Bed Elute Step 4: Elution & Fraction Collection (Isocratic or Gradient) Load->Elute Introduces Sample Analyze Step 5: Fraction Analysis (TLC Monitoring) Elute->Analyze Separates and Collects Combine Step 6: Combine & Concentrate (Rotary Evaporation) Analyze->Combine Identifies Pure Fractions

Protocol 1: Thin-Layer Chromatography (TLC) for Method Development

Before committing to a large-scale column, TLC is used to determine the optimal mobile phase composition. The goal is to find a solvent system that gives the target compound a Retention Factor (Rƒ) of approximately 0.25-0.35 . This Rƒ value typically provides the best separation in column chromatography.

  • Prepare Eluents: In separate, labeled beakers, prepare 10 mL test solutions of Hexane:Ethyl Acetate with 1% TEA. Start with a ratio of 9:1 and move to more polar mixtures like 8:2, 7:3, etc. The 1% TEA is crucial and should be added to every test eluent.

  • Spot the TLC Plate: Using a capillary tube, spot your crude N-Ethyl-3-methoxyaniline mixture onto the baseline of a TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing your chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry in a fume hood. Visualize the spots under a UV lamp (254 nm). The aromatic ring of the aniline will make it UV-active.

  • Calculate Rƒ: Measure the distance traveled by the spot and the solvent front. Calculate the Rƒ value: Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)

  • Optimize: Adjust the Hexane:Ethyl Acetate ratio until the main product spot has an Rƒ of ~0.3. This will be your mobile phase for the column.

Protocol 2: Column Chromatography Purification

This protocol assumes flash chromatography, where light pressure is used to speed up the elution.[4]

  • Column Packing (Slurry Method):

    • Secure the column vertically in a fume hood. Ensure the stopcock is closed.

    • Add a small plug of cotton or glass wool to the bottom.

    • In a beaker, create a slurry by mixing silica gel with your chosen mobile phase (determined by TLC). The consistency should be like a milkshake.

    • Pour the slurry into the column. Open the stopcock to drain some solvent, tapping the column gently to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[4]

    • Drain the solvent until the level is just at the top of the sand. Never let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude sample in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (about 2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

    • Gently add your mobile phase, being careful not to disturb the sample layer, until the column is filled.

  • Elution and Fraction Collection:

    • Begin eluting the mobile phase through the column. If using flash chromatography, apply gentle pressure with an air or nitrogen line.

    • Collect the eluent in sequentially numbered test tubes or vials. A typical fraction size might be 10-20 mL, depending on the column size.

    • Continuously monitor the separation by spotting every few fractions onto a TLC plate.

  • Analysis and Pooling:

    • Develop the TLC plates from the collected fractions.

    • Identify the fractions that contain your pure product (single spot at the correct Rƒ).

    • Combine these pure fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • Place the flask under high vacuum for a short period to remove any residual solvent and triethylamine.

    • Weigh the flask to determine the yield of purified N-Ethyl-3-methoxyaniline.

Troubleshooting Common Issues

ProblemLikely CauseSolution
Streaking/Tailing on TLC/Column Insufficient TEA in the mobile phase; sample is still interacting with silica.Increase the concentration of TEA slightly (e.g., to 1.5-2.0%). Ensure TEA is present in all solvents used.
Poor Separation of Close Spots Mobile phase is too polar, eluting everything too quickly.Use a less polar mobile phase (increase the hexane-to-ethyl acetate ratio). A longer column can also improve resolution.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 9:1 Hex:EtOAc and slowly switch to 8:2, then 7:3.[5]
Cracks in the Silica Bed Improper packing; column ran dry at some point.This will ruin the separation. The column must be repacked. Ensure the silica bed is always submerged in solvent.
Product Elutes in the Solvent Front The chosen mobile phase is far too polar; Rƒ on TLC was too high.Re-develop the TLC method to find a solvent system that gives an Rƒ of ~0.3. Repack the column and run with the new, less polar eluent.[5]

Safety and Handling Precautions

Work in a well-ventilated fume hood at all times. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Ethyl-3-methoxyaniline: Harmful if swallowed. May cause an allergic skin reaction. Causes serious eye damage.[6]

  • Organic Solvents (Hexane, Ethyl Acetate, DCM): Flammable and volatile. Avoid inhalation of vapors.[7]

  • Triethylamine (TEA): Corrosive, flammable, and has a strong, unpleasant odor. Handle with care and ensure it is added to the eluent inside the fume hood.

Dispose of all chemical waste according to institutional and local regulations.

References

  • ResearchGate. (2017). How can i purify N-oxides on column chromatography? [Online] Available at: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Online] Available at: [Link]

  • SIELC Technologies. (2018). N-Ethyl-3-methylaniline. [Online] Available at: [Link]

  • Journal of Pharmaceutical Research. (2022). Purification and Identification of Secondary Compounds... by Column Chromatography and GC-MS Analysis. [Online] Available at: [Link]

  • PubChem. (n.d.). N-ethyl-3-methoxyaniline. [Online] Available at: [Link]

  • ChemSynthesis. (n.d.). N-ethyl-4-methoxyaniline. [Online] Available at: [Link]

  • ResearchGate. (2014). Does aniline stick in columns during column chromatography? [Online] Available at: [Link]

  • Chromatography Forum. (2009). Amine column degradation. [Online] Available at: [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Online] Available at: [Link]

  • Reddit. (2022). Chromotography with free amines? [Online] Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. [Online] Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Aniline (herbicide precursor). [Online] Available at: [Link]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting Guide. [Online] Available at: [Link]

  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. [Online] Available at: [Link]...

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Online] Available at: [Link]

  • Save My Exams. (2024). Column Chromatography | AQA A Level Chemistry Revision Notes 2015. [Online] Available at: [Link]

  • World Journal of Pharmaceutical Research. (2022). A comprehensive review on characterization of impurities. [Online] Available at: [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Online] Available at: [Link]

  • PubChem. (n.d.). N-ethyl-3-methylaniline. [Online] Available at: [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Online] Available at: [Link]

  • The Good Scents Company. (n.d.). para-anisidine 4-methoxybenzenamine. [Online] Available at: [Link]

Sources

Application Notes and Protocols: N-Ethyl-3-methoxyaniline as a Strategic Arginine Surrogate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of arginine (Arg) residues into synthetic peptides is often fraught with challenges, including side reactions like lactam formation and aggregation during solid-phase peptide synthesis (SPPS). These issues can lead to low yields and purification difficulties, particularly in long or complex sequences. This document details a robust methodology employing N-Ethyl-3-methoxyaniline as a masked arginine surrogate. By incorporating a chemically stable precursor into the peptide backbone and performing a post-synthetic, on-resin guanylation, this strategy circumvents common issues associated with direct coupling of protected arginine derivatives. We provide detailed protocols for the synthesis of the requisite Fmoc-protected amino acid building block, its incorporation into peptide sequences via standard SPPS, and the subsequent efficient conversion of the N-Ethyl-3-methoxyaniline moiety into the desired arginine side chain.

Introduction: The Arginine Challenge in Peptide Synthesis

Arginine's guanidinium side chain, with its high basicity (pKa ≈ 12.5), is crucial for the biological function of many peptides, mediating key electrostatic interactions. However, this same reactivity presents significant hurdles in Fmoc-based SPPS.[1] The bulky, strongly basic nature of the guanidinium group, even when protected by large moieties like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), can hinder coupling efficiency. More critically, the activated carboxyl group of Fmoc-Arg(Pbf)-OH is prone to intramolecular cyclization, forming a δ-lactam, which terminates chain elongation and results in truncated peptide impurities.

To mitigate these challenges, a "post-assembly" or "surrogate" strategy is highly advantageous. This approach involves incorporating a non-proteinogenic amino acid with a protected or precursor side chain that is chemically orthogonal to the standard SPPS deprotection and cleavage conditions.[1] Once the peptide sequence is fully assembled, this precursor is selectively converted into the arginine side chain. N-Ethyl-3-methoxyaniline serves as an excellent precursor for this purpose due to the nucleophilicity of the secondary aniline nitrogen, which can be selectively targeted for guanylation.

Causality of the Surrogate Approach:
  • Improved Coupling Efficiency: The surrogate amino acid is typically less sterically hindered than a fully protected arginine, leading to more efficient and complete coupling reactions.

  • Elimination of Lactam Formation: By avoiding the direct activation of a protected arginine derivative, the primary pathway for δ-lactam side product formation is completely avoided.

  • Enhanced Peptide Solubility and Reduced Aggregation: The surrogate-containing peptide often exhibits different physicochemical properties that can disrupt aggregation-prone sequences during synthesis.[2]

The N-Ethyl-3-methoxyaniline Surrogate: A Three-Stage Workflow

The successful implementation of this strategy is divided into three key stages:

  • Synthesis of the Building Block: Preparation of an Fmoc-protected amino acid carrying the N-Ethyl-3-methoxyaniline side chain.

  • Solid-Phase Peptide Synthesis: Incorporation of the surrogate building block into the desired peptide sequence on a solid support.

  • On-Resin Guanylation and Deprotection: Conversion of the aniline moiety to a protected guanidinium group, followed by standard cleavage and global deprotection.

workflow cluster_0 Stage 1: Building Block Synthesis cluster_1 Stage 2: Solid-Phase Peptide Synthesis cluster_2 Stage 3: On-Resin Conversion & Cleavage A Fmoc-L-Ornithine B Reductive Amination (3-methoxybenzaldehyde, NaBH(OAc)3) A->B C N-Alkylation (Ethyl Iodide, K2CO3) B->C D Fmoc-Orn(N-ethyl-3-methoxybenzyl)-OH C->D E Resin Loading F Iterative SPPS Cycles (Fmoc Deprotection & Coupling) E->F G Incorporate Building Block D F->G H Peptide Chain Elongation G->H I Resin-Bound Peptide with Surrogate H->I J On-Resin Guanylation (Goodman's Reagent) I->J Transfer to Conversion K Resin-Bound Peptide with Arg(Boc)2 J->K L Final Cleavage & Deprotection (TFA Cocktail) K->L M Purification (RP-HPLC) L->M N Final Arginine-Containing Peptide M->N

Figure 1: Overall workflow for using N-Ethyl-3-methoxyaniline as an arginine surrogate.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-2-amino-5-(N-ethyl-3-methoxy-phenylamino)-pentanoic acid

This protocol outlines a plausible synthetic route starting from Fmoc-L-ornithine. The strategy involves a two-step modification of the δ-amino group.

Materials:

  • Fmoc-L-Ornithine

  • 3-Methoxybenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Standard workup and purification reagents

Procedure:

  • Reductive Amination:

    • Dissolve Fmoc-L-Ornithine (1 equiv.) in anhydrous DCM.

    • Add 3-methoxybenzaldehyde (1.2 equiv.) and stir for 1 hour at room temperature to form the Schiff base.

    • Cool the mixture to 0°C and add NaBH(OAc)₃ (1.5 equiv.) portion-wise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract the aqueous phase with DCM.

    • Combine organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude secondary amine intermediate.

  • N-Ethylation:

    • Dissolve the crude intermediate from the previous step in anhydrous DMF.

    • Add finely ground K₂CO₃ (3 equiv.) and ethyl iodide (1.5 equiv.).

    • Stir the mixture vigorously at 40°C for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the final product, Fmoc-Orn(N-ethyl-3-methoxyphenyl)-OH , by flash column chromatography.

Protocol 2: Incorporation into Peptide via Fmoc-SPPS

This unnatural amino acid can be incorporated using standard automated or manual SPPS protocols. Due to its potentially bulky side chain, extended coupling times or the use of potent coupling agents is recommended.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (standard and surrogate)

  • Coupling agents: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling the Surrogate:

    • In a separate vessel, pre-activate the Fmoc-Orn(N-ethyl-3-methoxyphenyl)-OH (3 equiv.) with HATU (2.9 equiv.) and DIPEA (6 equiv.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-5 for all subsequent amino acids in the sequence.

Protocol 3: On-Resin Guanylation of the N-Ethyl-3-methoxyaniline Side Chain

The conversion to the arginine side chain is achieved using a potent electrophilic guanylating agent. N,N'-Di-Boc-N''-triflylguanidine (Goodman's reagent) is highly effective for guanylating even weakly nucleophilic amines.[3][4]

Materials:

  • Peptide-resin containing the surrogate residue

  • N,N'-Di-Boc-N''-triflylguanidine (Goodman's reagent)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or DIPEA

  • Solvents for washing: DCM, DMF, Methanol

Procedure:

  • Resin Preparation: After final Fmoc deprotection of the N-terminus, wash the peptide-resin thoroughly with DCM and dry under vacuum for 1 hour.

  • Guanylation Reaction:

    • Swell the resin in anhydrous DCM.

    • In a separate flask, dissolve N,N'-Di-Boc-N''-triflylguanidine (4 equiv.) in anhydrous DCM.

    • Add TEA (4 equiv.) to the peptide-resin slurry.

    • Add the solution of Goodman's reagent to the resin and agitate at room temperature for 12-24 hours.

  • Monitoring: Take a small sample of resin beads, cleave the peptide with TFA, and analyze by LC-MS to check for the expected mass increase corresponding to the addition of the di-Boc-guanidinyl group.

  • Washing: Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DCM (5x), DMF (3x), and Methanol (3x).

  • Drying: Dry the resin under high vacuum.

Sources

The Versatile Scaffold: Application Notes and Protocols for N-Ethyl-3-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the N-ethyl-3-methoxyaniline core represents a privileged scaffold with significant potential across diverse scientific disciplines. Its unique electronic and structural features make it an invaluable starting material for the synthesis of a wide array of derivatives with applications spanning from potent bioactive agents to high-performance materials. This comprehensive guide provides an in-depth exploration of the synthesis and application of N-Ethyl-3-methoxyaniline derivatives, complete with detailed, field-proven protocols and the scientific rationale behind the experimental designs.

I. The N-Ethyl-3-methoxyaniline Core: A Foundation for Innovation

N-Ethyl-3-methoxyaniline (CAS No: 41115-30-4) is a substituted aniline characterized by an ethyl group on the nitrogen atom and a methoxy group at the meta-position of the benzene ring.[1] This substitution pattern imparts specific properties that are advantageous in organic synthesis and drug design. The ethyl group provides a degree of lipophilicity and can influence the steric interactions of the molecule, while the methoxy group, an electron-donating substituent, activates the aromatic ring towards electrophilic substitution and can participate in hydrogen bonding. These characteristics make N-Ethyl-3-methoxyaniline a versatile precursor for creating a diverse library of compounds.

Table 1: Physicochemical Properties of N-Ethyl-3-methoxyaniline [1]

PropertyValue
Molecular FormulaC₉H₁₃NO
Molecular Weight151.21 g/mol
AppearanceLiquid
Boiling PointNot available
Melting PointNot available
SolubilitySoluble in organic solvents

II. Application in Medicinal Chemistry: Thrombin Inhibitors

The N-ethyl-3-methoxyaniline scaffold has been identified as a key component in the development of potent and selective enzyme inhibitors. Notably, it has been implicated as a potential building block for thrombin inhibitors, which are critical therapeutic agents for the prevention and treatment of thrombosis.[2] Thrombin is a serine protease that plays a central role in the coagulation cascade, and its inhibition is a major strategy in antithrombotic therapy.

The rationale for using N-ethyl-3-methoxyaniline derivatives as thrombin inhibitors lies in their ability to be elaborated into structures that can effectively interact with the active site of the enzyme. The methoxy group can form crucial hydrogen bonds, while the ethyl-aniline moiety can be functionalized to occupy specific pockets within the enzyme's binding site, leading to high affinity and selectivity.

Protocol 1: Synthesis of a Novel N-Ethyl-3-methoxyaniline-based Thrombin Inhibitor

This protocol describes a representative synthesis of a hypothetical, yet plausible, thrombin inhibitor derived from N-Ethyl-3-methoxyaniline. The design is based on known pharmacophores for thrombin inhibition, incorporating a P1-P3 strategy for binding to the enzyme's active site.

Diagram 1: Synthetic Pathway for a Thrombin Inhibitor Derivative

G A N-Ethyl-3-methoxyaniline B Acylation with Chloroacetyl Chloride A->B Et3N, DCM C N-(3-methoxyphenyl)-N-ethyl-2-chloroacetamide B->C D Nucleophilic Substitution with 4-amidinobenzylamine C->D K2CO3, DMF E Thrombin Inhibitor Derivative D->E

Caption: Synthetic route to a potential thrombin inhibitor.

Step-by-Step Methodology:

  • Acylation of N-Ethyl-3-methoxyaniline:

    • To a stirred solution of N-Ethyl-3-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(3-methoxyphenyl)-N-ethyl-2-chloroacetamide.

  • Synthesis of the Thrombin Inhibitor Derivative:

    • To a solution of N-(3-methoxyphenyl)-N-ethyl-2-chloroacetamide (1.0 eq) in dimethylformamide (DMF), add 4-amidinobenzylamine hydrochloride (1.1 eq) and potassium carbonate (2.5 eq).

    • Heat the mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel to afford the final thrombin inhibitor derivative.

Protocol 2: In Vitro Thrombin Inhibition Assay

This protocol outlines a standard procedure to evaluate the inhibitory activity of the synthesized N-Ethyl-3-methoxyaniline derivative against human α-thrombin.[3]

Diagram 2: Workflow for Thrombin Inhibition Assay

G A Prepare Reagents (Thrombin, Substrate, Inhibitor) B Incubate Thrombin with Inhibitor A->B C Initiate Reaction with Substrate B->C D Measure Absorbance at 405 nm C->D E Calculate IC50 D->E

Caption: Thrombin inhibition assay workflow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of human α-thrombin in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a stock solution of the chromogenic substrate (e.g., S-2238) in sterile water.

    • Prepare serial dilutions of the synthesized N-Ethyl-3-methoxyaniline derivative in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed amount of human α-thrombin to each well.

    • Add varying concentrations of the inhibitor to the wells and incubate for 15 minutes at 37 °C.

    • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

    • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Plot the rate of substrate hydrolysis against the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the thrombin activity, by fitting the data to a suitable dose-response curve.

III. Application in Materials Science: Azo Dyes

N-Ethyl-3-methoxyaniline is an excellent precursor for the synthesis of azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). The methoxy group in the N-Ethyl-3-methoxyaniline scaffold acts as an auxochrome, a group that modifies the ability of a chromophore to absorb light, thereby influencing the color of the dye.[4]

The synthesis of azo dyes from N-Ethyl-3-methoxyaniline involves a two-step process: diazotization followed by a coupling reaction. This allows for the facile creation of a wide range of colors by varying the coupling partner.

Protocol 3: Synthesis of an Azo Dye from N-Ethyl-3-methoxyaniline

This protocol details the synthesis of a vibrant orange azo dye using N-Ethyl-3-methoxyaniline and 2-naphthol as the coupling component.

Diagram 3: Synthesis of an Azo Dye

G A N-Ethyl-3-methoxyaniline B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt B->C D Coupling with 2-Naphthol C->D NaOH (aq) E Azo Dye D->E

Caption: General scheme for azo dye synthesis.

Step-by-Step Methodology:

  • Diazotization of N-Ethyl-3-methoxyaniline:

    • Dissolve N-Ethyl-3-methoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.

    • Cool the 2-naphthol solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with vigorous stirring.

    • A brightly colored precipitate of the azo dye will form immediately.

    • Continue stirring for 1 hour in the ice bath.

  • Isolation and Purification:

    • Collect the azo dye by vacuum filtration.

    • Wash the precipitate thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to obtain the pure product.

    • Characterize the synthesized dye using techniques such as UV-Vis spectroscopy, FT-IR, and NMR.[5]

Table 2: Expected Spectroscopic Data for the Synthesized Azo Dye

Spectroscopic TechniqueExpected Observations
UV-Vis (in Ethanol)λmax in the range of 450-500 nm, corresponding to an orange color
FT-IR (KBr)Characteristic peaks for N=N stretching (~1450-1500 cm⁻¹), O-H stretching (~3200-3600 cm⁻¹), and C-O stretching (~1200-1300 cm⁻¹)
¹H NMR (CDCl₃)Signals corresponding to aromatic protons, the ethyl group, and the hydroxyl proton

IV. Application in Industrial Chemistry: Corrosion Inhibitors

Corrosion is a significant problem in many industries, leading to substantial economic losses. Organic compounds containing heteroatoms like nitrogen and oxygen, and aromatic rings, are often effective corrosion inhibitors.[6] N-Ethyl-3-methoxyaniline derivatives can act as efficient corrosion inhibitors for metals, particularly steel in acidic media.

The mechanism of corrosion inhibition by these molecules involves their adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. The nitrogen and oxygen atoms in the N-Ethyl-3-methoxyaniline scaffold can donate lone pairs of electrons to the vacant d-orbitals of the metal, forming coordinate bonds. The aromatic ring can also interact with the metal surface through π-electron donation.[7]

Protocol 4: Evaluation of Corrosion Inhibition Efficiency

This protocol describes the evaluation of a synthesized N-Ethyl-3-methoxyaniline derivative as a corrosion inhibitor for mild steel in a 1 M HCl solution using electrochemical methods.

Diagram 4: Electrochemical Corrosion Testing Workflow

G A Prepare Mild Steel Electrodes C Electrochemical Cell Setup A->C B Prepare Corrosive Media (with and without Inhibitor) B->C D Potentiodynamic Polarization C->D E Electrochemical Impedance Spectroscopy C->E F Calculate Inhibition Efficiency D->F E->F

Caption: Workflow for evaluating corrosion inhibitors.

Step-by-Step Methodology:

  • Electrode Preparation:

    • Cut mild steel specimens into appropriate dimensions for the electrochemical cell.

    • Polish the surface of the specimens with successively finer grades of emery paper, degrease with acetone, and dry.

  • Electrochemical Measurements:

    • Set up a standard three-electrode electrochemical cell with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

    • Fill the cell with 1 M HCl solution (blank) and perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measurements.

    • Repeat the measurements with 1 M HCl solutions containing different concentrations of the synthesized N-Ethyl-3-methoxyaniline derivative.

  • Data Analysis:

    • From the potentiodynamic polarization curves, determine the corrosion potential (Ecorr) and corrosion current density (icorr).

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100

    • From the EIS data (Nyquist plots), determine the charge transfer resistance (Rct).

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

Table 3: Representative Data for Corrosion Inhibition Evaluation

Inhibitor Concentration (ppm)icorr (μA/cm²)IE% (from Polarization)Rct (Ω cm²)IE% (from EIS)
0 (Blank)1000-50-
5025075.020075.0
10012088.045088.9
2006094.090094.4

V. Conclusion

The N-Ethyl-3-methoxyaniline scaffold is a testament to the power of molecular design in creating functional molecules with broad applicability. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the vast potential of its derivatives. By understanding the underlying chemical principles and employing rigorous experimental methodologies, the scientific community can continue to unlock new and innovative applications for this versatile chemical entity, driving advancements in medicine, materials science, and industrial chemistry.

VI. References

  • Organic & Biomolecular Chemistry. (n.d.). Design, synthesis and biological evaluation of thrombin inhibitors based on a pyridine scaffold. Retrieved from [Link]

  • Google Patents. (n.d.). CN104892484A - Synthesis method for N-phenylmaleimide. Retrieved from

  • PubChem. (n.d.). N-ethyl-3-methoxyaniline. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION, NLO, AND DFT STUDIES OF 3 -THIOMETHYL ANILINE-BASED AZO DYES. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2024). Theoretical and experimental studies of new synthetic quinoxaline derivatives as corrosion inhibitors for mild steel in a 1.0 M HCl environment. Retrieved from [Link]

  • MDPI. (n.d.). Utilizing Some Indole Derivatives to Control Mild Steel Corrosion in Acidic Environments: Electrochemical and Theoretical Methods. Retrieved from [Link]

  • Impact Factor. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Retrieved from [Link]

  • PubMed. (n.d.). Molecular modeling studies, synthesis and biological evaluation of dabigatran analogues as thrombin inhibitors. Retrieved from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (2024). Synthesis, Characterization and Analytical Study of New Azo Dye. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Theoretical and Experimental Studies of New Synthetic Quinoxaline Derivatives as Corrosion Inhibitors for Mild Steel in a 1.0 M HCl Environment. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Alkyl Substituted Anilines as Corrosion Inhibitor for N80 Steel in Hydrochloric Acid Medium. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N-SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). EP0403240A1 - Preparation process of N-substituted maleimides. Retrieved from

  • PubMed Central. (2022). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. Retrieved from [Link]

  • An-Najah Staff. (n.d.). A thermodynamical and electrochemical investigation of quinoxaline derivatives as corrosion inhibitors for mild steel in 1 M hydrochloric acid solution. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-3-methylaniline. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Synthesis of Ibogaine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers and drug development professionals on the chemical synthesis of ibogaine. We will first address the role of specific aniline derivatives in the context of the required indole formation. The primary focus will then shift to a comprehensive examination of a state-of-the-art, modular, and scalable total synthesis of ibogaine, proceeding from inexpensive, readily available starting materials. This guide emphasizes the causal reasoning behind strategic and tactical experimental decisions, provides detailed, actionable protocols for key transformations, and is grounded in authoritative, peer-reviewed literature.

Introduction: The Synthetic Challenge and Strategic Precursor Selection

Ibogaine is a psychoactive monoterpenoid indole alkaloid with significant therapeutic potential, particularly in the treatment of substance use disorders.[1][2] Its complex, polycyclic architecture, which features an indole, a seven-membered tetrahydroazepine, and a bicyclic isoquinuclidine core, presents a formidable challenge for chemical synthesis.[3] Historically, ibogaine has been sourced through extraction from natural sources like the Tabernanthe iboga plant or via semi-synthesis from the more abundant precursor, voacangine.[1][3] However, reliance on natural sources raises concerns about ecological sustainability and supply chain stability. Consequently, efficient and scalable total synthesis is a critical goal for enabling further research and potential therapeutic development.[1]

A key step in many ibogaine syntheses is the construction of the 5-methoxyindole moiety. The user's query regarding N-Ethyl-3-methoxyaniline prompts an important discussion on precursor selection for this critical transformation. The most common and effective method for forming the indole ring in this context is the Fischer indole synthesis . This reaction requires the condensation of a phenylhydrazine derivative with a ketone. To yield the specific 5-methoxyindole structure of ibogaine, the necessary precursor is 4-methoxyphenylhydrazine .

N-Ethyl-3-methoxyaniline is not a direct or documented precursor for ibogaine synthesis in established literature. Its structure presents several challenges:

  • Incorrect Methoxy Position: The methoxy group is at the 3-position, which would lead to the wrong indole isomer (a 4-methoxy or 6-methoxyindole, depending on the cyclization) rather than the required 5-methoxyindole.

  • Lack of Hydrazine Moiety: It is an aniline, not a hydrazine. While anilines can be converted to hydrazines, this would add multiple, potentially low-yielding steps to an already complex synthesis.

  • N-Ethyl Group: The N-ethyl group is not a feature of the required 4-methoxyphenylhydrazine intermediate and would need to be removed.

Therefore, a more strategic and efficient approach, as demonstrated in recent breakthroughs, is to employ a synthetic route that allows for the late-stage introduction of the correct indole precursor, 4-methoxyphenylhydrazine, onto a pre-formed polycyclic ketone core.[1][4] This guide will detail such a strategy, focusing on the highly efficient total synthesis of (±)-ibogaine from pyridine.[1][2]

A Modular Total Synthesis of (±)-Ibogaine

A recent landmark achievement in the field is a gram-scale, 7-step synthesis of ibogaine from pyridine.[1] This strategy's elegance lies in its modularity, efficiency, and use of inexpensive starting materials, making it a powerful platform for accessing ibogaine and its analogues for research purposes.[2][4]

The overall workflow can be logically divided into three key stages:

  • Construction of the Isoquinuclidine Core: A Diels-Alder reaction is employed to form the bicyclic isoquinuclidine framework.

  • Formation of the Tetrahydroazepine Ring: A cyclopropyl ketone intermediate is opened and subjected to an intramolecular SN2 reaction to forge the seven-membered azepine ring.

  • Late-Stage Indole Formation: The synthesis culminates in a Fischer indolization of a key tricyclic ketone intermediate to install the 5-methoxyindole and complete the ibogaine skeleton.

This retrosynthetic approach, where the indole ring is constructed last, is highly advantageous as it allows for the synthesis of various analogues by simply changing the hydrazine reagent in the final step.[1][4]

G Ibogaine Ibogaine Tricyclic_Ketone Tricyclic Ketone Intermediate (6) Ibogaine->Tricyclic_Ketone Fischer Indolization Hydrazine 4-Methoxyphenyl- hydrazine Ibogaine->Hydrazine Alkyl_Bromide Alkyl Bromide Intermediate Tricyclic_Ketone->Alkyl_Bromide Intramolecular SN2 Cyclization Isoquinuclidine Isoquinuclidine Intermediate (20) Alkyl_Bromide->Isoquinuclidine Cyclopropane Opening & Functionalization Dihydropyridine Dihydropyridine (24) Isoquinuclidine->Dihydropyridine Diels-Alder Cycloaddition Enone Cyclopropyl Enone (9) Isoquinuclidine->Enone Pyridine Pyridine Dihydropyridine->Pyridine One-pot Acylation & Reduction

Figure 1: Retrosynthetic analysis of the modular ibogaine synthesis. Key intermediates are shown, highlighting the strategic late-stage indole formation. Starting materials are colored blue.

Detailed Experimental Protocols

The following protocols are adapted from the procedures reported by Olson et al. and represent a robust pathway to (±)-ibogaine.[1][4]

Protocol 1: Synthesis of the Key Tricyclic Ketone Intermediate

This multi-step sequence constructs the fused azepino-isoquinuclidine core, the immediate precursor for the final indole formation step.

A. Principle & Causality: The synthesis begins with the formation of a dihydropyridine derivative from inexpensive pyridine.[1] This serves as the diene for a crucial Diels-Alder reaction with a cyclopropyl enone, which efficiently constructs the complex isoquinuclidine core.[5] The cyclopropyl group is a masked precursor; its strain is later released in an acid-mediated ring-opening to set up the formation of the seven-membered azepine ring via an intramolecular cyclization. This strategic use of a strained ring simplifies the construction of the complex tricyclic system.

B. Materials & Reagents:

  • Pyridine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium borohydride (NaBH₄)

  • Cyclopropyl enone (9)

  • Sodium methoxide (NaOMe) in Methanol

  • Iron(III) acetylacetonate (Fe(acac)₃)

  • Phenylsilane

  • Methyl acrylate

  • Cesium carbonate (Cs₂CO₃)

  • Photoredox catalyst (e.g., acridinium-based)

  • Hydrogen bromide (HBr) in Acetic Acid (AcOH)

  • Standard solvents for reaction and purification (THF, Methanol, DCM, Ethyl Acetate)

  • Reagents for workup and chromatography

C. Step-by-Step Methodology:

  • Dihydropyridine Formation: In a one-pot procedure, inexpensive pyridine is acylated and reduced to yield the corresponding N-Cbz-dihydropyridine (24). This intermediate is unstable and should be used immediately in the next step.[1][5]

  • Diels-Alder Cycloaddition: The crude dihydropyridine (24) is reacted neat with cyclopropyl enone (9) to afford the isoquinuclidine (20) via a Diels-Alder reaction.[1][5]

  • Epimerization: After the cycloaddition, the reaction is diluted with methanol containing sodium methoxide. This induces base-catalyzed epimerization at the C16 position, yielding a 1:1 mixture of epimers, which is crucial for the success of the subsequent coupling reaction.[1][5]

  • MHAT Coupling: The mixture of C16 epimers is subjected to an olefin-olefin Metal-Hydride Atom Transfer (MHAT) coupling with methyl acrylate, catalyzed by Fe(acac)₃ with phenylsilane as the hydride source. This is followed by ester hydrolysis to produce the carboxylic acid intermediate (25) with high regio- and stereocontrol.[1]

  • Hydrodecarboxylation: Intermediate 25 undergoes a photoredox-catalyzed hydrodecarboxylation. The use of a cesium base is critical for high conversion in this step.[1][5] This reaction removes the carboxylic acid group and installs the ethyl side chain precursor.

  • Azepine Ring Formation: The resulting intermediate (26) is treated with HBr in acetic acid. This single operation concurrently opens the cyclopropyl ketone and removes the Cbz protecting group. The resulting amino-bromide intermediate then undergoes an intramolecular SN2 cyclization to form the seven-membered tetrahydroazepine ring, yielding the final tricyclic ketone intermediate.[1][4]

D. Quantitative Data Summary:

StepStarting MaterialKey ReagentsProductYieldScale Reference
1PyridineCbz-Cl, NaBH₄Dihydropyridine (24)98%20 g[1]
2-3Dihydropyridine (24)Enone (9), NaOMeIsoquinuclidine (20)90%Decagram[1]
4-6Isoquinuclidine (20)Fe(acac)₃, Photoredox, HBr/AcOHTricyclic Ketone~44% (over 3 steps)Gram[1]
Protocol 2: Fischer Indolization to (±)-Ibogaine

A. Principle & Causality: This final step is a classic Fischer indole synthesis. The tricyclic ketone is reacted with 4-methoxyphenylhydrazine under acidic conditions. The hydrazine first forms a hydrazone with the ketone. This intermediate then undergoes a[6][6]-sigmatropic rearrangement, followed by aromatization with the loss of ammonia, to generate the final 5-methoxyindole ring system, completing the total synthesis of (±)-ibogaine. The choice of acid and solvent is critical to promote the desired cyclization and minimize side reactions.

G cluster_0 Fischer Indole Synthesis Workflow Ketone Tricyclic Ketone Hydrazone Hydrazone Intermediate Ketone->Hydrazone Condensation (-H₂O) Hydrazine 4-Methoxyphenyl- hydrazine Hydrazine->Hydrazone Ibogaine (±)-Ibogaine Hydrazone->Ibogaine [3,3]-Sigmatropic Rearrangement & Aromatization (-NH₃) Acid Acid Catalyst (e.g., H₂SO₄ in EtOH) Acid->Hydrazone Acid->Ibogaine

Figure 2: Workflow for the final Fischer indolization step to synthesize (±)-ibogaine.

B. Materials & Reagents:

  • Tricyclic ketone intermediate from Protocol 1

  • 4-methoxyphenylhydrazine hydrochloride

  • Ethanol (EtOH), absolute

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Solvents for extraction (e.g., Ethyl Acetate) and chromatography

C. Step-by-Step Methodology:

  • Reaction Setup: Dissolve the tricyclic ketone intermediate and 4-methoxyphenylhydrazine hydrochloride in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Acid Catalysis: Carefully add concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Quench and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture multiple times with ethyl acetate. Combine the organic layers.

  • Workup: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield (±)-ibogaine as the final product.

D. Expected Outcome: This final step proceeds in good yield, reported at approximately 70% when part of a 3-step sequence from intermediate 26 , enabling the production of (±)-ibogaine on a gram scale.[1] The spectral data of the synthetic product should match that of ibogaine obtained from natural sources.[1]

Conclusion

The total synthesis of ibogaine has evolved significantly, moving from lengthy and low-yielding routes to highly efficient and scalable strategies. The modular synthesis presented here, which relies on inexpensive starting materials and a late-stage Fischer indolization, provides a powerful and flexible platform for producing ibogaine and its analogues.[1][2] This accessibility is paramount for advancing the study of their neuropharmacological properties and exploring their full therapeutic potential in treating addiction and other neuropsychiatric disorders.[2][3] Understanding the strategic rationale behind precursor selection and reaction pathways, as detailed in these notes, is essential for researchers aiming to innovate in this promising area of medicinal chemistry.

References

  • MacLean, D. E., et al. (2024). Efficient and Modular Synthesis of Ibogaine and Related Alkaloids. Nature Chemistry. Available at: [Link]

  • Kruyer, A., et al. (2021). The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs. Journal of Medicinal Chemistry. Available at: [Link]

  • Jana, G. K., & Sinha, S. (2012). Total synthesis of ibogaine, epiibogaine and their analogues. Tetrahedron. Available at: [Link]

  • MacLean, D. E., et al. (2024). Efficient and modular synthesis of ibogaine and related alkaloids. ResearchGate. Available at: [Link]

  • University of California - Davis. (2025). Researchers achieve total synthesis of ibogaine. ScienceDaily. Available at: [Link]

  • Total Synthesis. (2025). The Best Ibogaine Synthesis Yet – Or Not Really? (Educational Organic Chemistry). YouTube. Available at: [Link]

Sources

Application Note: Quantitative Analysis of N-Ethyl-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This document provides a comprehensive guide to the quantitative analysis of N-Ethyl-3-methoxyaniline, a compound of interest in pharmaceutical development as a potential synthetic intermediate or process-related impurity. Accurate and precise quantification is paramount for ensuring drug substance purity, stability, and safety, in line with regulatory expectations.[1][2] This application note details two robust, validated analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity trace analysis and unambiguous identification. The protocols are designed for researchers, analytical scientists, and quality control professionals, with a focus on the scientific rationale behind procedural choices, adherence to validation principles, and practical implementation.

Introduction and Analytical Rationale

N-Ethyl-3-methoxyaniline (C₉H₁₃NO) is an aniline derivative that may be encountered during the synthesis of active pharmaceutical ingredients (APIs). As a potential process impurity, its presence in the final drug substance must be monitored and controlled to levels stipulated by regulatory bodies such as the International Council for Harmonisation (ICH).[1] The development of reliable, specific, and sensitive analytical methods is therefore a critical aspect of quality assurance in the pharmaceutical industry.[2]

The choice of analytical technique is dictated by the analyte's physicochemical properties and the specific requirements of the analysis (e.g., routine QC vs. trace-level impurity profiling). N-Ethyl-3-methoxyaniline's aromatic structure and nitrogen-containing functional group inform the selection of the following primary techniques:

  • High-Performance Liquid Chromatography (HPLC): Ideal for the analysis of semi-polar, non-volatile organic compounds. Coupled with a UV detector, it offers a robust, reliable, and widely accessible method for quantification in bulk materials and formulated products. Reverse-phase HPLC is particularly well-suited for separating aniline derivatives from other components.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides exceptional sensitivity and specificity, making it the gold standard for identifying and quantifying trace-level impurities.[5] The mass spectrometer offers definitive structural confirmation, which is crucial for impurity identification.[6]

This guide provides detailed protocols for both HPLC-UV and GC-MS, enabling laboratories to select and implement the method best suited for their intended purpose.

Physicochemical Properties of N-Ethyl-3-methoxyaniline

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueSource
Molecular Formula C₉H₁₃NO[7]
Molecular Weight 151.21 g/mol [7]
IUPAC Name N-ethyl-3-methoxyaniline[7]
CAS Number 41115-30-4[7]
Structure
CCNC1=CC(=CC=C1)OC[7]

The aromatic ring and methoxy group constitute a chromophore, making UV detection viable. The compound's molecular weight and potential volatility are suitable for both LC-MS and GC-MS analysis.

Protocol 1: Quantification by Reverse-Phase HPLC-UV

This protocol describes a method for the routine quantification of N-Ethyl-3-methoxyaniline in a drug substance, leveraging its UV absorbance for detection. The methodology is based on established principles for analyzing aniline derivatives.[3][4]

Principle and Causality

The method employs reverse-phase chromatography, where the stationary phase (e.g., C18) is nonpolar, and the mobile phase is a more polar mixture of water and an organic solvent (acetonitrile). N-Ethyl-3-methoxyaniline, being a moderately polar compound, will partition between the two phases. Its retention time is controlled by adjusting the organic solvent concentration in the mobile phase. An acidic modifier (e.g., formic or phosphoric acid) is added to the mobile phase to protonate residual silanols on the column surface, which prevents peak tailing and ensures sharp, symmetrical peaks for the amine analyte. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (Stock & Working) cal_curve Calibration Curve Injection std_prep->cal_curve sample_prep Sample Preparation (Dissolution & Dilution) sample_inj Sample Injection sample_prep->sample_inj mp_prep Mobile Phase Preparation sys_suit System Suitability Check mp_prep->sys_suit sys_suit->cal_curve Pass cal_curve->sample_inj integration Peak Integration sample_inj->integration quant Quantification (vs. Calibration) integration->quant report Report Generation quant->report

Caption: Workflow for HPLC-UV quantification.

Step-by-Step Experimental Protocol

A. Reagents and Materials

  • N-Ethyl-3-methoxyaniline Reference Standard (purity ≥99.5%)

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

  • Volumetric flasks and pipettes (Class A)

  • 0.45 µm syringe filters

B. Instrument and Chromatographic Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with UV detector.
Column C18, 4.6 x 150 mm, 5 µmGeneral-purpose reverse-phase column providing good resolution.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for good peak shape.[4]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 30% B to 80% B over 10 minTo ensure elution of the analyte and clean the column.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Injection Vol. 10 µL
UV Detection 240 nmAniline derivatives typically absorb in this region. Wavelength should be optimized via a UV scan.
Run Time 15 minutes

C. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of N-Ethyl-3-methoxyaniline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the Stock Solution with the diluent. A suggested range is 0.5, 1.0, 5.0, 10.0, and 20.0 µg/mL.

  • Sample Solution (Target concentration ~10 µg/mL): Accurately weigh an amount of drug substance containing approximately 1 mg of N-Ethyl-3-methoxyaniline into a 100 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter through a 0.45 µm syringe filter before injection.

D. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Perform a system suitability test by injecting the 10.0 µg/mL standard five times. The %RSD for peak area should be ≤2.0%.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the calibration standards in order of increasing concentration.

  • Inject the sample solutions.

E. Data Analysis and Quantification

  • Plot a calibration curve of peak area versus concentration for the standards.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥0.999.

  • Calculate the concentration of N-Ethyl-3-methoxyaniline in the sample solution using the regression equation.

  • Determine the final amount of the analyte in the original drug substance, accounting for the initial sample weight and dilutions.

Method Validation Framework

This method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[8]

Validation ParameterPurposeAcceptance Criteria Example
Specificity To ensure the method accurately measures the analyte without interference.No co-eluting peaks at the analyte's retention time in a placebo or spiked sample.
Linearity & Range To verify a proportional relationship between concentration and response.r² ≥ 0.999 over the specified range (e.g., 0.5-20 µg/mL).
Accuracy To assess the closeness of the measured value to the true value.98.0% - 102.0% recovery for spiked samples at three concentration levels.
Precision To measure the method's repeatability and intermediate precision.%RSD ≤ 2.0% for repeatability (n=6) and intermediate precision.
Limit of Quantitation (LOQ) The lowest concentration that can be reliably quantified.Signal-to-Noise ratio ≥ 10.
Robustness To evaluate the method's reliability under minor variations in parameters.No significant change in results with small changes in flow rate, column temp, etc.

Protocol 2: Trace Quantification by GC-MS

This protocol is designed for high-sensitivity detection and definitive identification of N-Ethyl-3-methoxyaniline, making it suitable for trace impurity analysis in raw materials or final products. The method is adapted from established EPA protocols for aniline derivatives.[6]

Principle and Causality

The sample is first extracted into an organic solvent to isolate the analyte from non-volatile matrix components. The extract is injected into a gas chromatograph, where analytes are vaporized and separated based on their boiling points and interactions with a capillary column (e.g., a nonpolar HP-5ms). The separated compounds then enter a mass spectrometer, which ionizes them (typically via Electron Ionization - EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum ("fingerprint") for each compound, allowing for unambiguous identification. For quantification, the instrument is operated in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions of the target analyte are monitored, drastically increasing sensitivity and selectivity.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_weigh Weigh Sample dissolve Dissolve in Aqueous Phase sample_weigh->dissolve lle Liquid-Liquid Extraction (e.g., with CH₂Cl₂) dissolve->lle concentrate Concentrate Extract lle->concentrate injection GC Injection concentrate->injection separation Chromatographic Separation injection->separation detection MS Detection (Scan or SIM) separation->detection identification Spectral Identification (Library Match) detection->identification quant Quantification (Internal Standard) detection->quant report Final Report identification->report quant->report

Caption: Workflow for GC-MS analysis.

Step-by-Step Experimental Protocol

A. Reagents and Materials

  • N-Ethyl-3-methoxyaniline Reference Standard (purity ≥99.5%)

  • Methylene Chloride (GC grade)

  • Sodium Sulfate (anhydrous)

  • Toluene (GC grade)

  • Internal Standard (IS), e.g., N-Ethyl-3-methylaniline (CAS 102-27-2)

  • Deionized Water

  • Sodium Hydroxide solution (for pH adjustment)

B. Instrument and Analytical Conditions

ParameterRecommended SettingRationale
GC-MS System Agilent 7890B GC with 5977B MSD or equivalentStandard, robust system for this application.
Column HP-5ms, 30 m x 0.25 mm, 0.25 µmA 5% phenyl-methylpolysiloxane column offers good selectivity for semi-polar compounds.[9]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Inlet Temp. 250 °CEnsures complete vaporization.
Injection Mode Splitless (1 µL)For maximum sensitivity at trace levels.
Oven Program 80 °C (1 min), ramp at 15 °C/min to 280 °C (5 min)Temperature program to separate analytes effectively.
MS Source Temp. 230 °CStandard EI source temperature.
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for generating reproducible fragmentation patterns.
Acquisition Scan Mode: 40-300 amu (for identification)SIM Mode: m/z 151, 136, 122 (for quantification)Scan mode confirms identity. SIM mode provides high sensitivity. Ions are predicted based on structure (M+, M-CH₃, M-C₂H₅).

C. Preparation of Solutions

  • Internal Standard Stock (100 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., N-Ethyl-3-methylaniline) in Toluene.

  • Calibration Standards: Prepare a series of calibration standards in Toluene containing a constant concentration of the Internal Standard (e.g., 1 µg/mL) and varying concentrations of N-Ethyl-3-methoxyaniline (e.g., 0.05 to 5.0 µg/mL).

  • Sample Preparation (Liquid-Liquid Extraction): a. Accurately weigh ~1 g of the sample into a separatory funnel. b. Dissolve in 50 mL of deionized water. Adjust pH to >11 with NaOH to ensure the aniline is in its free base form.[6] c. Spike with a known amount of the Internal Standard stock solution. d. Extract three times with 25 mL portions of Methylene Chloride. e. Combine the organic layers and dry by passing through a funnel containing anhydrous sodium sulfate. f. Concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen.

D. Analysis Procedure

  • Inject 1 µL of each calibration standard into the GC-MS.

  • Inject 1 µL of the prepared sample extract.

E. Data Analysis and Quantification

  • For identification, compare the mass spectrum of the peak in the sample with that of a reference standard and/or a spectral library (e.g., NIST).

  • For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Calculate the concentration of N-Ethyl-3-methoxyaniline in the sample extract from the calibration curve.

  • Determine the final amount in the original sample, accounting for the initial weight and final extract volume.

Comparative Summary of Techniques

FeatureHPLC-UVGC-MS
Principle Liquid-phase separation with UV absorbance detectionGas-phase separation with mass-based detection
Selectivity Moderate (based on retention time and UV spectrum)Very High (based on retention time and mass spectrum)
Sensitivity Good (µg/mL or high ng/mL range)Excellent (low ng/mL to pg/mL range)
Identification Tentative (based on retention time matching)Definitive (based on mass spectral fingerprint)
Sample Prep Simple (dissolve and inject)More complex (often requires extraction)
Throughput HighModerate
Primary Use Routine QC, assay, purity of major componentsTrace impurity identification and quantification, residue analysis

Conclusion

The accurate quantification of N-Ethyl-3-methoxyaniline is a critical requirement in pharmaceutical quality control. This guide presents two robust and reliable methods to achieve this. The HPLC-UV method serves as an excellent choice for routine, high-throughput analysis where analyte concentrations are relatively high. Its simplicity and reliability make it ideal for standard quality control laboratories. For applications requiring higher sensitivity and definitive identification, such as trace impurity profiling or investigational studies, the GC-MS method is superior. Its ability to provide a unique mass spectral fingerprint ensures unambiguous confirmation of the analyte's identity. The selection between these two powerful techniques should be based on the specific analytical needs, required sensitivity, and the regulatory context of the analysis. In all cases, a thorough method validation in accordance with ICH guidelines is mandatory to ensure data integrity and compliance.[8][10]

References

  • SIELC Technologies. (2018). N-Ethyl-3-methylaniline. Available at: [Link]

  • SIELC Technologies. (2018). 3-Methoxyaniline. Available at: [Link]

  • ResearchGate. (n.d.). HPLC determination of n-methylethanolamine in diphenhydramine hydrochloride drug substance by pre-column derivatization. Available at: [Link]

  • Veeprho. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Available at: [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Available at: [Link]

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  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]

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  • Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Available at: [Link]

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  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N. Available at: [Link]

  • ResearchGate. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Available at: [Link]

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  • ResearchGate. (2025). Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry. Available at: [Link]

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  • Oxford Academic. (n.d.). Quantitative Analysis of Six Heterocyclic Aromatic Amines in Mainstream Cigarette Smoke Condensate Using Isotope Dilution Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry. Available at: [Link]

  • ChemSynthesis. (2025). N-ethyl-4-methoxyaniline. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: N-Ethylation of 3-Methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-ethylation of 3-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific amine alkylation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into managing and troubleshooting the common side reactions and challenges encountered during this synthesis. Our goal is to empower you with the knowledge to not only identify issues but also to understand their root causes and implement effective, scientifically-grounded solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the N-ethylation of 3-methoxyaniline, offering explanations and actionable steps to resolve them.

Issue 1: Low Yield of the Desired N-Ethyl-3-methoxyaniline

Symptoms: After the reaction and workup, the isolated yield of the mono-ethylated product is significantly lower than expected.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The reaction temperature, pressure, and time are critical parameters. Elevated temperatures can lead to an increase in side reactions.[1] Conversely, conditions that are too mild may result in incomplete conversion.

    • Solution: Systematically optimize the reaction conditions. Start with a lower temperature (e.g., 80°C) and gradually increase it while monitoring the reaction progress by TLC or GC.[2] The optimal temperature will be a balance between a reasonable reaction rate and minimal byproduct formation.

  • Inefficient Ethylating Agent: The choice of ethylating agent and its reactivity plays a crucial role. While highly reactive agents like ethyl iodide can be effective, they often lead to over-alkylation. Less reactive agents may require more forcing conditions.

    • Solution: Consider using a 'borrowing hydrogen' or 'hydrogen autotransfer' methodology with ethanol as the ethylating agent.[2][3] This approach, often catalyzed by transition metals like ruthenium or iridium, generates the electrophile in situ, which can lead to higher selectivity for mono-alkylation under milder conditions.[3][4]

  • Poor Catalyst Activity or Selection: For catalyzed reactions, the choice and handling of the catalyst are paramount. The catalyst may be poisoned, or it may not be suitable for selective mono-N-alkylation.

    • Solution: If using a heterogeneous catalyst, ensure it is properly activated and handled under an inert atmosphere if required. For homogeneous catalysts, screen a variety of metal-ligand combinations to find the optimal system for your specific substrate.[5]

Issue 2: Significant Formation of N,N-Diethyl-3-methoxyaniline (Over-Alkylation)

Symptoms: Analysis of the crude reaction mixture (e.g., by GC-MS or NMR) shows a substantial peak corresponding to the di-ethylated byproduct.

Potential Causes and Solutions:

  • High Reactivity of Mono-Alkylated Product: The desired product, N-ethyl-3-methoxyaniline, is also a nucleophile and can react with the ethylating agent to form the di-ethylated product. This is a common issue in amine alkylations.[6]

    • Solution 1: Control Stoichiometry: Use a molar excess of the 3-methoxyaniline relative to the ethylating agent. This increases the probability that the ethylating agent will react with the starting material rather than the mono-ethylated product.

    • Solution 2: Slow Addition of Ethylating Agent: Add the ethylating agent to the reaction mixture slowly over an extended period. This keeps the instantaneous concentration of the ethylating agent low, favoring mono-alkylation.

  • Reaction Conditions Favoring Di-Alkylation: High temperatures and prolonged reaction times can promote the second alkylation step.

    • Solution: Monitor the reaction closely and stop it once the consumption of the starting material plateaus and before a significant amount of the di-ethylated product is formed. Employing milder reaction conditions can also help.[3]

Issue 3: Presence of 3-Ethoxy-aniline (O-Alkylation)

Symptoms: The product mixture contains an isomer with the ethyl group on the oxygen atom of the methoxy group, as confirmed by spectroscopic analysis.

Potential Causes and Solutions:

  • Reaction Conditions Promoting O-Alkylation: While N-alkylation is generally favored due to the higher nucleophilicity of the amine, certain conditions can promote O-alkylation. This is more likely to occur with harsher reagents or under conditions that can deprotonate the phenolic oxygen if the methoxy group were a hydroxyl group (not the case here, but a related consideration in similar systems).

    • Solution: The choice of base is critical. A non-nucleophilic, sterically hindered base can help to deprotonate the amine without promoting side reactions. The use of milder ethylating agents, such as diethyl sulfate or ethanol in a borrowing hydrogen reaction, can also minimize O-alkylation.

Issue 4: Formation of Ring-Alkylated Byproducts (C-Alkylation)

Symptoms: Isomeric byproducts are detected where the ethyl group is attached to the aromatic ring of the 3-methoxyaniline.

Potential Causes and Solutions:

  • Harsh Reaction Conditions and Catalyst Choice: Friedel-Crafts-type ring alkylation can occur under strongly acidic conditions or at high temperatures, especially with certain catalysts.[7]

    • Solution: Avoid strong Lewis or Brønsted acid catalysts if C-alkylation is observed. Zeolite catalysts, for instance, can be selective for either N- or C-alkylation depending on their pore size and the reaction temperature.[7] Opting for reaction pathways that do not involve strong acids, such as reductive amination or borrowing hydrogen reactions, can circumvent this issue.

Frequently Asked Questions (FAQs)

Q1: What is the most selective method for the mono-N-ethylation of 3-methoxyaniline?

A1: Catalytic methods employing the "borrowing hydrogen" (or hydrogen autotransfer) principle are often highly selective for mono-N-alkylation.[2][3] These reactions typically use an alcohol (ethanol in this case) as the alkylating agent and are catalyzed by transition metal complexes (e.g., Ru, Ir, Mn).[2][3][4] The in-situ generation of the electrophile helps to control the reaction and minimize over-alkylation.[8] Reductive amination, reacting 3-methoxyaniline with acetaldehyde in the presence of a reducing agent, is another effective method for achieving selective mono-ethylation.

Q2: How can I effectively monitor the progress of the N-ethylation reaction?

A2: The reaction progress can be conveniently monitored by:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively observe the consumption of the starting material (3-methoxyaniline) and the formation of the product (N-ethyl-3-methoxyaniline) and byproducts.

  • Gas Chromatography (GC): GC provides a more quantitative analysis of the reaction mixture, allowing you to determine the relative ratios of starting material, desired product, and byproducts like the di-ethylated species.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful quantitative technique, particularly useful for less volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide detailed information about the conversion and the formation of different products.

Q3: What are the key safety considerations when working with 3-methoxyaniline and ethylating agents?

A3:

  • 3-Methoxyaniline: It is toxic and can be harmful if inhaled, ingested, or absorbed through the skin. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethylating Agents: Many ethylating agents (e.g., ethyl iodide, diethyl sulfate) are toxic, corrosive, and/or flammable. Consult the Safety Data Sheet (SDS) for the specific reagent you are using and take all necessary precautions.

  • Reaction Conditions: Be cautious when running reactions under pressure or at elevated temperatures. Use appropriate glassware and a blast shield if necessary.

Q4: How can I purify the N-ethyl-3-methoxyaniline from the reaction mixture?

A4: The purification strategy will depend on the scale of the reaction and the nature of the impurities. Common methods include:

  • Extraction: An initial workup involving an acid-base extraction can help to separate the amine products from non-basic impurities.[2]

  • Column Chromatography: This is a very effective method for separating the desired mono-ethylated product from the starting material, the di-ethylated byproduct, and other impurities.[9][10] Silica gel is a common stationary phase, and a mixture of hexanes and ethyl acetate is a typical eluent system.

  • Distillation: If the product is thermally stable and has a sufficiently different boiling point from the impurities, vacuum distillation can be a viable purification method for larger quantities.

Visualizing Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired reaction and potential side reactions.

Start 3-Methoxyaniline + Ethylating Agent Desired N-Ethyl-3-methoxyaniline (Desired Product) Start->Desired Desired N-Alkylation O_Alk 3-Ethoxy-aniline (O-Alkylation) Start->O_Alk Side Reaction C_Alk Ring-Ethylated Byproducts (C-Alkylation) Start->C_Alk Side Reaction Over N,N-Diethyl-3-methoxyaniline (Over-alkylation) Desired->Over Further N-Alkylation

Caption: Desired vs. Side Reaction Pathways.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination
  • To a solution of 3-methoxyaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) at room temperature, add acetaldehyde (1.1 eq).

  • Stir the mixture for 30-60 minutes to allow for the formation of the corresponding imine.

  • Cool the reaction mixture to 0°C and add a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.[10]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[2]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography on silica gel.[10]

Protocol 2: Monitoring Reaction Progress by GC
  • Prepare a standard solution of the starting material (3-methoxyaniline) and the expected product (N-ethyl-3-methoxyaniline) of known concentrations.

  • Develop a GC method (column, temperature program, detector settings) that provides good separation of the starting material, product, and potential byproducts. A thermionic nitrogen-phosphorus selective detector (NPD) is highly sensitive for nitrogen-containing compounds.

  • At regular intervals, withdraw a small aliquot from the reaction mixture.

  • Quench the aliquot (e.g., by diluting with a suitable solvent and/or adding a quenching agent).

  • Inject the quenched aliquot into the GC and analyze the chromatogram.

  • Calculate the relative peak areas to determine the conversion of the starting material and the selectivity for the desired product.

Data Presentation

Table 1: Hypothetical Comparison of Ethylation Methods

MethodEthylating AgentCatalystTemperature (°C)Selectivity for Mono-alkylation
Direct AlkylationEthyl IodideNone60Low to Moderate
Reductive AminationAcetaldehyde(Reducing Agent)0 to 25High
Borrowing HydrogenEthanolRu-complex100Very High

Troubleshooting Workflow

Start Low Yield or Impure Product Analyze Analyze Crude Mixture (GC-MS, NMR) Start->Analyze Unreacted High % of Unreacted Starting Material? Analyze->Unreacted Overalkylation High % of Di-ethylated Product? Analyze->Overalkylation Isomers Presence of Isomeric Byproducts? Analyze->Isomers Sol_Unreacted Increase Temperature/ Reaction Time or Change Catalyst Unreacted->Sol_Unreacted Yes Sol_Over Use Excess Aniline, Slow Addition of Ethylating Agent, or Lower Temperature Overalkylation->Sol_Over Yes Sol_Isomers Change Catalyst/ Reaction Conditions to Avoid C- or O-Alkylation Isomers->Sol_Isomers Yes

Caption: A logical workflow for troubleshooting.

References

  • Pouresmaeily, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. ChemXpress, 10(2):125. Available from: [Link]

  • (2025). Catalytic N-Alkylation of Anilines. ResearchGate. Available from: [Link]

  • Ebert, C., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 13011. Available from: [Link]

  • Li, Y., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14(20), 14383-14387. Available from: [Link]

  • Wikipedia. (n.d.). Ibogaine. Retrieved from [Link]

  • Jana, A., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 949-963. Available from: [Link]

  • NCERT. (n.d.). Amines. Available from: [Link]

  • Ghaffari, M., & Murry, J. (2022). N-dealkylation of Amines. Molecules, 27(19), 6296. Available from: [Link]

  • Chang, C. D., et al. (1982). Selective N-alkylation of aniline in the presence of zeolite catalysts. U.S. Patent No. 4,365,096. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, C., et al. (2019). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. Green Chemistry, 21(16), 4437-4443. Available from: [Link]

  • Bar-Natan, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 35055-35060. Available from: [Link]

  • Wang, C., et al. (2019). The N-methylation reactions of aniline compounds using lignin as a methyl source. ResearchGate. Available from: [Link]

  • Selva, M., et al. (2014). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Green Chemistry, 16(7), 3525-3536. Available from: [Link]

  • V. Pace, et al. (2005). Selective N-alkylation of anilines in ionic liquids. Green Chemistry, 7(11), 805-807. Available from: [Link]

  • Ö. T. Yildiz, et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5698-5710. Available from: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available from: [Link]

  • M. V. Jiménez, et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology, 11(6), 2136-2143. Available from: [Link]

  • Riggin, P.M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency. Available from: [Link]

  • (2020). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. Available from: [Link]

  • PubChem. (n.d.). N-ethyl-3-methoxyaniline. Retrieved from [Link]

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  • (2024). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. ChemAnalyst. Available from: [Link]

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How to prevent diethylation in N-Ethyl-3-methoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Diethylation and Ensuring High-Purity Synthesis

Welcome to the Technical Support Center for the synthesis of N-Ethyl-3-methoxyaniline. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this synthesis and troubleshoot common challenges, particularly the formation of the N,N-diethyl-3-methoxyaniline byproduct. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of diethylation during the synthesis of N-Ethyl-3-methoxyaniline?

A1: Diethylation, the formation of N,N-diethyl-3-methoxyaniline, is a common side reaction in traditional N-alkylation methods. The root cause lies in the fact that the desired mono-ethylated product, N-Ethyl-3-methoxyaniline, is often more nucleophilic than the starting material, 3-methoxyaniline. This increased nucleophilicity makes it more reactive towards the ethylating agent, leading to a second ethylation event.

Q2: Which synthetic route is most effective at minimizing diethylation?

A2: Reductive amination is widely considered the superior method for the selective mono-N-alkylation of anilines, including the synthesis of N-Ethyl-3-methoxyaniline. This one-pot reaction involves the formation of an imine intermediate from 3-methoxyaniline and acetaldehyde, which is then reduced in situ to the desired secondary amine. This method avoids the direct use of highly reactive ethylating agents that can lead to over-alkylation.[1][2][3]

Q3: Can I use direct alkylation with ethyl halides? How can I control it?

A3: While direct alkylation with reagents like ethyl bromide or ethyl iodide is a classic method, it is notoriously difficult to control for mono-alkylation of anilines. To suppress diethylation, a large excess of the starting aniline is often required to increase the probability of the ethylating agent reacting with the primary amine rather than the more nucleophilic secondary amine product. However, this approach can be inefficient in terms of reactant usage and may complicate purification.

Q4: What are the best analytical techniques to detect and quantify diethylation?

A4: A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal. HPLC can effectively separate and quantify the starting material, the desired mono-ethylated product, and the diethylated byproduct.[4][5][6] ¹H and ¹³C NMR spectroscopy provide unambiguous structural confirmation and can be used to determine the relative ratios of the components in a mixture by integrating characteristic peaks.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Significant Diethylation Product Observed - Reaction Method: Use of direct alkylation with a high concentration of ethylating agent. - Stoichiometry: Insufficient excess of the starting aniline in direct alkylation. - Reaction Temperature: High temperatures can favor over-alkylation.- Switch to Reductive Amination: This is the most effective way to ensure mono-ethylation. - Adjust Stoichiometry: If using direct alkylation, increase the molar ratio of 3-methoxyaniline to the ethylating agent (e.g., >3:1). - Lower Reaction Temperature: Conduct the reaction at the lowest effective temperature.
Incomplete Reaction / Low Conversion - Inefficient Reducing Agent: The chosen reducing agent in reductive amination may be too weak or have degraded. - Poor Imine Formation: In reductive amination, acidic or basic conditions might not be optimal for imine formation. - Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.- Select an Appropriate Reducing Agent: Sodium borohydride is a cost-effective and efficient choice for reductive amination of anilines.[1][2] For more sensitive substrates, sodium triacetoxyborohydride can be used. - Optimize pH: For imine formation, a slightly acidic medium (pH 4-6) is often optimal. - Increase Temperature Judiciously: Gradually increase the reaction temperature while monitoring for byproduct formation.
Difficulty in Purifying the Product - Similar Polarity of Products: N-Ethyl-3-methoxyaniline and N,N-diethyl-3-methoxyaniline can have similar polarities, making separation by column chromatography challenging.- Optimize Column Chromatography: Use a high-quality silica gel and a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexane). Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system beforehand.[7][8] - Consider Derivatization: In difficult cases, derivatization of the secondary amine followed by purification and deprotection can be an option.

Recommended Experimental Protocol: Reductive Amination

This protocol provides a robust method for the synthesis of N-Ethyl-3-methoxyaniline with minimal diethylation.

Materials:

  • 3-Methoxyaniline

  • Acetaldehyde

  • Methanol (anhydrous)

  • Sodium Borohydride (NaBH₄)

  • Glacial Acetic Acid (optional, as a catalyst for imine formation)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (1.0 eq) in anhydrous methanol.

  • Imine Formation: Cool the solution in an ice bath. Slowly add acetaldehyde (1.1 eq). If the reaction is slow, a catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC to confirm the consumption of the starting aniline and the formation of the imine.

  • Reduction: Once imine formation is complete, cool the reaction mixture again in an ice bath. In small portions, carefully add sodium borohydride (1.5 eq). Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction Completion and Quench: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine. Quench the reaction by the slow addition of water.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add dichloromethane (DCM) to the residue and transfer to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure N-Ethyl-3-methoxyaniline.[7][8]

Data Presentation: Reaction Parameters and Expected Outcomes

Parameter Direct Alkylation (Illustrative) Reductive Amination (Recommended)
Ethylating Agent Ethyl bromide or Ethyl iodideAcetaldehyde
Reducing Agent Not applicableSodium Borohydride
Key Challenge High risk of diethylation Low risk of diethylation
Typical Molar Ratio (Aniline:Ethylating Agent) >3:1 (to favor mono-alkylation)~1:1.1 (Aniline:Acetaldehyde)
Expected Selectivity (Mono:Di) Variable, often requires significant optimizationHigh (>95:5)
Purification Can be challenging due to similar product polaritiesGenerally more straightforward

Visualizing the Reaction Pathway

The following diagram illustrates the synthetic pathways for the formation of N-Ethyl-3-methoxyaniline, highlighting the desired reductive amination route and the problematic direct alkylation route leading to diethylation.

G cluster_start Starting Materials cluster_reductive Reductive Amination Pathway (Recommended) cluster_direct Direct Alkylation Pathway (Prone to Diethylation) 3-Methoxyaniline 3-Methoxyaniline N-Ethyl-3-methoxyaniline N-Ethyl-3-methoxyaniline (Desired Product) 3-Methoxyaniline->N-Ethyl-3-methoxyaniline + Ethyl Halide Imine Imine 3-Methoxyaniline->Imine + Acetaldehyde (Imine Formation) Acetaldehyde Acetaldehyde Ethyl_Halide Ethyl Halide (e.g., EtBr) N,N-diethyl-3-methoxyaniline N,N-diethyl-3-methoxyaniline (Diethylation Byproduct) N-Ethyl-3-methoxyaniline->N,N-diethyl-3-methoxyaniline + Ethyl Halide (Over-alkylation) Imine->N-Ethyl-3-methoxyaniline + NaBH4 (Reduction)

Caption: Reaction pathways for N-Ethyl-3-methoxyaniline synthesis.

Analytical Workflow for Product Verification

The following workflow outlines the steps for analyzing the purity of the synthesized N-Ethyl-3-methoxyaniline.

G TLC_Analysis TLC Analysis (Spotting against starting material and standards if available) Column_Chromatography Column Chromatography Purification TLC_Analysis->Column_Chromatography Determine eluent system Purified_Fractions Collection of Purified Fractions Column_Chromatography->Purified_Fractions HPLC_Analysis HPLC Analysis (Purity Assessment & Quantification) Purified_Fractions->HPLC_Analysis NMR_Analysis ¹H and ¹³C NMR Spectroscopy (Structural Confirmation) Purified_Fractions->NMR_Analysis Final_Product Pure N-Ethyl-3-methoxyaniline HPLC_Analysis->Final_Product NMR_Analysis->Final_Product

Caption: Analytical workflow for product purification and validation.

References

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Journal of Chemical Education. [Link]

  • Reductive Amination Reaction. (2011). Boston University. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. (2017). Molecules. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • One-pot reductive amination of araldehydes by aniline using borohydride with CeCl₃·7H₂O as catalyst. (2015). Journal of Chemical Research. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. [Link]

  • Supporting Information N-Alkylation of Aniline Derivatives by Bipyridyl Metal-Organic Framework Supported Cobalt Catalyst. The Royal Society of Chemistry. [Link]

  • N-Ethyl-3-methylaniline. SIELC Technologies. [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2023). Organic & Biomolecular Chemistry. [Link]

  • Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. (2013). Chemical Science Transactions. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]

  • Method for the synthesis of substituted formylamines and substituted amines.
  • Synthesis of Amines. (2019). Chemistry LibreTexts. [Link]

  • α-Picoline-borane. Organic Chemistry Portal. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry. [Link]

  • Exp 13B: Synthesis of Complex Molecules Through Reductive Am. Prezi. [Link]

  • Acid-catalysed N-alkylation of anilines with activated 1-H-indanol. Arkivoc. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules. [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry. [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. ResearchGate. [Link]

  • Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines. The Royal Society of Chemistry. [Link]

  • Does aniline stick in columns during column chromatography? ResearchGate. [Link]

  • Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. (2018). Green Chemistry. [Link]

  • Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. (2010). Turkish Journal of Chemistry. [Link]

  • 3-Methoxyaniline. SIELC Technologies. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). Molecules. [Link]

  • Ru-catalyzed reductive amination reactions via B₂(OH)₄/H₂O or B₂(OH)₄/D₂O systems. The Royal Society of Chemistry. [Link]

  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. (2013). Journal of Chemical and Pharmaceutical Research. [Link]

  • Preparation of amines from amides by reduction with a borohydride.
  • Reductive amination. Wikipedia. [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. ChemRxiv. [Link]

  • Column chromatography. Khan Academy. [Link]

  • N,N-Diethyl-m-anisidine. SIELC Technologies. [Link]

  • Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. (2018). Green Chemistry. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. MDPI. [Link]

  • Boron-based Reductants. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020). Human Metabolome Database. [Link]

  • Reductive amination with 5-ethyl-2-methylpyridine borane. ResearchGate. [Link]

  • Supplementary Material. The Royal Society of Chemistry. [Link]

  • N-Ethyl-m-toluidine. BMRB. [Link]

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Technical Support Center: Synthesis of N-Ethyl-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of N-Ethyl-3-methoxyaniline. It is designed to address common challenges, improve yield, and ensure the integrity of your experimental outcomes.

I. Overview of Synthetic Strategies

The synthesis of N-Ethyl-3-methoxyaniline is a critical step in the preparation of various fine chemicals and pharmaceutical intermediates.[1] The primary challenge in this N-alkylation reaction is achieving high selectivity for the mono-ethylated product while minimizing the formation of the dialkylated byproduct, N,N-diethyl-3-methoxyaniline, and avoiding unreacted starting material.[2]

Two principal synthetic routes are commonly employed:

  • Reductive Amination: This is a highly efficient and selective method that involves the reaction of 3-methoxyaniline with acetaldehyde to form an intermediate imine, which is then reduced in situ to the desired N-ethylated product. This method is often preferred due to its mild reaction conditions and high yields.[2][3]

  • Direct Alkylation: This route involves the direct reaction of 3-methoxyaniline with an ethylating agent, such as ethyl bromide or ethyl iodide. While straightforward, this method can be more challenging to control and may lead to a mixture of mono- and di-alkylated products.[4]

The choice of method will depend on the available reagents, equipment, and the desired scale of the reaction.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of N-Ethyl-3-methoxyaniline in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, inadequate temperature, or poor catalyst activity.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][5] If the starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature. Ensure your catalyst is fresh and active. For reductive aminations using a Pd/C catalyst, pre-activating the catalyst by stirring it in the solvent for a few minutes before adding the reactants can be beneficial.[2]

  • Side Reactions:

    • Cause: The most common side reaction is the formation of the dialkylated product, N,N-diethyl-3-methoxyaniline. This is particularly prevalent in direct alkylation methods.[1]

    • Solution:

      • Stoichiometry Control: Use a precise 1:1 molar ratio of 3-methoxyaniline to the ethylating agent. An excess of the ethylating agent will favor dialkylation.

      • Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity for the mono-alkylated product.

      • Choice of Method: Reductive amination is generally more selective for mono-alkylation than direct alkylation.[2]

  • Product Loss During Workup and Purification:

    • Cause: Improper extraction techniques, using an incorrect pH during aqueous washes, or suboptimal chromatography conditions can lead to significant product loss.

    • Solution:

      • Ensure the aqueous layer is at the correct pH to keep your product in the organic phase during extraction. Since N-Ethyl-3-methoxyaniline is basic, extractions should be performed under basic conditions.

      • Optimize your column chromatography conditions. A gradual solvent gradient can improve separation from impurities.

Q2: I am observing a significant amount of the dialkylated byproduct. How can I minimize its formation?

A2: The formation of N,N-diethyl-3-methoxyaniline is a common challenge. Here are some targeted strategies:

  • For Direct Alkylation:

    • Slow Addition of Alkylating Agent: Instead of adding the ethyl halide all at once, add it dropwise to the reaction mixture over an extended period. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

    • Use of a Bulky Ethylating Agent: While less common, using a bulkier ethylating group can sterically hinder the second alkylation.

  • For Reductive Amination:

    • Control the Aldehyde Concentration: Similar to the direct alkylation, a slow, controlled addition of acetaldehyde can help to prevent side reactions.

    • Choice of Reducing Agent: Mild reducing agents are often preferred to control the reaction rate.

  • Purification Strategy: If dialkylation is unavoidable, a careful purification strategy is essential. A method involving the use of p-toluenesulfonyl chloride can be employed to separate the secondary amine from the tertiary amine. The secondary amine reacts to form a sulfonamide, which can be separated, and then the sulfonamide group can be cleaved to regenerate the pure secondary amine.[1]

Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A3: A stalled reaction can be frustrating. Here are some steps to diagnose and resolve the issue:

  • Check Your Reagents:

    • 3-Methoxyaniline: Ensure it is pure and free from oxidation products, which can be identified by a dark coloration. If necessary, purify the starting material by distillation or recrystallization.

    • Acetaldehyde (for reductive amination): Acetaldehyde is volatile and can polymerize. Use freshly opened or distilled acetaldehyde.

    • Solvent: Ensure your solvent is anhydrous if the reaction is moisture-sensitive.

  • Catalyst Deactivation (for catalytic reactions):

    • Cause: The catalyst (e.g., Pd/C, Raney Nickel) may have become poisoned by impurities in the starting materials or solvent.

    • Solution: Filter the reaction mixture to remove the old catalyst and add a fresh batch.

  • Check Reaction Parameters:

    • Temperature: Verify the reaction temperature with a calibrated thermometer.

    • Stirring: Ensure adequate stirring to maintain a homogeneous reaction mixture.

Q4: I am having difficulty purifying the final product. What are the best practices?

A4: The purification of N-Ethyl-3-methoxyaniline can be challenging due to its similar polarity to the starting material and the dialkylated byproduct.

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A mixture of a non-polar solvent (like hexanes or cyclohexane) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is effective. Start with a low concentration of the polar solvent and gradually increase it to elute your product.[2]

    • TLC Monitoring: Use TLC to determine the optimal solvent system before running the column.[2][5]

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for larger scales.[1]

  • Chemical Purification: As mentioned in A2, derivatization with p-toluenesulfonyl chloride can be a powerful method to separate the mono- and di-alkylated products.[1]

III. Frequently Asked Questions (FAQs)

Q: What is the best catalyst for the reductive amination of 3-methoxyaniline?

A: Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation.[2] It is relatively inexpensive, robust, and can be easily removed by filtration. Raney nickel is another option.[6]

Q: Can I use ethanol as the ethylating agent?

A: Yes, ethanol can be used as an ethylating agent, typically in the presence of an acid catalyst at high temperatures and pressures.[1] However, this method generally requires more forcing conditions and may lead to a lower yield and more byproducts compared to reductive amination or alkylation with ethyl halides.[1]

Q: How do I monitor the progress of the reaction?

A: The most common methods are:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of the starting material and the formation of the product.[2][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information about the composition of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze an aliquot of the reaction mixture to determine the conversion.

Q: What are the safety precautions I should take?

A:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 3-methoxyaniline and ethylating agents like ethyl bromide are toxic and should be handled with care.

  • Catalytic hydrogenation with Pd/C and hydrogen gas should be performed with appropriate safety measures to prevent fires or explosions.

IV. Experimental Protocols

Protocol 1: Reductive Amination using Pd/C and Acetaldehyde

This protocol is based on established methods for reductive amination.[2]

  • Materials:

    • 3-methoxyaniline

    • Acetaldehyde

    • 10% Palladium on carbon (Pd/C)

    • Ammonium formate

    • 2-Propanol

    • Water

    • Dichloromethane

    • Brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask, add 2-propanol (90 ml) and Pd/C (0.5 mmol).

    • Dissolve ammonium formate (50 mmol) in water (10 ml) and add it to the flask.

    • Stir the mixture for 5 minutes to activate the catalyst.

    • Add 3-methoxyaniline (5 mmol) and acetaldehyde (5 mmol) to the reaction mixture.

    • Stir the reaction at room temperature for 30 minutes, monitoring the progress by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C.

    • Remove the solvent under reduced pressure.

    • Dilute the residue with dichloromethane and wash with a brine solution.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and cyclohexane.[2]

Protocol 2: Direct Alkylation with Ethyl Bromide

This protocol is a general procedure for N-alkylation.[4]

  • Materials:

    • 3-methoxyaniline

    • Ethyl bromide

    • Sodium hydroxide solution (10%)

    • Ether

    • Water

  • Procedure:

    • In a sealed vessel, combine 3-methoxyaniline (0.3 mole) and ethyl bromide (0.3 mole).

    • Allow the mixture to stand at room temperature for 24 hours.

    • Break up the resulting crystalline mass and add 10% sodium hydroxide solution (150 cc) and ether (50 cc).

    • Shake the mixture to liberate the amine.

    • Separate the lower aqueous layer and wash the ether layer with water (150 cc).

    • Distill the ether to obtain the crude amine.

    • Purify the crude product by vacuum distillation or column chromatography.

V. Data Presentation

Table 1: Comparison of Synthetic Methods for N-Alkylation of Anilines

MethodAlkylating AgentCatalyst/ReagentTemperaturePressureTypical YieldSelectivity
Direct AlkylationEthanolAcid CatalystHighHigh60-70%Moderate
Direct AlkylationEthyl BromideNoneRoom TempAtmosphericVariableLow to Moderate
Reductive AminationAcetaldehydePd/C, Ammonium FormateRoom TempAtmospheric>90%High

Note: Yields are highly dependent on specific reaction conditions and substrate.

VI. Visualizations

Diagram 1: Workflow for Reductive Amination

G reagents Combine 3-methoxyaniline, acetaldehyde, Pd/C, and ammonium formate in solvent reaction Stir at Room Temperature (Monitor by TLC) reagents->reaction filtration Filter through Celite to remove Pd/C reaction->filtration workup Aqueous Workup (DCM extraction, brine wash) filtration->workup purification Column Chromatography workup->purification product N-Ethyl-3-methoxyaniline purification->product G start Low Yield Observed check_completion Is the reaction complete? (Check TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes sub_incomplete Extend reaction time Increase temperature Check catalyst activity incomplete->sub_incomplete check_byproducts Are there significant byproducts? complete->check_byproducts byproducts_yes Side Reactions Occurring check_byproducts->byproducts_yes Yes byproducts_no Minimal Side Reactions check_byproducts->byproducts_no No sub_byproducts Adjust stoichiometry Lower temperature Consider alternative method byproducts_yes->sub_byproducts check_workup Review workup and purification procedures byproducts_no->check_workup sub_workup Optimize extraction pH Refine chromatography conditions check_workup->sub_workup

Caption: Decision tree for troubleshooting low reaction yields.

VII. References

  • CN103145562B - N-ethyl aniline preparation method - Google Patents. Available at:

  • Full article: Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory - Taylor & Francis. Available at: [Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds | Semantic Scholar. Available at: [Link]

  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - JOCPR. Available at: [Link]

  • Ibogaine - Wikipedia. Available at: [Link]

  • m-Toluidine, N-ethyl - Organic Syntheses Procedure. Available at: [Link]

  • N-Dealkylation of Amines - PMC - NIH. Available at: [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega - ACS Publications. Available at: [Link]

  • Full article: Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline - Taylor & Francis. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Reaction progress of N-alkylation of aniline. Aniline (1 mmol) react... - ResearchGate. Available at: [Link]

  • Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. | Homework.Study.com. Available at: [Link]

  • Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-"Clickable" Chitooligosaccharides | Request PDF - ResearchGate. Available at: [Link]

  • CN105924363A - Preparation method of N-methyl-4-methoxyaniline - Google Patents. Available at:

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

  • N-ethyl-3-methoxyaniline | C9H13NO | CID 586008 - PubChem. Available at: [Link]

  • Catalytic N-Alkylation of Anilines - ResearchGate. Available at: [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - NIH. Available at: [Link]

  • Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Available at: [Link]

  • (PDF) Facile route for green synthesis of N-benzylideneaniline over bimetallic reduced graphene oxide: chemical reactivity of 2,3,4-substituted derivatives of aniline - ResearchGate. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. Available at: [Link]

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Technical Support Center: Purification of N-Ethyl-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of N-Ethyl-3-methoxyaniline. This guide, structured in a question-and-answer format, is designed to provide practical, in-depth solutions to the challenges you may encounter during the purification of this versatile synthetic intermediate. As Senior Application Scientists, we combine established chemical principles with practical field experience to help you achieve the desired purity for your downstream applications.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the purification of N-Ethyl-3-methoxyaniline, offering insights into their causes and providing step-by-step protocols for their resolution.

Issue 1: My purified N-Ethyl-3-methoxyaniline is colored (yellow to brown), but I expected a colorless oil. What causes this discoloration and how can I remove it?

Answer:

Discoloration in N-Ethyl-3-methoxyaniline, and aniline derivatives in general, is a common issue primarily caused by air oxidation. The lone pair of electrons on the nitrogen atom makes the aromatic ring highly susceptible to oxidation, which can lead to the formation of colored impurities. Trace amounts of acidic impurities can also catalyze this degradation.

Causality: The presence of oxygen and light can accelerate the formation of quinone-imine type structures and other chromophores, which are intensely colored. Even after successful purification, improper storage can lead to re-oxidation and discoloration.

Troubleshooting Protocol: Decolorization and Prevention

  • Activated Carbon Treatment: For minor discoloration, treatment with activated carbon can be effective.

    • Dissolve the colored N-Ethyl-3-methoxyaniline in a minimal amount of a suitable solvent (e.g., dichloromethane or diethyl ether).

    • Add a small amount of activated charcoal (typically 1-2% by weight).

    • Stir the mixture at room temperature for 15-30 minutes.

    • Filter the mixture through a pad of celite to remove the charcoal.

    • Remove the solvent under reduced pressure.

  • Vacuum Distillation: This is the most effective method for removing colored, non-volatile impurities and achieving a high degree of purity.

    • See the detailed protocol for Vacuum Distillation below.

  • Prevention: To prevent discoloration after purification, it is crucial to store N-Ethyl-3-methoxyaniline under an inert atmosphere (nitrogen or argon), in an amber-colored vial, and at a reduced temperature (refrigeration is recommended).

Issue 2: My NMR/GC-MS analysis shows the presence of starting material (3-methoxyaniline) and a higher molecular weight impurity. How can I separate these from my product?

Answer:

The presence of unreacted 3-methoxyaniline and a higher molecular weight species, likely the dialkylated product (N,N-diethyl-3-methoxyaniline), are common impurities from the N-alkylation synthesis. Their separation is crucial for obtaining pure N-Ethyl-3-methoxyaniline.

Causality: Incomplete reaction leads to residual starting material. Over-alkylation, where the secondary amine product reacts further with the ethylating agent, results in the formation of the tertiary amine.

Troubleshooting Protocol: Chromatographic Separation

Flash column chromatography is the preferred method for separating compounds with different polarities, such as the starting material, the desired product, and the over-alkylated byproduct.

Detailed Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. Based on protocols for similar compounds, a gradient from 2% to 10% ethyl acetate in hexanes should provide good separation.[1]

    • TLC Analysis: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give a retention factor (Rf) of approximately 0.3 for N-Ethyl-3-methoxyaniline.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 2% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude N-Ethyl-3-methoxyaniline in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with the initial non-polar solvent mixture.

    • Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate) to elute the compounds. The expected elution order is:

      • N,N-diethyl-3-methoxyaniline (least polar)

      • N-Ethyl-3-methoxyaniline (product)

      • 3-methoxyaniline (most polar)

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Visualization Workflow for Purification

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Storage Crude Crude Product TLC TLC Analysis Crude->TLC Optimize Separation Column Column Chromatography Crude->Column Distill Vacuum Distillation Crude->Distill For High Boiling Impurities TLC->Column Select Eluent Fractions Collect Fractions Column->Fractions Analysis Purity Check (TLC, GC-MS, NMR) Distill->Analysis Fractions->Analysis Pure Pure Product Analysis->Pure Combine Pure Fractions Store Store under Inert Gas Pure->Store

Caption: Workflow for the purification and analysis of N-Ethyl-3-methoxyaniline.

Issue 3: I am struggling to get my N-Ethyl-3-methoxyaniline to solidify for recrystallization. Is this a viable purification method?

Answer:

N-Ethyl-3-methoxyaniline is often described as an oil or a low-melting solid, which can make recrystallization challenging. However, if your product is a semi-solid or an oil with a small amount of impurities, recrystallization can be a highly effective final polishing step.

Causality: For a compound to be successfully recrystallized, it needs to be a solid at room temperature and have a significant difference in solubility in a given solvent at high and low temperatures. If the compound has a low melting point or is an oil, it will "oil out" instead of forming crystals.

Troubleshooting Protocol: Recrystallization from a Mixed Solvent System

If a single solvent is not effective, a two-solvent system can be employed. This typically involves a solvent in which the compound is soluble and a "non-solvent" in which it is poorly soluble.

Detailed Protocol: Two-Solvent Recrystallization

  • Solvent Selection: Common solvent pairs for polar organic compounds include ethanol/water or acetone/water.[2][3] For N-Ethyl-3-methoxyaniline, an ethanol/water or isopropanol/water system is a good starting point.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Non-Solvent: While the solution is still hot, add the "non-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of N-Ethyl-3-methoxyaniline that are relevant to its purification?

A1: Understanding the physical properties is crucial for selecting the appropriate purification technique.

PropertyValueSignificance for Purification
Molecular Formula C₉H₁₃NO-
Molecular Weight 151.21 g/mol [4]Affects boiling point and diffusion rates in chromatography.
Boiling Point Not explicitly reported. The related compound N-ethyl-3-methylaniline boils at 221 °C at atmospheric pressure.[5]Vacuum distillation is necessary to avoid decomposition at high temperatures.
Appearance Reported as an oil or low-melting solid.Influences the choice between distillation and recrystallization.
Solubility Expected to be soluble in common organic solvents like ethanol, ether, and dichloromethane.[5]Important for choosing solvents for chromatography and recrystallization.
Q2: How can I monitor the progress of my purification?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification.

  • Stationary Phase: Silica gel plates with a fluorescent indicator (F₂₅₄).

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 8:2 or 9:1 v/v) is a good starting point.

  • Visualization:

    • UV Light (254 nm): N-Ethyl-3-methoxyaniline, being an aromatic compound, should be visible under UV light as a dark spot on a fluorescent background.

    • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing a wide range of organic compounds. The aniline functional group is susceptible to oxidation by KMnO₄, which will result in a yellow or brown spot on a purple background.

Q3: What are the recommended storage conditions for purified N-Ethyl-3-methoxyaniline?

A3: As mentioned earlier, N-Ethyl-3-methoxyaniline is prone to air oxidation. To maintain its purity, it should be stored under the following conditions:

  • Atmosphere: Under an inert atmosphere (argon or nitrogen).

  • Container: In a tightly sealed, amber-colored vial to protect it from light.

  • Temperature: In a refrigerator or freezer to slow down any potential degradation.

Q4: What safety precautions should I take when handling N-Ethyl-3-methoxyaniline?

A4: N-Ethyl-3-methoxyaniline is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[4] Therefore, it is essential to handle it with appropriate personal protective equipment (PPE), including:

  • Safety goggles

  • Chemical-resistant gloves

  • A laboratory coat

All handling should be performed in a well-ventilated fume hood.

Purification Decision Tree

G start Crude N-Ethyl-3-methoxyaniline is_colored Is the product colored? start->is_colored has_impurities Does analysis show starting material or byproducts? is_colored->has_impurities No charcoal Activated Carbon Treatment is_colored->charcoal Yes (minor) distillation Vacuum Distillation is_colored->distillation Yes (major) is_solid Is the product a solid or semi-solid? recrystallization Recrystallization is_solid->recrystallization Yes end Pure Product is_solid->end No has_impurities->is_solid No chromatography Column Chromatography has_impurities->chromatography Yes charcoal->has_impurities distillation->end chromatography->is_solid recrystallization->end

Caption: A decision tree to guide the selection of the appropriate purification method.

References

  • PubChem. N-ethyl-3-methoxyaniline. National Center for Biotechnology Information. [Link]

  • PubChem. N-ethyl-3-methylaniline. National Center for Biotechnology Information. [Link]

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  • Journal of Chemical and Pharmaceutical Research.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Syntheses. Pyridine, 1,2,3,6-tetrahydro-1-(4-methoxyphenyl)-. [Link]

  • SIELC Technologies. N-Ethyl-3-methylaniline. [Link]

  • Reddit. Recrystallization with two solvents. [Link]

  • ResearchGate. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

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  • YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • Crystallization Solvents.pdf. [Link]

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  • Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]

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  • Google Patents. Method of preparing o-anisidine and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole.
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  • Agilent. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]

  • University of New Hampshire. Synthesis of N-(2-hydroxy-3-methoxybenzyl)-N-p-tolylacetamide Through Reductive Amination. [Link]

  • EPA. method 8131 aniline and selected derivatives by gas chromatography. [Link]

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N-Ethyl-3-methoxyaniline stability and degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Ethyl-3-methoxyaniline

Welcome to the technical support guide for N-Ethyl-3-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation characteristics of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Troubleshooting Guide: Experimental Observations

This section addresses specific issues you may encounter during the handling, storage, and use of N-Ethyl-3-methoxyaniline. We focus on the underlying chemical principles to empower you to make informed decisions.

Q1: My N-Ethyl-3-methoxyaniline solution, which was initially colorless to light yellow, has turned dark yellow or brown. What is causing this discoloration, and how can I prevent it?

A1: This is a classic indicator of oxidative degradation. Aromatic amines, including N-Ethyl-3-methoxyaniline, are highly susceptible to oxidation, especially when exposed to air (oxygen) and light.[1] The lone pair of electrons on the nitrogen atom can be easily abstracted, initiating a cascade of reactions.[2][3]

Causality: The degradation process begins with the formation of a radical cation, which is a highly reactive intermediate. This species can then undergo coupling reactions (dimerization or polymerization) to form complex, conjugated systems. These larger, conjugated molecules, such as quinone-imines, absorb light in the visible spectrum, resulting in the observed yellow and brown coloration. The presence of both an electron-donating ethyl group and a methoxy group on the aniline ring can increase the electron density of the aromatic system, potentially making it more prone to oxidation compared to unsubstituted aniline.

Prevention & Mitigation Protocol: To maintain the integrity of the compound, minimizing exposure to oxygen and light is critical.

  • Inert Atmosphere: Always handle and store the compound under an inert atmosphere. Purge vials with dry nitrogen or argon before sealing.

  • Light Protection: Use amber glass vials or wrap containers in aluminum foil to protect the compound from light, which can photocatalyze the oxidation process.[4]

  • Temperature Control: Store the material in a cool, dark place. For long-term storage, refrigeration (2-8 °C) or freezing is recommended.[4][5]

  • Solvent Purity: Use high-purity, degassed solvents for preparing solutions. Dissolved oxygen in solvents is a common culprit in initiating degradation.

Q2: I am observing new, unexpected peaks in my HPLC/GC-MS analysis of an aged sample. Could these be degradation products?

A2: Yes, the appearance of new peaks is a strong indication of degradation. Besides the colored polymers that may not elute, smaller, soluble degradation products can often be detected by chromatographic methods.

Causality: The primary degradation pathway is oxidation, as discussed above. However, other mechanisms could contribute depending on the storage or experimental conditions:

  • N-Dealkylation: Under certain oxidative or metabolic conditions, the ethyl group could potentially be cleaved, leading to the formation of 3-methoxyaniline.

  • O-Demethylation: Harsh acidic conditions could lead to the cleavage of the methoxy group's ether bond, yielding N-ethyl-3-aminophenol. This is generally less common than oxidation under standard laboratory conditions.

  • Ring Modification: Aggressive oxidizing conditions could lead to hydroxylation of the aromatic ring.

Troubleshooting & Identification Workflow: A systematic approach is necessary to identify the source of the impurity.

G cluster_fresh Purity Verification cluster_id Degradant Identification observe New Peak Observed in HPLC/GC-MS hypothesis Hypothesize Origin: 1. Oxidative Degradant 2. Starting Material Impurity 3. Reaction Side-Product observe->hypothesis analyze_fresh Analyze a Freshly Opened Sample of Starting Material hypothesis->analyze_fresh Check Baseline analyze_degradant Characterize Peak by High-Resolution MS and MS/MS hypothesis->analyze_degradant Identify Structure purity_ok Impurity Absent: Degradation Confirmed purity_bad Impurity Present: Source is Starting Material mass_match Mass Matches Expected Degradant (e.g., Dimer)? analyze_degradant->mass_match mass_mismatch Further Structural Elucidation (NMR) mass_match->mass_mismatch No

Caption: Troubleshooting workflow for identifying unknown analytical peaks.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the inherent stability and chemical properties of N-Ethyl-3-methoxyaniline.

Q3: What are the primary degradation pathways for N-Ethyl-3-methoxyaniline?

A3: The most significant degradation pathway under typical laboratory conditions is aerobic oxidation . This process is often autocatalytic and is accelerated by exposure to light and trace metal impurities.

Mechanism Overview: The pathway involves the formation of a nitrogen-centered radical cation, which can then dimerize in several ways (N-N coupling, C-N coupling, C-C coupling) or polymerize. The resulting products are often complex mixtures that are difficult to fully characterize.

G A N-Ethyl-3-methoxyaniline B Radical Cation [N•+] A->B Oxidation (O₂, light, metal ions) C Dimerization & Polymerization (e.g., C-N or N-N coupling) B->C Coupling D Colored Degradation Products (Quinone-imines, Polymers) C->D Further Oxidation / Rearrangement

Caption: Simplified pathway for the oxidative degradation of N-Ethyl-3-methoxyaniline.

Q4: What are the ideal long-term storage conditions?

A4: To ensure maximum shelf-life and prevent degradation, stringent storage conditions are necessary. The following table summarizes the recommended parameters.

ParameterRecommendationRationale
Temperature ≤ 4°C (Refrigerated)Slows the rate of thermal and oxidative degradation reactions.[4]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, the primary driver of oxidation.[1][4]
Light Exposure In the Dark (Amber Vial)Prevents photodegradation, which can initiate and accelerate oxidation.[6]
Container Tightly Sealed Glass VialPrevents moisture ingress and ensures a stable, non-reactive contact surface.[5][7]
Q5: Is N-Ethyl-3-methoxyaniline susceptible to hydrolysis?

A5: The N-alkyl aniline structure is generally robust and not susceptible to hydrolysis under neutral or basic conditions. The ether linkage of the methoxy group is also stable under most conditions. Hydrolysis would only become a potential concern under strongly acidic conditions (e.g., refluxing in concentrated strong acid), which are not typical for most applications. For practical purposes, hydrolytic degradation is a far less significant risk than oxidation .

Q6: What analytical methods are best suited for developing a stability-indicating assay?

A6: A robust stability-indicating method must be able to resolve the parent compound from all potential degradation products.

Analytical TechniqueApplication in Stability Studies
HPLC-UV/DAD The primary workhorse for purity assessment and quantification. A Diode Array Detector (DAD) is crucial for peak purity analysis and detecting the emergence of chromophoric degradants.
LC-MS / LC-MS/MS Essential for the identification of degradation products. It provides molecular weight information that is critical for proposing structures of unknown peaks.[8][9]
GC-MS A suitable alternative if the compound and its degradants are thermally stable and volatile. Provides excellent separation and structural information.[10]
¹H and ¹³C NMR Provides detailed structural information. Can be used to confirm the structure of isolated degradation products or to detect subtle changes in bulk material over time.

Method Development Insight: When developing an HPLC method, it is crucial to use forced degradation studies (e.g., exposure to AIBN or H₂O₂ for oxidation, acid/base for hydrolysis, heat, and light) to generate degradation products. The method must then demonstrate baseline separation between the parent peak and all degradant peaks generated under these stress conditions.

References

  • PubChem. (n.d.). N-ethyl-3-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-3-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Ibogaine. Retrieved from [Link]

  • ACS Publications. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. Retrieved from [Link]

  • PubMed. (2004). Kinetics and mechanism of cymoxanil degradation in buffer solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation of N-(α-trichloromethyl-p-methoxybenzyl)-p-methoxyaniline. Retrieved from [Link]

  • ResearchGate. (2025). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PMC. Retrieved from [Link]

  • MDPI. (n.d.). g-C3N4 Based Photocatalyst for the Efficient Photodegradation of Toxic Methyl Orange Dye. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of method for preparing N- ethyl-N hydroxyethyl aniline.
  • ResearchGate. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanisms and pathways of aniline elimination from aquatic environments. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). m-ANISIDINE. Retrieved from [Link]

  • PubMed. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • ResearchGate. (2026). Thermodynamic Properties of Binary Liquid Mixtures of Benzyl Amine and O-Substituted Anilines. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. PubMed Central. Retrieved from [Link]

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Troubleshooting low yield in N-Ethyl-3-methoxyaniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Ethyl-3-methoxyaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this key intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions and significantly improve your product yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is consistently low. What are the most common reasons for this?

Low yield in the N-ethylation of 3-methoxyaniline is a frequent issue that can typically be traced back to one of three primary causes: incomplete conversion of the starting material, formation of a significant byproduct, or loss of product during workup and purification.

  • Incomplete Conversion: The N-alkylation of anilines can be a sluggish reaction if conditions are not optimal. Factors such as inadequate temperature, insufficient reaction time, a suboptimal choice of base or solvent, or poor quality of reagents can all lead to a reaction that does not proceed to completion. The electron-donating methoxy group on the aniline ring increases the nitrogen's nucleophilicity compared to unsubstituted aniline, which is favorable; however, proper reaction parameters are still critical.

  • Over-alkylation Byproduct: The most common and significant byproduct in this reaction is N,N-diethyl-3-methoxyaniline . The product, a secondary amine, is often more nucleophilic and reactive than the starting primary amine (3-methoxyaniline). This means that once some of the desired product is formed, it can react again with the ethylating agent, leading to the formation of the undesired tertiary amine.[1] This "runaway reaction" is a classic problem in amine alkylation.

  • Purification Losses: N-Ethyl-3-methoxyaniline and the common byproduct N,N-diethyl-3-methoxyaniline often have similar physical properties, which can make them difficult to separate by standard techniques like distillation or simple column chromatography, leading to apparent low yields of the pure desired product.

Q2: I suspect over-alkylation is my main problem. How can I confirm this and how do I prevent it?

Confirming the presence of N,N-diethyl-3-methoxyaniline can be done using techniques like GC-MS, LC-MS, or ¹H NMR spectroscopy on the crude reaction mixture. In the ¹H NMR, the diethyl product will show a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the two ethyl groups, with an integration ratio corresponding to two ethyl groups per aniline molecule.

There are two main strategies to mitigate over-alkylation: controlling the reaction conditions and implementing a purification strategy that selectively removes the byproduct.

Strategy 1: Reaction Control

The key is to manipulate the reaction kinetics to favor the mono-alkylation product.

  • Stoichiometry: Use a molar excess of the 3-methoxyaniline relative to the ethylating agent (e.g., 1.5 to 3 equivalents). This increases the probability that the ethylating agent will encounter a molecule of the starting material rather than the product.

  • Slow Addition: Add the ethylating agent (e.g., ethyl iodide, ethyl bromide, or acetaldehyde for reductive amination) slowly to the reaction mixture over an extended period. This keeps the instantaneous concentration of the ethylating agent low, which helps to minimize the second alkylation step.

Strategy 2: Purification via Sulfonamide Formation

If over-alkylation is unavoidable, a highly effective chemical purification method involves the temporary conversion of your desired secondary amine into a sulfonamide. Tertiary amines, like the N,N-diethyl byproduct, do not react.

G A N-Ethyl-3-methoxyaniline (Secondary Amine) D N-Ethyl-N-(3-methoxyphenyl)sulfonamide (Soluble in Base) A->D + TsCl, Base B N,N-Diethyl-3-methoxyaniline (Tertiary Amine) E N,N-Diethyl-3-methoxyaniline (Unreacted, Insoluble in Base) B->E + TsCl, Base (No Reaction) C Unreacted 3-Methoxyaniline (Primary Amine) C->D F Purified N-Ethyl-3-methoxyaniline D->F Acid Hydrolysis G Separated Tertiary Amine E->G Extraction

Experimental Protocol: Purification via Sulfonamide Formation

This protocol is adapted from established methods for separating primary and secondary amines from tertiary amines.[2]

  • Reaction: Dissolve the crude reaction mixture in a suitable solvent like dichloromethane (DCM) or toluene. Add a base (e.g., aqueous NaOH solution or pyridine).

  • Sulfonamide Formation: Cool the mixture in an ice bath and slowly add p-toluenesulfonyl chloride (TsCl). Stir vigorously at room temperature until TLC or GC analysis shows the complete disappearance of the secondary amine.

  • Extraction: Transfer the mixture to a separatory funnel. The N,N-diethyl-3-methoxyaniline (tertiary amine) will remain in the organic layer. The sulfonamide of the secondary amine is often soluble in the aqueous base. Separate the layers.

  • Isolation: Wash the organic layer to recover the N,N-diethyl byproduct if needed. Acidify the aqueous layer (e.g., with HCl) to precipitate the sulfonamide.

  • Hydrolysis: Collect the sulfonamide and hydrolyze it back to the pure secondary amine using a strong acid (e.g., refluxing with H₂SO₄ or HCl).

  • Final Workup: Neutralize the acidic solution with a base and extract the pure N-Ethyl-3-methoxyaniline with an organic solvent. Dry the organic layer and remove the solvent to obtain the purified product.

Q3: Which synthetic method is better: Reductive Amination or Direct Alkylation with an ethyl halide?

Both methods have their advantages and disadvantages. The choice often depends on available reagents, equipment, and desired scale. Reductive amination is often preferred for its milder conditions and avoidance of corrosive alkyl halides.

FeatureReductive AminationDirect Alkylation with Ethyl Halide
Ethylating Agent Acetaldehyde (CH₃CHO)Ethyl iodide (EtI), Ethyl bromide (EtBr)
Reagents Reducing agent (e.g., NaBH₄, NaBH₃CN, H₂/Pd-C)Base (e.g., K₂CO₃, Na₂CO₃, Et₃N)
Byproducts Primarily waterHalide salts (e.g., KI, NaBr)
Conditions Generally milder, often room temperature to moderate heat.Can require higher temperatures; potential for pressure buildup.
Selectivity Can often provide better selectivity for the mono-alkylated product, especially with controlled addition.Prone to over-alkylation due to the high reactivity of ethyl halides.
Safety Acetaldehyde is volatile and flammable. Sodium borohydride reacts with water.Ethyl halides are toxic and potential carcinogens.

Recommendation: For laboratory-scale synthesis where selectivity is a primary concern, reductive amination is often the superior choice . It generally offers a cleaner reaction profile with fewer byproducts. A Chinese patent (CN103145562B) details a high-yield synthesis of N-ethylaniline using this method, which can be readily adapted.

Q4: Can you provide a detailed protocol for Reductive Amination?

Certainly. The following protocol is a robust starting point for the synthesis of N-Ethyl-3-methoxyaniline via reductive amination, adapted from a procedure for the synthesis of N-ethylaniline.

G A 3-Methoxyaniline + Acetaldehyde B Imine Formation (Intermediate) A->B Nucleophilic Addition C Reduction (+ NaBH4) B->C Imine intermediate D N-Ethyl-3-methoxyaniline (Product) C->D Yields E Over-alkylation (+ Acetaldehyde, + NaBH4) D->E Further Reaction F N,N-Diethyl-3-methoxyaniline (Byproduct) E->F

Experimental Protocol: Reductive Amination

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3-methoxyaniline (1.0 eq) in a suitable alcohol solvent such as methanol or ethanol.

  • Imine Formation: At room temperature, slowly add a solution of acetaldehyde (1.0 - 1.2 eq) in the same solvent to the aniline solution. Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Prepare a solution of sodium borohydride (NaBH₄) (1.5 - 2.0 eq) in the same solvent (a small amount of NaOH solution can be added to stabilize the NaBH₄ solution). Slowly add the NaBH₄ solution to the reaction mixture via the addition funnel, keeping the temperature below 10-15 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-5 hours, or until the reaction is complete as monitored by TLC or GC.

  • Workup:

    • Carefully quench the reaction by the slow addition of water.

    • Remove the bulk of the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a good starting point) to separate the desired product from unreacted starting material and the N,N-diethyl byproduct.

References

  • ChemSynthesis. (2025). N-ethyl-4-methoxyaniline. Retrieved from [Link]

  • Google Patents. (2013). CN103145562B - N-ethyl aniline preparation method.
  • PubChem. (n.d.). N-ethyl-3-methoxyaniline. Retrieved from [Link]

  • Google Patents. (2015). CN103145562B - N-ethyl aniline preparation method.
  • PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]

  • SciSpace. (2013). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Retrieved from [Link]

  • SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 22.4: Synthesis of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

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Technical Support Center: A Researcher's Guide to Removing Unreacted 3-Methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for professionals in chemical research and pharmaceutical development. This guide provides in-depth, field-tested strategies for the effective removal of unreacted 3-methoxyaniline from your product mixture. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 3-methoxyaniline that I can exploit for its removal?

Understanding the physicochemical properties of 3-methoxyaniline is the first step in designing an effective purification strategy. Its most exploitable characteristic is the basicity of the amino (-NH₂) group. This allows for a straightforward separation from neutral or acidic products through pH-mediated solubility changes.

Table 1: Key Physicochemical Properties of 3-Methoxyaniline

PropertyValueSignificance for Purification
Appearance Pale yellow to brown oily liquid[1]Its liquid state at room temperature and distinct color can sometimes aid in visual identification of fractions.
Boiling Point 251 °C (at 760 mmHg)[1][2][3][4][5]High boiling point suggests distillation is only viable if the desired product has a significantly lower boiling point or is non-volatile.
pKa (of conjugate acid) 4.23 - 4.24[1][3][6]This value is crucial for acid-base extractions. It indicates that an aqueous acid with a pH well below 4.23 will effectively protonate the aniline, rendering it water-soluble.
Solubility Soluble in organic solvents (ethanol, ether, acetone)[2]; limited solubility in water (~18 g/L)[3][6].High organic solubility means it will preferentially stay in the organic layer during a simple water wash, necessitating a chemical modification (acid wash) for aqueous extraction.
Polarity Moderately polarDue to the amino and methoxy groups, it is polar enough to adhere strongly to silica gel, making chromatographic separation from non-polar to moderately polar compounds feasible.
Q2: How do I choose the best purification method for my specific product?

The optimal method depends entirely on the properties of your desired product (e.g., its acidity/basicity, thermal stability, and polarity) and the scale of your reaction. The following decision tree provides a logical workflow for selecting a strategy.

MethodSelection start Start: Crude product contains 3-methoxyaniline product_properties Is the desired product stable to aqueous acid (e.g., 1M HCl)? start->product_properties extraction Acid-Base Extraction is the primary choice. product_properties->extraction  Yes   chromatography_q Can the product be separated by polarity difference on TLC? product_properties->chromatography_q No chromatography Use Flash Column Chromatography. chromatography_q->chromatography  Yes   distillation_q Is the product thermally stable & is there a >50 °C difference in boiling point? chromatography_q->distillation_q No distillation Consider Fractional Distillation (primarily for large scale). distillation_q->distillation  Yes   other_methods Consider alternative methods: - Crystallization - Preparative HPLC distillation_q->other_methods No ExtractionWorkflow cluster_org Organic Layer cluster_aq Aqueous Layer org_start Crude Product + 3-Methoxyaniline in Organic Solvent add_acid Add 1M HCl & Shake org_start->add_acid org_final Purified Product in Organic Solvent aq_waste 3-Methoxyaniline HCl Salt in Water (Discard) add_acid->org_final Product remains add_acid->aq_waste Aniline extracts

Caption: Workflow for acid-base extraction.

Troubleshooting:

  • Emulsion Formation: If the layers fail to separate cleanly, add a small amount of brine (saturated NaCl solution) and swirl gently. This increases the ionic strength of the aqueous layer, which can help break the emulsion.

  • Product is Acid-Sensitive: If your product degrades in strong acid, this method is not suitable. Proceed to chromatography (Q4).

  • Product is also Basic: If your product is also basic, it will be extracted along with the aniline. In this case, chromatography is the preferred method.

Q4: When and how should I use flash column chromatography?

Flash column chromatography is the go-to method when acid-base extraction is not viable or fails to provide sufficient purity. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in the mobile phase (eluent). [7] Causality: 3-methoxyaniline is a moderately polar compound due to its amine and methoxy groups. It will adsorb more strongly to the polar silica gel than non-polar or less-polar products. By starting with a non-polar solvent and gradually increasing the polarity, the less polar product will elute from the column first, followed by the more polar 3-methoxyaniline.

Step-by-Step Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). [8]Spot your crude mixture, your product standard (if available), and a 3-methoxyaniline standard on a TLC plate. Test different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). [9]The ideal system will show good separation between your product spot and the 3-methoxyaniline spot, with the product Rf value around 0.3-0.4.

  • Column Packing: Select a column of appropriate size. A general rule is to use 40-100g of silica gel for every 1g of crude material, depending on the difficulty of the separation. [10]Pack the column with silica gel as a slurry in the non-polar solvent component of your eluent.

  • Loading the Sample: Dissolve your crude mixture in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. [11]4. Elution: Run the column by passing the eluent through the silica gel, using positive pressure (flash). Start with the low-polarity solvent system determined by TLC.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes.

  • Monitoring: Monitor the fractions by TLC to determine which ones contain your purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Common Eluent Systems for Flash Chromatography

Eluent SystemPolarityTypical Applications
Hexanes / Ethyl Acetate Low to HighThe most common system, good for a wide range of compounds. [9]
Hexanes / Diethyl Ether Low to MediumGood for separating moderately polar compounds.
Dichloromethane / Methanol Medium to Very HighUsed for more polar compounds. A small amount of methanol (1-10%) can significantly increase eluent strength. [9]
Q5: Is distillation a viable option for removing 3-methoxyaniline?

Distillation is generally reserved for large-scale industrial purifications and is only effective under specific conditions. [12] Causality: This method separates liquids based on differences in their boiling points. For a successful separation, two conditions must be met:

  • There must be a substantial difference (ideally >50 °C) between the boiling point of your product and that of 3-methoxyaniline (251 °C).

  • Your product must be thermally stable at the temperatures required for distillation, which may necessitate using vacuum distillation to lower the boiling points.

Given the high boiling point of 3-methoxyaniline, this method is often impractical on a lab scale for all but non-volatile or very high-boiling products.

Section 3: Purity Assessment

Q6: How can I verify that the 3-methoxyaniline has been completely removed?

Verifying the purity of your final product is a critical step. Several analytical techniques can be used.

  • Thin-Layer Chromatography (TLC): This is a fast, qualitative method. [8]Dissolve a small amount of your purified product and spot it on a TLC plate alongside a spot of your starting crude mixture and a standard of 3-methoxyaniline. After running the plate in an appropriate solvent system, the lane with your purified product should show only one spot, with no corresponding spot at the Rf of 3-methoxyaniline. Visualization is typically done under UV light. [8]* Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This provides structural confirmation and a more sensitive check for impurities. The ¹H NMR spectrum of 3-methoxyaniline has characteristic signals, including a singlet for the methoxy (-OCH₃) protons around 3.7 ppm and distinct aromatic protons in the 6.2-7.1 ppm range. [13]The absence of these specific peaks in the spectrum of your final product is strong evidence of its removal.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS): For drug development and applications requiring high purity, these are the methods of choice for quantifying trace impurities. [14][15]They offer very high sensitivity and can detect residual 3-methoxyaniline at parts-per-million (ppm) levels or lower.

References

  • Wikipedia. m-Anisidine. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • ChemBK. 3-Methoxyaniline. [Link]

  • Wikipedia. p-Anisidine. [Link]

  • National Center for Biotechnology Information. 3-Methoxyaniline. PubChem Compound Database. [Link]

  • ResearchGate. Detect aninline. [Link]

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • University of California, Irvine. Exp 6 - Extraction. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Google Patents.
  • Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • National Center for Biotechnology Information. 3-Methoxyaniline | C7H9NO. PubChem Compound Database. [Link]

  • MDPI. Determination of Aniline in Soil by ASE/GC-MS. [Link]

  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • Chemistry LibreTexts. Running a flash column. [Link]

  • PubMed. Single step thin-layer chromatographic method for quantitation of enzymatic formation of fatty acid anilides. [Link]

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • PubMed Central (PMC). Quantification of aniline and N-methylaniline in indigo. [Link]

  • ResearchGate. How do I remove aniline from the reaction mixture?. [Link]

  • ACS Publications. Removal of Aniline from Aqueous Solution using Pine Sawdust Modified with Citric Acid and β-Cyclodextrin. [Link]

  • MIT OpenCourseWare. Flash Column Chromatography Guide. [Link]

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Technical Support Center: Catalyst Selection for Efficient N-ethylation of Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-ethylation of anilines. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information, troubleshooting advice, and practical protocols in a comprehensive question-and-answer format. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you navigate your experimental challenges.

Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for the N-ethylation of anilines using ethanol?

A1: The most prominent and modern strategy for N-ethylating anilines with ethanol is the Borrowing Hydrogen (BH) or Hydrogen Autotransfer (HAT) methodology.[1][2] This approach is favored for its atom economy and environmental friendliness, as it uses readily available and inexpensive ethanol as the ethylating agent and produces water as the only stoichiometric byproduct.[1]

This process involves a sequence of catalytic steps:

  • The catalyst dehydrogenates the ethanol to form an acetaldehyde intermediate.

  • The aniline condenses with the acetaldehyde to form an enamine/imine intermediate.

  • The catalyst, which holds the "borrowed" hydrogen, then hydrogenates the intermediate to yield the final N-ethylated aniline product.[1]

Catalysts for this transformation are typically transition-metal complexes. A wide range of metals, including ruthenium, iridium, iron, cobalt, and copper, have been shown to be effective.[3][4][5]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my N-ethylation reaction?

A2: The choice between a homogeneous and a heterogeneous catalyst depends on the specific priorities of your synthesis, such as scale, cost, reusability, and desired reaction conditions.

  • Homogeneous Catalysts: These are molecularly-defined complexes, often featuring metals like ruthenium or iridium with sophisticated ligands, that are soluble in the reaction medium.[1][5]

    • Advantages: They typically exhibit high activity and selectivity under milder reaction conditions due to their well-defined active sites.[2]

    • Disadvantages: A significant drawback is the difficulty in separating the catalyst from the reaction mixture, which can lead to product contamination and makes catalyst recycling challenging and costly.[6]

  • Heterogeneous Catalysts: These catalysts exist in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid solution), such as ferric perchlorate on silica gel or metal nanoparticles on a carbon support.[4]

    • Advantages: The primary benefit is their ease of separation from the product (e.g., via simple filtration), which allows for straightforward catalyst recovery and reuse over multiple cycles.[4] This makes them highly attractive for industrial applications and greener processes.

    • Disadvantages: They may require more forcing reaction conditions (higher temperatures) to achieve comparable activity to their homogeneous counterparts.[1]

The following decision tree can guide your selection process:

Catalyst_Selection_Tree start What is the primary goal of the synthesis? high_throughput High-Throughput Screening / Small-Scale Synthesis start->high_throughput High activity & varied substrate scope process_dev Process Development / Large-Scale Synthesis start->process_dev Reusability, cost-effectiveness & sustainability homogeneous Consider Homogeneous Catalysts high_throughput->homogeneous heterogeneous Consider Heterogeneous Catalysts process_dev->heterogeneous homo_pros Pros: - High Activity & Selectivity - Milder Conditions - Mechanistic Clarity homogeneous->homo_pros homo_cons Cons: - Difficult to Separate - Costly Ligands/Metals - Poor Reusability homogeneous->homo_cons hetero_pros Pros: - Easy Separation & Reuse - Lower Contamination Risk - Often Cheaper heterogeneous->hetero_pros hetero_cons Cons: - Harsher Conditions Needed - Potential for Leaching - Lower Selectivity Sometimes heterogeneous->hetero_cons

Fig. 1: Catalyst selection decision tree.
Troubleshooting Guide
Q3: My reaction yield is low. What are the common causes and how can I fix it?

A3: Low yield is a frequent issue that can stem from several factors. A systematic approach is crucial for diagnosis.

1. Suboptimal Reaction Conditions:

  • Causality: The borrowing hydrogen mechanism involves several equilibrium steps. Temperature, time, and base concentration are critical to push the reaction forward. Many N-alkylation procedures require elevated temperatures, often in the range of 100–140 °C.[2]

  • Solution:

    • Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Ensure your solvent's boiling point is appropriate for the target temperature.

    • Reaction Time: Monitor the reaction by TLC or GC-MS at regular intervals (e.g., 6, 12, 24 hours) to determine if it has reached completion.

    • Base: The choice and amount of base can be critical. A base is often required to facilitate the deprotonation of the alcohol or aniline.[3] Common bases include KOtBu and KOH.[3] If using a weak base like Cs₂CO₃ is ineffective, consider switching to a stronger base.

2. Catalyst Activity/Deactivation:

  • Causality: The catalyst may be inactive or may have deactivated during the reaction. Heterogeneous catalysts can lose activity over cycles, while homogeneous catalysts might decompose under harsh conditions.

  • Solution:

    • Catalyst Loading: Increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%).

    • Catalyst Integrity: For heterogeneous catalysts, ensure they were properly stored and handled to avoid poisoning. For homogeneous pre-catalysts, ensure they were activated correctly if required by the protocol.

    • Alternative Catalyst: If optimization fails, consider a different catalyst system. For instance, iridium complexes have sometimes shown better performance than ruthenium complexes for certain substrates.[3]

3. Substrate Reactivity:

  • Causality: The electronic properties of the aniline substrate significantly impact its nucleophilicity. Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the aniline's reactivity, making the N-alkylation more difficult.[7] Conversely, electron-donating groups (-OCH₃, -CH₃) can increase reactivity.[7][8]

  • Solution: For anilines with strong electron-withdrawing groups, you may need more forcing conditions: higher temperatures, longer reaction times, a stronger base, or a more active catalyst.

The following flowchart outlines a logical troubleshooting workflow:

Troubleshooting_Workflow start Low Yield Observed check_conditions Step 1: Verify Reaction Conditions start->check_conditions increase_temp Increase Temperature (e.g., in 20°C steps) check_conditions->increase_temp Is Temp optimal? increase_time Increase Reaction Time (Monitor by GC/TLC) increase_temp->increase_time Still low? check_base Step 2: Evaluate Base increase_time->check_base end Yield Improved increase_time->end Reaction incomplete change_base Switch to a Stronger Base (e.g., K₂CO₃ → KOtBu) check_base->change_base Is base strong enough? check_catalyst Step 3: Assess Catalyst change_base->check_catalyst change_base->end Base was the issue increase_loading Increase Catalyst Loading check_catalyst->increase_loading Is loading sufficient? change_catalyst Try an Alternative Catalyst (e.g., Ru → Ir) increase_loading->change_catalyst Still low? increase_loading->end Loading was too low change_catalyst->end

Fig. 2: Logical workflow for troubleshooting low reaction yields.
Q4: My reaction produces a mixture of mono- and di-ethylated anilines. How can I improve selectivity for the mono-ethylated product?

A4: Over-alkylation is a classic challenge in this chemistry. It occurs because the product, N-ethylaniline, is often more nucleophilic than the starting aniline, making it a better substrate for a second ethylation.[3][9]

Here are several strategies to favor mono-alkylation:

  • Adjust Stoichiometry: Use a molar excess of the aniline relative to the ethanol. This increases the statistical probability that the catalyst will encounter an aniline molecule before it encounters an N-ethylaniline molecule. Start with a 2:1 or 3:1 ratio of aniline to ethanol.

  • Lower the Reaction Temperature: Higher temperatures can sometimes favor the more reactive N-ethylaniline, leading to the di-ethylated product. Running the reaction at the lowest temperature that still provides a reasonable conversion rate can improve selectivity.

  • Control Reaction Time: Over-alkylation is often a consecutive reaction. By carefully monitoring the reaction progress, you can stop it once the maximum concentration of the desired mono-alkylated product is reached, before significant amounts of the di-alkylated product have formed.

  • Steric Hindrance: If your aniline has ortho-substituents, this steric bulk can disfavor a second alkylation, naturally leading to higher mono-alkylation selectivity. For substrates without this feature, this is not a controllable parameter, but it is a key consideration when analyzing reactivity.[10]

Mechanism and Protocols
The Borrowing Hydrogen Mechanism

The catalytic cycle for the N-ethylation of aniline with ethanol is a well-established process. The diagram below illustrates the key steps involving the catalyst.

Borrowing_Hydrogen_Mechanism cat_start [M] cat_H2 [M]-H₂ cat_start->cat_H2 1. Dehydrogenation cat_imine [M]-H₂(Imine) cat_H2->cat_imine 3. Coordination cat_product M cat_imine->cat_product 4. Hydrogenation cat_product->cat_start 5. Product Release ethanol CH₃CH₂OH (Ethanol) acetaldehyde CH₃CHO (Acetaldehyde) ethanol->acetaldehyde -2H water1 H₂O acetaldehyde->water1 -H₂O imine Ph-N=CHCH₃ (Imine Intermediate) acetaldehyde->imine + Aniline aniline Ph-NH₂ (Aniline) aniline->water1 aniline->imine product Ph-NHCH₂CH₃ (N-ethylaniline) imine->product +2H sub_cycle Catalytic Cycle step2 2. Imine Formation (Condensation)

Fig. 3: The Borrowing Hydrogen catalytic cycle for N-ethylation.
General Experimental Protocol for N-ethylation

This protocol is a representative example for a ruthenium-catalyzed reaction and should be optimized for your specific catalyst and substrate.[2]

Materials:

  • Aniline (1.0 mmol, 1.0 equiv)

  • Ethanol (1.5 mmol, 1.5 equiv)

  • Ruthenium-based catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 0.01 mmol, 1 mol%)

  • Base (e.g., KOtBu, 1.5 mmol, 1.5 equiv)[5]

  • Anhydrous toluene (5 mL)

  • Schlenk tube or pressure vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the ruthenium catalyst and the base under an inert atmosphere.

  • Reagent Addition: Add the anhydrous toluene, followed by the aniline and ethanol via syringe.

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 120 °C).

  • Monitoring: Stir the reaction vigorously for the specified time (e.g., 24 hours). The reaction progress can be monitored by taking aliquots (under inert conditions if possible) and analyzing them by GC-MS or TLC.

  • Workup: After cooling to room temperature, quench the reaction by adding distilled water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure N-ethylaniline.

Catalyst Performance Data

The following table summarizes the performance of various catalytic systems for the N-alkylation of anilines with alcohols, providing a comparative overview.

Catalyst SystemAlkylating AgentBaseTemp (°C)Yield (%)Key Features & NotesReference
NHC-Ir(III) ComplexBenzyl AlcoholKOtBu120~80-90High activity for various substituted anilines.[5][11]
Cyclometalated Ru ComplexMethanolNaOH60>90Very mild conditions for N-methylation.[1]
Fe(ClO₄)₃/SiO₂Various Alcohols-RefluxGood to Exc.Heterogeneous, reusable, and cost-effective iron catalyst.[4]
Titanium HydroxideVarious Alcohols-150>90Cheap, non-noble metal heterogeneous catalyst with high selectivity.[12]
Copper-ChromiteBenzyl Alcohol-110~96Heterogeneous copper catalyst effective under neutral conditions.[7]
References
  • Benchchem. (n.d.). Troubleshooting low yields in the N-alkylation of anilines.
  • Shutilov, A. A., et al. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. ACS Catalysis.
  • Benchchem. (n.d.). Catalyst Selection and Optimization for Aniline Alkylation: A Technical Support Center.
  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines.
  • Piehl, P., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology.
  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation).
  • ResearchGate. (n.d.). alkylation of aniline with different alcohol catalyzed by Ag/GO nanocatalyst.
  • Perrone, S., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances.
  • Yiğit, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
  • CBSE. (n.d.). Chemistry (Class XII).
  • Pouresmaeily Seyed, M., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto Transfer Hydrogen Methodology. TSI Journals.
  • NCERT. (n.d.). Amines.
  • Wang, C., et al. (2020). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Molecules.
  • Yiğit, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Institutes of Health.
  • Kumar, R., et al. (2024). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.

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Technical Support Center: Synthesis of N-Ethyl-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Solvent Effects and Troubleshooting

Welcome to the technical support center for the synthesis of N-Ethyl-3-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting the N-alkylation of 3-methoxyaniline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles that govern this synthesis, with a particular focus on the critical role of solvent selection. Here, we will explore the causality behind experimental choices to empower you to optimize your reactions, troubleshoot effectively, and ensure the integrity of your results.

Section 1: Understanding the Synthesis - Common Methodologies

The synthesis of N-Ethyl-3-methoxyaniline, a valuable intermediate in the preparation of various fine chemicals and pharmaceutical agents, is most commonly achieved through the N-alkylation of 3-methoxyaniline. The two primary and most practical approaches in a laboratory setting are Reductive Amination and Direct Alkylation. The choice between these methods, and the solvent within which they are performed, is paramount for achieving high yield and purity.

  • Reductive Amination: This is a highly favored, versatile two-step process that occurs in one pot. It involves the reaction of 3-methoxyaniline with acetaldehyde to form an intermediate imine (or enamine), which is then reduced in situ to the desired N-ethylated product. This method offers excellent control over mono-alkylation, minimizing the formation of the tertiary amine by-product.[1]

  • Direct Alkylation: This classical nucleophilic substitution involves reacting 3-methoxyaniline with an ethylating agent, such as ethyl bromide or ethyl iodide. While seemingly straightforward, this method is often plagued by over-alkylation, where the product, N-Ethyl-3-methoxyaniline, reacts further to form N,N-diethyl-3-methoxyaniline.[2][3]

Section 2: The Critical Role of the Solvent

The solvent is not merely a medium for the reactants to dissolve in; it is an active participant that can profoundly influence reaction rates, selectivity, and even the reaction mechanism itself.[4][5] Understanding the interplay between the solvent and the reacting species is key to mastering this synthesis.

Solvent Properties and Their Impact:
  • Polarity: For nucleophilic substitution reactions involving polar reactants like anilines, a polar solvent is essential to ensure solubility.[4]

    • Polar Protic Solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds and can act as hydrogen bond donors. They are excellent at solvating both cations and anions. While they can facilitate the dissolution of reactants, they can also heavily solvate the nucleophile (the aniline), potentially reducing its reactivity.[6]

    • Polar Aprotic Solvents (e.g., THF, DMF, DMSO, acetonitrile) lack O-H or N-H bonds. They are good at solvating cations but less effective at solvating anions. This leaves the nucleophile "freer" and more reactive, which can accelerate the reaction rate.

  • Influence on Reaction Mechanism:

    • In Direct Alkylation (an SN2 reaction), polar aprotic solvents are generally preferred as they increase the nucleophilicity of the aniline, leading to a faster reaction rate.

    • In Reductive Amination , the choice is more nuanced. The formation of the imine intermediate is a condensation reaction that produces water. The choice of solvent must accommodate both this step and the subsequent reduction. Solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and methanol are commonly used.[7]

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of N-Ethyl-3-methoxyaniline in a practical question-and-answer format.

Q1: My reductive amination reaction is very slow or has stalled. What could be the cause?

A1: Several factors related to your solvent and reaction conditions could be at play:

  • Inadequate Solvent: Ensure your starting materials are fully dissolved. If you observe heterogeneity, consider a more polar solvent or a co-solvent system. For instance, a mixture of 2-propanol and water has been shown to be effective in some reductive aminations.[8]

  • pH of the Reaction Mixture: Imine formation is often catalyzed by mild acid. If your reaction mixture is too basic or strongly acidic, this step can be inhibited. The use of a small amount of acetic acid can be beneficial, particularly when using reducing agents like sodium triacetoxyborohydride.[7]

  • Reducing Agent Activity: If you are using a borohydride-based reducing agent in a protic solvent like methanol, be aware that the solvent can react with and consume the reducing agent over time.

Q2: I am observing a significant amount of the N,N-diethyl-3-methoxyaniline byproduct. How can I improve selectivity for the mono-ethylated product?

A2: This is a classic problem of over-alkylation, especially in direct alkylation reactions.

  • Switch to Reductive Amination: This is the most effective solution. The controlled, in situ formation and reduction of the imine intermediate inherently favors mono-alkylation.[1]

  • Optimize Reaction Conditions: If you must use direct alkylation, try lowering the reaction temperature to reduce the rate of the second alkylation step.[1] Using the aniline as the limiting reagent can also help.

  • Solvent Choice: In some cases, the solvent can influence selectivity. Highly polar solvents might favor the more polar tertiary amine product. Experimenting with less polar solvents could potentially improve selectivity.

Q3: I'm performing a reductive amination and see a significant amount of unreacted 3-methoxyaniline and the formation of benzyl alcohol (from the reduction of acetaldehyde). How can I fix this?

A3: This suggests an issue with the relative rates of imine formation and reduction.

  • Choice of Reducing Agent: A strong reducing agent like sodium borohydride can reduce the aldehyde before it has a chance to form the imine.[1] Switching to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) is highly recommended. STAB is particularly effective at reducing the protonated iminium ion, which is more electrophilic than the starting aldehyde.[7]

  • Pre-formation of the Imine: You can try stirring the 3-methoxyaniline and acetaldehyde together for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the imine concentration to build up. Monitoring this step by TLC is advisable.

Q4: My work-up is difficult, and I'm having trouble separating my product from the reaction mixture. Any suggestions?

A4: A well-planned work-up is crucial.

  • Quenching: Ensure you have fully quenched any remaining reducing agent. A saturated solution of ammonium chloride is often effective.[9]

  • Acid-Base Extraction: N-Ethyl-3-methoxyaniline is a basic compound. You can use this property to your advantage. After quenching, dilute the reaction mixture with a water-immiscible solvent (like ethyl acetate or dichloromethane) and wash with water. Then, extract the organic layer with a dilute acid (e.g., 1M HCl). Your product will move into the aqueous layer as the ammonium salt. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the pure amine.[9]

Section 4: Recommended Experimental Protocol (Reductive Amination)

This protocol is a robust starting point for the synthesis of N-Ethyl-3-methoxyaniline, designed to be self-validating through in-process monitoring.

Materials:

  • 3-Methoxyaniline

  • Acetaldehyde

  • Sodium Triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (glacial)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methoxyaniline (1.0 eq).

  • Add dry 1,2-dichloroethane (DCE) as the solvent (approx. 0.2 M concentration). 1,2-Dichloroethane is often the preferred solvent for reactions using STAB.[7]

  • Add acetaldehyde (1.1 eq) dropwise to the solution, followed by glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation. You can monitor the consumption of the starting aniline by Thin Layer Chromatography (TLC).

  • In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq). Be aware that the reaction may gently effervesce.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC until the imine intermediate is fully consumed (typically 2-4 hours).

  • Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure N-Ethyl-3-methoxyaniline.

Section 5: Data Summary - Solvent Selection Guide

The following table provides a summary of common solvents and their expected impact on the synthesis of N-Ethyl-3-methoxyaniline. This should serve as a guide for your own experimental design and optimization.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Expected Impact on Reductive AminationExpected Impact on Direct Alkylation (SN2)
Methanol Polar Protic32.765Good solubility; can participate in imine formation but may react with some reducing agents.Can solvate the nucleophile, potentially slowing the reaction.
Ethanol Polar Protic24.578Similar to methanol; also a good solvent for "borrowing hydrogen" type reactions.[10]Similar to methanol.
THF Polar Aprotic7.666Good choice; dissolves reactants well without interfering with common reducing agents.[7]Good choice; enhances nucleophilicity of the aniline.
DCE Polar Aprotic10.484Excellent choice, particularly with STAB as the reductant.[7]Good choice.
Acetonitrile Polar Aprotic37.582Can be used, but may be less effective than DCE or THF in some cases.[7]Excellent choice; effectively solvates the counter-ion of the ethylating agent.
Toluene Nonpolar2.4111Generally poor solubility for reactants and intermediates. May favor N-alkylation over C-alkylation.[11]Slow reaction rates due to poor solubility.

Section 6: Visualization of the Solvent Selection Workflow

The following diagram outlines the logical decision-making process for selecting an appropriate solvent system for the N-alkylation of 3-methoxyaniline.

Solvent_Selection_Workflow start Start: N-Alkylation of 3-Methoxyaniline method_choice Choose Synthetic Method start->method_choice reductive_amination Reductive Amination (High Selectivity) method_choice->reductive_amination  Priority: Selectivity direct_alkylation Direct Alkylation (Risk of Over-alkylation) method_choice->direct_alkylation  Simpler Reagents   solvent_reductive Select Solvent for Reductive Amination reductive_amination->solvent_reductive solvent_direct Select Solvent for Direct Alkylation direct_alkylation->solvent_direct dce_thf DCE or THF (Preferred for STAB) solvent_reductive->dce_thf  Using STAB?   methanol Methanol (Good Solubility, Check Reductant Compatibility) solvent_reductive->methanol  Alternative   outcome1 High Yield & Purity N-Ethyl-3-methoxyaniline dce_thf->outcome1 methanol->outcome1 acetonitrile_dmf Acetonitrile or DMF (Polar Aprotic - Accelerates SN2) solvent_direct->acetonitrile_dmf outcome2 Mixture of Mono- and Di-alkylated Products acetonitrile_dmf->outcome2

Caption: Solvent selection workflow for N-alkylation.

References

  • CN103145562B - N-ethyl aniline preparation method - Google Patents. Link

  • PubChem - N-ethyl-3-methoxyaniline | C9H13NO | CID 586008. Link

  • The Royal Society of Chemistry - Direct Synthesis of Anilines and Nitrosobenzenes from Phenols. [Link]([Link] डायरेक्ट)

  • Journal of Chemical and Pharmaceutical Research - Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Link

  • Wikipedia - Ibogaine. Link

  • CN102617411A - Synthesis method of N-ethyl-N(3'-sulfo) benzyl aniline - Google Patents. Link

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  • Organic Chemistry Portal - Amine synthesis by reductive amination (reductive alkylation). Link

  • ACS Publications - N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega. Link

  • ResearchGate - Catalytic N-Alkylation of Anilines. Link

  • PMC - NIH - Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Link

  • PubChem - 3-Methoxyaniline | C7H9NO | CID 10824. Link

  • Wikipedia - m-Anisidine. Link

  • ACS Publications - Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry. Link

  • Google Patents - CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition. Link

  • Google Patents - CN105348150A - Clean production process for N-ethly-N-(3'-sulfoacid) benzyl aniline. Link

  • ACS Publications - Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations | Organic Letters. Link

  • Benchchem - Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. Link

  • Taylor & Francis Online - Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Link

  • Chemistry LibreTexts - 4.7: Solvent Effects in Nucleophilic Substitution. Link

  • Benchchem - "Common side products in the synthesis of N-Benzyl-4-methoxyaniline". Link

  • ResearchGate - (PDF) N-Methylation of p-Anisidine on the Catalysts Based on Cu-Containing Layered Double Hydroxides. Link

  • Frontiers - Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Link

  • Books - Chapter 2: Synthetic Methods for Alkyl Amines. Link

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  • TSI Journals - N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Link

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Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of N-Ethyl-3-methoxyaniline vs. N-Methyl-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science, substituted anilines are foundational building blocks. Their utility stems from the tunable reactivity of both the nitrogen center and the aromatic ring. Within this class, N-alkylated 3-methoxyanilines are of particular interest, serving as precursors for a range of complex molecular architectures. This guide provides an in-depth comparison of two closely related analogues: N-Ethyl-3-methoxyaniline and N-Methyl-3-methoxyaniline.

While differing by only a single methylene unit, the transition from a methyl to an ethyl group on the nitrogen atom introduces subtle yet significant changes in electronic and steric profiles. These changes have profound implications for reaction kinetics, regioselectivity, and overall synthetic strategy. This document will dissect these differences, offering field-proven insights and experimental data to guide researchers in selecting the appropriate reagent and optimizing reaction conditions.

Physicochemical Properties: A Baseline Comparison

Before delving into reactivity, a review of the fundamental physicochemical properties of these compounds is essential. These properties, summarized below, influence factors such as solubility, boiling point for purification, and molecular packing.

PropertyN-Ethyl-3-methoxyanilineN-Methyl-3-methoxyanilineData Source(s)
Molecular Formula C₉H₁₃NOC₈H₁₁NO[1][2]
Molecular Weight 151.21 g/mol 137.18 g/mol [1][2]
Boiling Point Not explicitly listed, expected to be slightly higher than the methyl analogue.239-240 °C
Density Not explicitly listed, expected to be similar to the methyl analogue.1.049 g/mL at 25 °C
Refractive Index Not explicitly listed.n20/D 1.5690
Topological Polar Surface Area 21.3 Ų21.3 Ų[1][2]

Core Reactivity Principles: The Decisive Factors

The reactivity of these molecules is governed by a delicate interplay between the electronic nature of the substituents and the steric environment around the reactive sites.

Electronic Effects: Inductive vs. Resonance

Both the N-alkylamino group (-NHR) and the methoxy group (-OCH₃) are strong activating groups in electrophilic aromatic substitution (EAS). This is due to the lone pair of electrons on the nitrogen and oxygen atoms, which can be donated into the benzene ring through a powerful electron-donating resonance effect (+M effect).[3] This donation significantly increases the electron density of the ring, making it highly susceptible to attack by electrophiles.

The primary electronic difference between the N-ethyl and N-methyl groups lies in their inductive effect (+I). Alkyl groups are electron-donating, and this effect increases with the size of the alkyl chain. Consequently, the ethyl group in N-Ethyl-3-methoxyaniline exerts a slightly stronger +I effect than the methyl group in its counterpart. This leads to a marginal increase in electron density on the nitrogen atom, which can influence its basicity and nucleophilicity.[4]

G cluster_Resonance Resonance Activation mol1 N-R-3-methoxyaniline mol2 Resonance Structure (ortho) mol1->mol2 +M effect mol3 Resonance Structure (para) mol2->mol3 mol4 Resonance Structure (ortho) mol3->mol4 mol4->mol1 caption1 Resonance delocalizes the nitrogen lone pair, activating the ring.

Caption: Ring activation via the +M effect of the N-alkylamino group.

Steric Effects: The Bulky Ethyl Group

The most significant difference between the two molecules is the steric hindrance imparted by the N-alkyl substituent. The ethyl group is demonstrably bulkier than the methyl group. This steric bulk has two primary consequences:

  • Hindrance at the Nitrogen Center: The approach of electrophiles or Lewis acids to the nitrogen lone pair is more impeded in N-Ethyl-3-methoxyaniline. This can decrease the rate of reactions occurring directly at the nitrogen, such as N-acylation or complexation.[4]

  • Hindrance at Ortho Positions: The N-alkyl group can restrict access to the adjacent ortho positions on the aromatic ring (C2 and C6). This effect is more pronounced with the larger ethyl group, which can influence the regioselectivity of EAS reactions, favoring attack at the less hindered C4 (para) and C6 positions.[5]

G cluster_Methyl N-Methyl-3-methoxyaniline cluster_Ethyl N-Ethyl-3-methoxyaniline M_N N-CH₃ M_Ortho2 Ortho (C2) M_N->M_Ortho2 Less Hindrance M_Ortho6 Ortho (C6) M_N->M_Ortho6 M_Para Para (C4) E_N N-CH₂CH₃ E_Ortho2 Ortho (C2) E_N->E_Ortho2 More Hindrance E_Ortho6 Ortho (C6) E_N->E_Ortho6 E_Para Para (C4) caption Steric hindrance comparison at ortho positions.

Caption: Steric hindrance at ortho positions by N-alkyl groups.

Comparative Reactivity in Key Synthetic Transformations

Basicity and N-Nucleophilicity

The basicity of an amine is a complex function of inductive effects, hybridization, and solvation.[4]

  • Inductive Effect: The stronger electron-donating nature of the ethyl group suggests N-Ethyl-3-methoxyaniline should be intrinsically more basic.

  • Solvation Effect: In protic solvents, the conjugate acid of the amine is stabilized by hydrogen bonding. The ammonium ion of N-Methyl-3-methoxyaniline (R-NH₂⁺-CH₃) presents less steric hindrance to solvation by water molecules compared to the bulkier ethyl-derived cation (R-NH₂⁺-CH₂CH₃).[4]

Electrophilic Aromatic Substitution (EAS)

Both molecules are highly activated towards EAS. The N-alkylamino and the meta-positioned methoxy group both direct incoming electrophiles to the C2, C4, and C6 positions.

  • Rate of Reaction: Due to the slightly stronger activating nature of the N-ethyl group (+I effect), N-Ethyl-3-methoxyaniline is expected to react marginally faster in EAS reactions than its methyl counterpart, assuming the rate-determining step is the electrophilic attack on the ring.

  • Regioselectivity: This is where the most critical difference emerges. The steric bulk of the N-ethyl group will significantly disfavor substitution at the adjacent C2 position. Therefore, electrophilic substitution on N-Ethyl-3-methoxyaniline will yield a higher ratio of C4 and C6 substituted products. In contrast, N-Methyl-3-methoxyaniline will produce a greater proportion of the C2-substituted isomer.

This predictable control over regioselectivity is a powerful tool for a synthetic chemist. If the desired product requires substitution at the C4 or C6 position, N-Ethyl-3-methoxyaniline is the superior starting material.

Experimental Protocols & Self-Validating Systems

The following protocols are designed to be self-validating, with clear endpoints and characterization methods to confirm the predicted reactivity differences.

Experiment 1: Comparative Monobromination (An EAS Reaction)

This experiment is designed to quantitatively assess the difference in regioselectivity.

Objective: To compare the product distribution (ortho vs. para/ortho') upon monobromination of N-Ethyl-3-methoxyaniline and N-Methyl-3-methoxyaniline.

Methodology:

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers and addition funnels, dissolve 10 mmol of N-Ethyl-3-methoxyaniline (Flask A) and 10 mmol of N-Methyl-3-methoxyaniline (Flask B) in 50 mL of glacial acetic acid. Cool both flasks to 0-5 °C in an ice bath.

    • Causality: Acetic acid serves as a polar solvent that can solubilize the reactants and the bromine. The low temperature is critical to control the reaction rate, prevent over-bromination, and minimize side reactions.[3]

  • Bromine Addition: Prepare a solution of 10 mmol of bromine (Br₂) in 10 mL of glacial acetic acid. Add this solution dropwise and simultaneously to both Flask A and Flask B over 30 minutes, ensuring the temperature remains below 10 °C.

  • Quenching: After the addition is complete, stir the reactions at room temperature for 1 hour. Pour each reaction mixture into 200 mL of ice-water containing 5 g of sodium bisulfite to quench any unreacted bromine.

  • Workup: Neutralize the mixtures by carefully adding saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layers three times with 50 mL of dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis (Self-Validation): Analyze the crude product mixtures from both reactions using Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy.

    • GC-MS: Will separate the isomers and provide their relative peak areas, giving a quantitative ratio of the C2, C4, and C6-bromo isomers.

    • ¹H NMR: The aromatic region will show distinct splitting patterns for each isomer, allowing for confirmation of the structures and quantification via integration.

Expected Outcome: The GC analysis of the product from Flask A (N-Ethyl) will show a significantly lower percentage of the 2-bromo isomer compared to the product from Flask B (N-Methyl).

Experiment 2: Competitive N-Acylation

This experiment highlights the impact of steric hindrance on N-nucleophilicity.

Objective: To determine the relative rates of N-acylation by competing the two anilines for a limited amount of acylating agent.

Methodology:

  • Reactant Mixture: In a single flask, create an equimolar mixture of N-Ethyl-3-methoxyaniline (10 mmol) and N-Methyl-3-methoxyaniline (10 mmol) in 50 mL of dichloromethane containing a non-nucleophilic base such as triethylamine (12 mmol).

  • Limiting Reagent Addition: Cool the mixture to 0 °C. Add a solution of acetyl chloride (5 mmol, 0.5 equivalents) in 10 mL of dichloromethane dropwise over 15 minutes.

    • Causality: Using a limiting amount of the acylating agent ensures the two anilines are in direct competition. The more nucleophilic/less hindered amine will react preferentially.

  • Reaction and Workup: Stir at 0 °C for 1 hour. Quench the reaction by adding 50 mL of water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate.

  • Analysis (Self-Validation): Analyze the resulting mixture of unreacted anilines and acylated products using HPLC or GC-MS. The ratio of the N-acetylated ethyl-aniline to the N-acetylated methyl-aniline will directly reflect their relative reactivity under these conditions.

Expected Outcome: The analysis will show a higher concentration of N-acetyl-N-methyl-3-methoxyaniline compared to N-acetyl-N-ethyl-3-methoxyaniline, demonstrating that the less sterically hindered nitrogen of the methyl analogue is a more effective nucleophile in this transformation.

Conclusion and Practical Recommendations

The choice between N-Ethyl-3-methoxyaniline and N-Methyl-3-methoxyaniline is not arbitrary but a strategic decision based on the desired synthetic outcome.

  • N-Methyl-3-methoxyaniline is the preferred substrate for reactions where nucleophilicity at the nitrogen is paramount or when substitution at the C2 position of the aromatic ring is desired. Its lower steric profile allows for easier access to both the nitrogen lone pair and the adjacent ortho position.

  • N-Ethyl-3-methoxyaniline should be selected when the primary goal is to direct electrophilic aromatic substitution to the less hindered C4 and C6 positions. Its bulkier ethyl group acts as an effective "protecting group" for the C2 position, simplifying product mixtures and often improving yields of the desired C4/C6 isomers.

By understanding these nuanced differences in reactivity, researchers and drug development professionals can design more efficient, predictable, and selective synthetic routes, ultimately accelerating the discovery and development process.

References

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]3]

  • PubChem. (n.d.). N-ethyl-3-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]1]

  • Khan Academy. (2022, December 22). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube. Retrieved from [Link]]

  • NCERT. (n.d.). Amines. Retrieved from [Link]]

  • PubChem. (n.d.). N-Methyl-m-anisidine. National Center for Biotechnology Information. Retrieved from [Link]2]

  • PubChem. (n.d.). 3-Methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]]

  • Němec, V., Samsonov, M. A., Růžičková, Z., Vrána, J., & Růžička, A. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(35), 15556–15565. [Link]5]

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A Comparative Guide to N-Ethyl-3-methoxyaniline and Other Alkylated Anilines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of available scaffolds, substituted anilines represent a cornerstone, offering a versatile platform for the construction of complex molecular architectures with diverse biological activities. This guide provides an in-depth, objective comparison of N-Ethyl-3-methoxyaniline with other key alkylated anilines, including its positional isomers, N-methylaniline, and N,N-dimethylaniline. By presenting supporting experimental data and elucidating the underlying principles governing their reactivity and physicochemical properties, this document aims to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic and medicinal chemistry endeavors.

Introduction to N-Alkylated Anilines: A Structural Overview

N-alkylation of anilines, the substitution of one or both hydrogen atoms on the amino group with alkyl substituents, profoundly influences their electronic and steric properties. This, in turn, modulates their reactivity, basicity, lipophilicity, and metabolic stability. Understanding these structure-property relationships is paramount for the rational design of synthetic routes and novel therapeutic agents.

This guide will focus on a comparative analysis of the following compounds:

  • N-Ethyl-3-methoxyaniline: The primary subject of this guide.

  • N-Ethyl-2-methoxyaniline & N-Ethyl-4-methoxyaniline: Positional isomers to assess the impact of the methoxy group's location.

  • N-Methylaniline: A lower alkyl homolog to evaluate the effect of alkyl chain length.

  • N,N-Dimethylaniline: A tertiary amine to contrast with the secondary amines.

Comparative Physicochemical Properties

The subtle interplay of electronic and steric effects introduced by N-alkylation and ring substitution leads to distinct physicochemical profiles for each aniline derivative. These properties are critical for predicting their behavior in both chemical reactions and biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)pKa (Predicted)LogP (Predicted)
N-Ethyl-3-methoxyaniline C₉H₁₃NO151.21[1]253.3 (Predicted)5.35 ± 0.102.19
N-Ethyl-2-methoxyaniline C₉H₁₃NO151.21231.2 (Predicted)4.88 ± 0.102.19
N-Ethyl-4-methoxyaniline C₉H₁₃NO151.21251.1 (Predicted)5.86 ± 0.102.19
N-Methylaniline C₇H₉N107.15196.24.851.69
N,N-Dimethylaniline C₈H₁₁N121.181945.072.07

Data sourced from publicly available chemical databases and predicted using computational models where experimental data was unavailable. It is important to note that predicted values may vary between different software.

Key Insights:

  • Basicity (pKa): The methoxy group's position significantly impacts basicity. The para isomer (N-Ethyl-4-methoxyaniline) is the most basic due to the electron-donating resonance effect of the methoxy group, which increases electron density on the nitrogen. The ortho isomer is the least basic, likely due to steric hindrance and potential intramolecular hydrogen bonding.

  • Lipophilicity (LogP): N-alkylation and the presence of the methoxy group increase lipophilicity compared to aniline. The ethyl group contributes more to lipophilicity than a methyl group. This property is crucial for membrane permeability and drug absorption.

  • Boiling Point: The boiling points generally increase with molecular weight.

Synthesis Methodologies: A Comparative Workflow

The synthesis of N-alkylanilines can be achieved through several established methods, each with its own advantages and limitations in terms of yield, selectivity, and substrate scope. The choice of method often depends on the desired scale, available starting materials, and functional group tolerance.

cluster_reductive_amination Reductive Amination cluster_buchwald Buchwald-Hartwig Amination cluster_ullmann Ullmann Condensation ra_start Aniline + Aldehyde/Ketone ra_imine Imine/Iminium Ion Intermediate ra_start->ra_imine [H+] catalyst ra_product N-Alkylated Aniline ra_imine->ra_product Reducing Agent (e.g., NaBH(OAc)3) bh_start Aniline + Aryl Halide/Triflate bh_product N-Alkylated Aniline bh_start->bh_product [Pd] bh_catalyst Pd Catalyst + Ligand + Base bh_catalyst->bh_product ul_start Aniline + Aryl Halide ul_product N-Alkylated Aniline ul_start->ul_product [Cu] ul_catalyst Cu Catalyst + Base ul_catalyst->ul_product

Caption: Comparative overview of common N-alkylaniline synthesis workflows.

Causality Behind Experimental Choices:

  • Reductive Amination: This is often the method of choice for its operational simplicity and the use of readily available aldehydes and ketones as alkylating agents. The use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) allows for a one-pot procedure where the imine formation and reduction occur sequentially.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool in complex molecule synthesis. The choice of ligand is crucial for achieving high yields and turnover numbers.

  • Ullmann Condensation: A classical copper-catalyzed method that is particularly useful for large-scale synthesis due to the lower cost of copper catalysts compared to palladium. However, it often requires higher reaction temperatures and stronger bases.

Spectroscopic and Reactivity Comparison

The electronic environment of the aniline core is exquisitely sensitive to the nature and position of its substituents, a fact that is clearly reflected in their spectroscopic signatures and chemical reactivity.

Spectroscopic Analysis:

A detailed comparison of the ¹H and ¹³C NMR spectra reveals key differences:

Compound¹H NMR (δ, ppm, CDCl₃) - Aromatic Region¹³C NMR (δ, ppm, CDCl₃) - Aromatic Carbons
N-Ethyl-3-methoxyaniline 6.2-7.2100.1, 104.0, 106.7, 130.0, 149.8, 160.7
N-Ethyl-4-methoxyaniline 6.6-6.8114.0, 114.9, 142.9, 152.1
N-Methylaniline 6.6-7.2112.2, 116.8, 129.2, 149.1
N,N-Dimethylaniline 6.6-7.2112.7, 116.6, 129.1, 150.5

Insights from Spectroscopic Data:

  • The chemical shifts of the aromatic protons and carbons are influenced by the interplay of the electron-donating effects of the amino and methoxy groups and the anisotropic effects of the alkyl substituents.

  • In ¹³C NMR, the carbon bearing the methoxy group (C-O) typically appears at a downfield chemical shift due to the electronegativity of the oxygen atom.

Reactivity in Electrophilic Aromatic Substitution:

The amino group is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution reactions. However, the degree of N-alkylation and the presence of other substituents modulate this reactivity.

reactivity Reactivity in Electrophilic Aromatic Substitution aniline Aniline (High Reactivity) reactivity->aniline n_methyl N-Methylaniline (Slightly Increased Reactivity) aniline->n_methyl +CH₃ (Inductive Effect) nn_dimethyl N,N-Dimethylaniline (High Reactivity, Increased Steric Hindrance) aniline->nn_dimethyl +2xCH₃ (Strong Inductive Effect) n_ethyl N-Ethylaniline (Increased Reactivity & Steric Hindrance) n_methyl->n_ethyl +CH₂CH₃ (Inductive & Steric Effects)

Caption: Influence of N-alkylation on reactivity in electrophilic aromatic substitution.

Applications in Drug Development: A Focus on Kinase Inhibitors

Alkylated anilines are prevalent motifs in a wide array of pharmaceuticals, particularly in the realm of kinase inhibitors, where they often serve as key hinge-binding fragments. The choice of N-alkyl group and its substitution pattern can significantly impact binding affinity, selectivity, and metabolic stability.

Structure-Activity Relationship (SAR) Considerations:

  • N-Alkyl Group: The size and nature of the N-alkyl group can influence the compound's fit within the ATP-binding pocket of a kinase. An ethyl group may provide a better balance of lipophilicity and steric bulk compared to a methyl group in certain targets.

  • Methoxy Group: The position of the methoxy group can be strategically utilized to form hydrogen bonds with the protein backbone or to modulate the electronic properties of the aniline ring, thereby influencing binding affinity.

  • Metabolic Stability: N-dealkylation is a common metabolic pathway for N-alkylanilines. The rate of metabolism can be influenced by the nature of the alkyl group, with N-ethyl groups sometimes exhibiting greater stability than N-methyl groups. However, aniline-containing drugs can be susceptible to metabolic activation, leading to potential toxicity, a factor that must be carefully considered during lead optimization.

cluster_sar Structure-Activity Relationship in Kinase Inhibitors aniline_core Aniline Scaffold n_alkylation N-Alkylation (e.g., Me vs. Et) aniline_core->n_alkylation ring_sub Ring Substitution (e.g., Methoxy position) aniline_core->ring_sub binding Binding Affinity & Selectivity n_alkylation->binding metabolism Metabolic Stability n_alkylation->metabolism ring_sub->binding ring_sub->metabolism

Caption: Key structural modifications of the aniline scaffold and their impact on drug properties.

Experimental Protocols

To facilitate the practical application of the concepts discussed, detailed experimental protocols for the synthesis and analysis of N-Ethyl-3-methoxyaniline are provided below. These protocols are representative and may require optimization for specific laboratory conditions and scales.

Synthesis of N-Ethyl-3-methoxyaniline via Reductive Amination

Materials:

  • 3-Methoxyaniline

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methoxyaniline (1.0 eq.) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetaldehyde (1.2 eq.) dropwise, followed by the addition of acetic acid (0.1 eq.).

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 eq.) in portions, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Ethyl-3-methoxyaniline.

Characterization of N-Ethyl-3-methoxyaniline

¹H NMR (400 MHz, CDCl₃):

  • δ 7.15 (t, J = 8.0 Hz, 1H)

  • δ 6.30-6.20 (m, 3H)

  • δ 3.79 (s, 3H)

  • δ 3.15 (q, J = 7.1 Hz, 2H)

  • δ 1.25 (t, J = 7.1 Hz, 3H)

¹³C NMR (101 MHz, CDCl₃):

  • δ 160.7, 149.8, 130.0, 106.7, 104.0, 100.1, 55.1, 38.6, 14.9

Mass Spectrometry (EI):

  • m/z (%): 151 (M⁺, 100), 136 (85), 108 (30), 77 (25)

Conclusion and Future Perspectives

N-Ethyl-3-methoxyaniline and its related alkylated anilines are valuable building blocks in organic synthesis and medicinal chemistry. The choice between these compounds depends on a nuanced understanding of how subtle structural modifications influence their physicochemical properties and reactivity. N-alkylation provides a powerful handle to fine-tune basicity, lipophilicity, and steric profile, while the position of ring substituents like the methoxy group can be leveraged to modulate electronic properties and introduce specific intermolecular interactions.

As the demand for more sophisticated and targeted therapeutics continues to grow, a deeper understanding of the structure-property and structure-activity relationships of these fundamental scaffolds will be increasingly important. Future research will likely focus on the development of more selective and efficient synthetic methodologies, as well as the exploration of novel aniline derivatives with improved metabolic profiles and reduced toxicity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 586008, N-ethyl-3-methoxyaniline. Retrieved from [Link].

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A Comparative Guide to the Biological Activity of N-Ethyl-3-methoxyaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmacological research and drug development, the nuanced differences between structural isomers can dictate the therapeutic potential and toxicological profile of a compound. This guide offers a comparative analysis of the biological activities of N-Ethyl-3-methoxyaniline and its ortho- and para-isomers (N-Ethyl-2-methoxyaniline and N-Ethyl-4-methoxyaniline, respectively). While direct, comprehensive comparative studies on these specific isomers are not abundant in publicly available literature, this guide synthesizes existing data on related compounds and fundamental principles of medicinal chemistry to provide a predictive overview of their potential biological activities.

Introduction: The Significance of Isomerism

The position of a functional group on an aromatic ring can profoundly influence a molecule's interaction with biological targets. In the case of N-Ethyl-methoxyaniline, the location of the methoxy group (ortho, meta, or para) alters the molecule's electronic and steric properties, which in turn can affect its absorption, distribution, metabolism, excretion (ADME), and ultimately its biological activity and toxicity. Understanding these structure-activity relationships (SAR) is paramount for lead optimization and the design of safer, more efficacious therapeutic agents.

Physicochemical Properties: A Foundation for Biological Interaction

The physicochemical properties of the N-Ethyl-methoxyaniline isomers are a critical starting point for understanding their potential biological activities. These properties, summarized in the table below, influence how each isomer will behave in a biological system.

PropertyN-Ethyl-2-methoxyanilineN-Ethyl-3-methoxyanilineN-Ethyl-4-methoxyaniline
Molecular Formula C₉H₁₃NOC₉H₁₃NOC₉H₁₃NO
Molecular Weight 151.21 g/mol 151.21 g/mol 151.21 g/mol
Predicted LogP 2.32.22.1
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 222

Data sourced from PubChem and other chemical databases.

The similar molecular weights and hydrogen bond donor/acceptor counts suggest that the primary differences in biological activity will likely arise from the steric hindrance and electronic effects imparted by the position of the methoxy group.

Comparative Biological Activities: An Evidence-Based Projection

Direct experimental comparisons of the biological activities of N-Ethyl-methoxyaniline isomers are limited. However, by examining studies on analogous compounds, we can extrapolate potential differences in their pharmacological and toxicological profiles.

Cytotoxicity and Anticancer Potential

Studies on related methoxy-substituted aromatic compounds suggest that the isomeric position of the methoxy group is a significant determinant of cytotoxic activity. For instance, a comparative study on methoxy-substituted phenylcarbamoyl bicyclo[3.3.1]nonane derivatives demonstrated that the para-methoxy (4-methoxy) substituted compound exhibited higher cytotoxic potency against Ehrlich Ascites Carcinoma (EAC) cell lines compared to the ortho-methoxy (2-methoxy) substituted analogue .[1] The IC50 values were reported as 110.65 µg/ml for the 4-methoxy isomer and 148.23 µg/ml for the 2-methoxy isomer, indicating greater potency for the para-isomer.[1]

This suggests a potential trend for the N-Ethyl-methoxyaniline isomers, where N-Ethyl-4-methoxyaniline may possess greater cytotoxic potential than N-Ethyl-2-methoxyaniline . The biological activity of the meta-isomer, N-Ethyl-3-methoxyaniline, would require direct experimental evaluation to place it within this spectrum.

The proposed mechanism for such differences often lies in the differential ability of the isomers to interact with biological targets such as enzymes or receptors, which can be influenced by the steric accessibility and electronic nature of the methoxy group at different positions.

Potential for Enzyme Inhibition

To illustrate the general workflow for assessing enzyme inhibition, a standard protocol is outlined below.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

This protocol provides a generalized framework for assessing the inhibitory activity of the N-Ethyl-methoxyaniline isomers against a target enzyme, such as thrombin.

Objective: To determine the half-maximal inhibitory concentration (IC50) of N-Ethyl-2-methoxyaniline, N-Ethyl-3-methoxyaniline, and N-Ethyl-4-methoxyaniline against a specific enzyme.

Materials:

  • Target enzyme (e.g., human thrombin)

  • Substrate for the enzyme (e.g., a chromogenic or fluorogenic substrate)

  • Assay buffer (specific to the enzyme)

  • N-Ethyl-methoxyaniline isomers (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of each N-Ethyl-methoxyaniline isomer in the assay buffer.

  • Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme, and the test compound (or vehicle control).

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a specified period to allow for inhibitor binding.

  • Reaction Initiation: Add the substrate to each well to initiate the enzymatic reaction.

  • Kinetic Reading: Measure the absorbance or fluorescence at regular intervals using a microplate reader to monitor the reaction progress.

  • Data Analysis: Calculate the initial reaction velocities for each concentration of the test compounds. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Expected Outcome: The IC50 values will provide a quantitative measure of the inhibitory potency of each isomer, allowing for a direct comparison.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed and predicted differences in the biological activities of the N-Ethyl-methoxyaniline isomers can be rationalized through Structure-Activity Relationship (SAR) principles.

The ortho-isomer (N-Ethyl-2-methoxyaniline) may experience steric hindrance from the methoxy group being adjacent to the ethylamino group. This could potentially reduce its ability to bind to certain biological targets compared to the other isomers.

The meta-isomer (N-Ethyl-3-methoxyaniline) presents a different electronic and steric profile that may be favorable for specific interactions, as suggested by its observed thrombin inhibitory activity.

The para-isomer (N-Ethyl-4-methoxyaniline) , with the methoxy group positioned opposite the ethylamino group, may have a more extended and linear structure, potentially allowing for different binding modes and leading to the observed higher cytotoxicity in analogous compounds.

To visualize the relationship between the isomeric structure and its potential interaction with a biological target, consider the following conceptual workflow:

SAR_Workflow cluster_isomers Isomeric Structures cluster_properties Physicochemical Properties cluster_activity Biological Activity Ortho-isomer N-Ethyl-2-methoxyaniline Electronic_Effects Inductive & Mesomeric Effects Ortho-isomer->Electronic_Effects Steric_Hindrance Spatial Arrangement Ortho-isomer->Steric_Hindrance Lipophilicity LogP Ortho-isomer->Lipophilicity Meta-isomer N-Ethyl-3-methoxyaniline Meta-isomer->Electronic_Effects Meta-isomer->Steric_Hindrance Meta-isomer->Lipophilicity Para-isomer N-Ethyl-4-methoxyaniline Para-isomer->Electronic_Effects Para-isomer->Steric_Hindrance Para-isomer->Lipophilicity Target_Binding Enzyme/Receptor Binding Affinity Electronic_Effects->Target_Binding Steric_Hindrance->Target_Binding Lipophilicity->Target_Binding Cellular_Effects Cytotoxicity, etc. Target_Binding->Cellular_Effects

Caption: Isomeric structure dictates physicochemical properties, which in turn influence biological activity.

Toxicological Profile: A Note on Anisidine Isomers

While specific toxicological data for the N-ethylated derivatives is scarce, information on their parent compounds, the anisidine isomers, provides a cautionary insight. Anisidine isomers are known to be genotoxic.[2][3] For instance, o-anisidine (2-methoxyaniline) is classified as a substance that may cause cancer.[3] This suggests that the N-Ethyl-methoxyaniline isomers should be handled with appropriate safety precautions, and their potential for genotoxicity should be considered in any drug development program.

Conclusion and Future Directions

The comparative analysis of N-Ethyl-3-methoxyaniline and its isomers, while based on extrapolations from related compounds, underscores the critical role of isomeric positioning in determining biological activity. The available evidence suggests that the para-isomer, N-Ethyl-4-methoxyaniline, may exhibit greater cytotoxicity, while the meta-isomer, N-Ethyl-3-methoxyaniline, has demonstrated enzyme inhibitory potential.

To further elucidate the distinct biological profiles of these isomers, direct comparative studies are essential. Future research should focus on:

  • Head-to-head screening of all three isomers in a panel of biological assays, including cytotoxicity against various cancer cell lines, enzyme inhibition assays, and antimicrobial activity tests.

  • In-depth mechanistic studies to understand how the isomeric position influences target binding and downstream signaling pathways.

  • Comprehensive ADME/Tox profiling to assess the pharmacokinetic properties and safety of each isomer.

Such studies will provide the necessary experimental data to fully unlock the therapeutic potential of the N-Ethyl-methoxyaniline scaffold and guide the development of novel, isomer-specific therapeutic agents.

References

  • PubChem. N-Ethyl-2-methoxyaniline. National Center for Biotechnology Information. [Link]

  • PubChem. N-Ethyl-3-methoxyaniline. National Center for Biotechnology Information. [Link]

  • PubChem. o-Anisidine. National Center for Biotechnology Information. [Link]

  • PubChem. N-Ethyl-4-methoxyaniline. National Center for Biotechnology Information. [Link]

  • Chandrasekaran, B., et al. (2014). Comparative in vitro Cytotoxic Studies of Novel 8-(4'/2'-Methoxy/Unsubstituted phenylcarbamoyl)bicyclo[3.3.1]nonane Derivatives on Ehrlich Ascites Carcinoma Cell Line. Indian Journal of Pharmaceutical Sciences, 76(4), 370–374. [Link]

  • PubChem. p-Anisidine. National Center for Biotechnology Information. [Link]

Sources

Comparative study of N-Ethyl-3-methoxyaniline as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to N-Ethyl-3-methoxyaniline as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Ethyl-3-methoxyaniline is a substituted aniline derivative that serves as a versatile intermediate in organic synthesis, particularly in the manufacturing of dyes and as a building block for complex pharmaceutical molecules.[1] Its unique electronic and steric properties, conferred by the N-ethyl and meta-methoxy substituents, distinguish it from other common aniline intermediates. This guide provides a comparative analysis of N-Ethyl-3-methoxyaniline against its parent amine (3-Methoxyaniline) and a structural analogue (N-Ethyl-3-methylaniline), offering experimental protocols and mechanistic insights to inform its application in research and development.

Introduction to N-Ethyl-3-methoxyaniline

N-Ethyl-3-methoxyaniline, also known as 3-methoxy-N-ethylaniline, is an aromatic amine whose utility is defined by the interplay of its functional groups.[2] The secondary amine provides a site for N-alkylation or participation in coupling reactions, while the methoxy group and its position on the aromatic ring dictate the regioselectivity of electrophilic substitution reactions.

Physicochemical and Safety Profile

A clear understanding of the compound's properties is critical for its effective and safe use in a laboratory setting.

PropertyValueSource
IUPAC Name N-ethyl-3-methoxyanilinePubChem[2]
CAS Number 41115-30-4PubChem[2]
Molecular Formula C₉H₁₃NOPubChem[2]
Molecular Weight 151.21 g/mol PubChem[2]
Appearance Data not widely available; likely a liquid or low-melting solidGeneral chemical knowledge
GHS Hazard Statements H302: Harmful if swallowedH317: May cause an allergic skin reactionH318: Causes serious eye damagePubChem[2]

Note: The GHS hazard information is based on a single notification to the ECHA C&L Inventory and should be treated as a preliminary guide.[2] All laboratory work should be preceded by a thorough risk assessment.

The Synthetic Landscape: A Comparative Analysis

The selection of a synthetic intermediate is a critical decision based on reactivity, yield, cost, and safety. Here, we compare N-Ethyl-3-methoxyaniline to key alternatives.

Core Comparators:
  • 3-Methoxyaniline (m-Anisidine): The primary amine precursor. Comparing against this compound highlights the influence of the N-ethyl group.

  • N-Ethyl-3-methylaniline (N-Ethyl-m-toluidine): A close structural analogue. This comparison reveals the distinct electronic effects of a methoxy (-OCH₃) versus a methyl (-CH₃) group.

Table of Comparison
FeatureN-Ethyl-3-methoxyaniline 3-Methoxyaniline (m-Anisidine) N-Ethyl-3-methylaniline
Molecular Weight 151.21 g/mol [2]123.15 g/mol [3]135.21 g/mol [4]
Key Functional Groups Secondary Amine, Methoxy EtherPrimary Amine, Methoxy EtherSecondary Amine, Methyl
Reactivity Moderately activated ring. The N-ethyl group provides steric hindrance and is electron-donating. The methoxy group is a strong ortho-, para- director.Highly activated ring. The primary amine is less sterically hindered. Methoxy group is a strong ortho-, para- director.[5]Moderately activated ring. Both N-ethyl and methyl groups are electron-donating activators and ortho-, para- directors.
Basicity More basic than 3-methoxyaniline due to the +I effect of the ethyl group.Less basic. The lone pair on nitrogen is delocalized into the ring.[6]More basic than aniline due to +I effects of both ethyl and methyl groups.[7]
Key Applications Azo dye intermediate, pharmaceutical building block.[8]Azo dye manufacturing, pharmaceuticals, textile-processing chemicals.[9]Intermediate for dyes and other organic chemicals.[4]
Safety Profile Harmful if swallowed, skin sensitizer, causes serious eye damage.[2]Pale yellow oily liquid.[9] Toxic, an irritant, and environmentally hazardous.[3]Light amber liquid.[4] Toxic if swallowed, in contact with skin, or inhaled.[4]
Causality Behind Performance Differences:
  • Electronic Effects: The methoxy group in N-Ethyl-3-methoxyaniline is a powerful activating group due to its +R (resonance) effect, which strongly directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). The N-ethyl group also contributes a +I (inductive) effect, further increasing electron density on the ring and enhancing the nucleophilicity of the nitrogen atom compared to its primary amine counterpart, 3-methoxyaniline.[6]

  • Steric Hindrance: The presence of the N-ethyl group provides moderate steric bulk around the nitrogen atom. This can be advantageous in controlling selectivity, for instance, by disfavoring N,N-dialkylation, a common issue with primary anilines.[1] However, it may also slow down reactions at the nitrogen center compared to the less hindered 3-methoxyaniline.

  • Solubility: The ethyl group increases the lipophilicity of the molecule compared to 3-methoxyaniline, which can alter its solubility in organic solvents and influence reaction kinetics and purification methods.

Experimental Section: Synthesis of an Azo Dye

To demonstrate the utility of N-Ethyl-3-methoxyaniline, a representative protocol for the synthesis of an azo dye via a diazotization-coupling reaction is provided. This process is fundamental in the production of colorants.[10][11]

Protocol 1: Synthesis of a Diazo Compound from N-Ethyl-3-methoxyaniline

Objective: To generate a diazonium salt intermediate for subsequent coupling reactions.

Materials:

  • N-Ethyl-3-methoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice Bath

Methodology:

  • In a 250 mL beaker, prepare a solution of N-Ethyl-3-methoxyaniline (0.1 mol) in a mixture of concentrated HCl (0.25 mol) and 100 mL of water. Stir until a clear solution of the hydrochloride salt is formed.

  • Cool the solution to 0-5 °C in an ice-salt bath. Causality: Low temperatures are critical to prevent the highly unstable diazonium salt from decomposing to a phenol and releasing nitrogen gas.[12]

  • Slowly add a pre-chilled aqueous solution of sodium nitrite (0.1 mol in 50 mL water) dropwise to the stirred amine hydrochloride solution. Maintain the temperature strictly below 5 °C.

  • The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper, which will turn blue).

  • The resulting cold solution contains the diazonium salt and is ready for immediate use in a coupling reaction.

Workflow Visualization

G cluster_prep Diazotization (0-5 °C) cluster_coupling Azo Coupling cluster_purify Purification A N-Ethyl-3-methoxyaniline C Stir & Cool A->C B HCl / H₂O B->C E Diazonium Salt Solution C->E D NaNO₂ (aq) D->C Slow, dropwise addition H Combine & Stir E->H Add diazonium salt slowly F Coupling Agent (e.g., Naphthol derivative) F->H G NaOH (aq) G->H I Crude Azo Dye Precipitate H->I J Filter I->J K Wash with H₂O J->K L Recrystallize K->L M Pure Azo Dye Product L->M

Caption: Experimental workflow for azo dye synthesis.

Mechanistic Insights: The Role of Substituents

The synthetic utility of N-Ethyl-3-methoxyaniline is governed by the electronic properties of its substituents. The methoxy group is a strong activating ortho-, para-director, while the ethylamino group is also an activating ortho-, para-director.

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for N-Ethyl-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for the development and validation of analytical methods for N-Ethyl-3-methoxyaniline. As a crucial intermediate or potential impurity in pharmaceutical manufacturing, ensuring its accurate and precise quantification is paramount for quality control and regulatory compliance.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and the rigorous standards set forth by regulatory bodies like the International Council for Harmonisation (ICH). We will explore and compare the most viable analytical techniques, providing you with the foundational knowledge to establish a robust, self-validating system for your laboratory.

The Analytical Imperative: Why Method Validation is Non-Negotiable

N-Ethyl-3-methoxyaniline (C₉H₁₃NO, MW: 151.21 g/mol ) is an aromatic amine whose presence, even in trace amounts, can be a critical quality attribute (CQA) for a drug substance or product.[1] The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is suitable for its intended purpose.[2][3] Regulatory bodies, including the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate such validation, guided by the principles outlined in ICH Q2(R2).[4][5][6]

This guide will focus on two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as they offer the selectivity and sensitivity required for pharmaceutical analysis. We will also briefly discuss UV-Vis Spectrophotometry as a simpler, alternative method for specific applications.

Strategic Selection of Analytical Techniques

The choice of an analytical technique is the first critical decision. It hinges on the physicochemical properties of N-Ethyl-3-methoxyaniline, the sample matrix, and the intended purpose of the analysis (e.g., assay, impurity testing).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC, particularly in the reversed-phase mode, is arguably the most suitable technique for analyzing N-Ethyl-3-methoxyaniline.

  • Expertise & Experience: Aromatic amines like this are polar enough to be soluble in common mobile phases and possess a chromophore (the benzene ring), making them ideal for UV detection. Based on experience with structurally similar compounds like N-Ethyl-3-methylaniline, a reversed-phase C18 column provides excellent retention and separation from potential impurities.[7] The use of a simple acidic mobile phase, such as acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid), ensures good peak shape by protonating the secondary amine, which suppresses silanol interactions on the column stationary phase.[7]

  • Trustworthiness: HPLC methods are renowned for their reproducibility and robustness. The validation process, which we will detail, builds a self-validating system by defining system suitability criteria (e.g., peak tailing, theoretical plates) that must be met before any sample analysis can proceed.

Gas Chromatography (GC): A Viable, High-Sensitivity Alternative

GC is another powerful separation technique, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for high sensitivity and specificity.[8][9]

  • Expertise & Experience: While N-Ethyl-3-methoxyaniline is amenable to GC analysis, aromatic amines can sometimes exhibit poor peak shape and tailing due to their polarity and interaction with the stationary phase.[9] Furthermore, for complex matrices, a derivatization step may be necessary to improve volatility and chromatographic performance, although this adds complexity to the sample preparation.[10] However, for detecting volatile impurities or in situations where HPLC is not available, a well-developed GC method is a powerful tool. A GC-MS method, in particular, would provide definitive identification of the analyte.[8][11]

  • Trustworthiness: The reliability of a GC method is established through rigorous validation, similar to HPLC. The use of an internal standard is highly recommended to correct for variations in injection volume and detector response, enhancing the method's precision.[12]

The Validation Workflow: A Visual Guide

Before delving into specific protocols, it is essential to understand the overall validation workflow as prescribed by ICH guidelines.[4][5][13] This process ensures that the developed analytical procedure consistently produces results that meet pre-determined criteria.

G cluster_dev Method Development cluster_imp Implementation & Lifecycle Dev Define Analytical Target Profile (ATP) Opt Optimize Procedure (e.g., Column, Mobile Phase, Temperature) Dev->Opt Initial Scoping Spec Specificity / Selectivity Opt->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD / LOQ Prec->LOD Range Range LOD->Range Robust Robustness Range->Robust SST System Suitability Testing (SST) Robust->SST Method Finalized Routine Routine Analysis SST->Routine LCM Lifecycle Management (Re-validation) Routine->LCM Monitoring & Change Control

Caption: The Analytical Method Validation Lifecycle.

Experimental Protocols: From Benchtop to Validated Data

The following sections provide detailed, step-by-step starting points for developing and validating HPLC and GC methods. These are not absolute but are based on established principles for similar analytes.

Proposed HPLC-UV Method

This method is designed for the assay and impurity determination of N-Ethyl-3-methoxyaniline.

G prep Sample Preparation (Dissolve in Mobile Phase) inject Inject into HPLC System prep->inject sep Separation on C18 Column (Isocratic Elution) inject->sep detect UV Detection (e.g., 240 nm) sep->detect quant Quantification (Peak Area vs. Standard) detect->quant

Caption: HPLC-UV Workflow for N-Ethyl-3-methoxyaniline Analysis.

Step-by-Step Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile : 20mM Potassium Phosphate buffer (pH 3.0, adjusted with phosphoric acid) (50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Accurately weigh about 25 mg of N-Ethyl-3-methoxyaniline reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 500 µg/mL.

    • Prepare further dilutions as required for linearity and LOQ determination.

  • Sample Preparation:

    • Prepare the sample to have a target concentration of approximately 500 µg/mL in the mobile phase. This may involve dissolving a solid sample or diluting a liquid one.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.

Proposed GC-FID Method

This method serves as an alternative, particularly for assessing volatile impurities.

Step-by-Step Protocol:

  • Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Nitrogen, at a constant flow of 1.2 mL/min.[9]

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 250 °C.

      • Hold: Hold at 250 °C for 5 minutes.

    • Injector Temperature: 260 °C.

    • Detector Temperature: 280 °C.

    • Injection Volume: 1 µL (Split mode, e.g., 50:1).

  • Standard and Sample Preparation:

    • Prepare stock solutions in a suitable solvent such as Dichloromethane or Toluene.[9]

    • For the test solution, dissolve the sample to achieve a concentration in the range of 100-1000 µg/mL. An internal standard (e.g., N,N-diethylaniline) should be added for improved precision.[12]

A Comparative Guide to Validation Parameters (ICH Q2)

The core of method validation involves testing a series of performance characteristics.[14] The objective is to provide documented evidence that the method is fit for its intended purpose.[3] The following table summarizes these parameters and provides typical acceptance criteria for an assay of a major component.

Validation Parameter Objective Typical Acceptance Criteria for Assay HPLC Approach GC Approach
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradation products.[14][15]Peak is pure and spectrally homogenous. No co-elution at the analyte's retention time.Analyze placebo/blank. Spike sample with known impurities. Perform forced degradation studies. Use a photodiode array (PDA) detector for peak purity analysis.Analyze blank solvent. Spike sample with related substances. Confirm peak identity with GC-MS if available.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[14]Correlation coefficient (r²) ≥ 0.998. Y-intercept should be close to zero.Analyze a minimum of 5 concentration levels, typically from 80% to 120% of the target assay concentration.[16]Prepare and analyze at least 5 standards spanning the expected concentration range of the samples.
Accuracy To measure the closeness of the test results to the true value.[14]98.0% - 102.0% recovery of the analyte.Perform recovery studies by spiking a placebo matrix with the analyte at 3 concentration levels (e.g., 80%, 100%, 120%), with 3 replicates at each level (9 total determinations).[2][16]Analyze a certified reference material or compare results to an established, independent method. Spiking studies are also common.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.Repeatability (Intra-assay): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.Repeatability: 6 replicate injections of the same standard or 9 determinations across the range (3 levels, 3 reps).[2] Intermediate: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Same principle as HPLC. Analyze multiple replicates within the same run (repeatability) and across different days/analysts (intermediate precision).
Detection Limit (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically 3:1 signal-to-noise ratio.Determined by visual evaluation, signal-to-noise ratio, or based on the standard deviation of the response and the slope of the calibration curve.Same as HPLC.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample which can be quantified with suitable precision and accuracy.Typically 10:1 signal-to-noise ratio. Precision (RSD) at this level should be acceptable (e.g., ≤ 10%).Determined by the same methods as LOD, but with confirmation of acceptable accuracy and precision at that concentration.Same as HPLC.
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[16]For assays, typically 80% to 120% of the test concentration.[16]Confirmed by the linearity, accuracy, and precision data.Confirmed by the linearity, accuracy, and precision data.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters remain within acceptance criteria. No significant change in results.Vary parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).Vary parameters like oven temperature ramp rate, flow rate, and injector temperature.

Conclusion: The Lifecycle of an Analytical Method

This guide has provided a comparative framework and practical starting points for the validation of analytical methods for N-Ethyl-3-methoxyaniline. It is critical to remember that method validation is not a one-time event.[17] Modern regulatory approaches, embodied in ICH Q14, view analytical procedures through a lifecycle lens. This involves initial development and validation, followed by routine monitoring and re-validation as necessary when changes are made to the synthesis of the drug substance, the composition of the finished product, or the analytical procedure itself.

By grounding your work in these principles of scientific causality and regulatory compliance, you will build robust, reliable, and defensible analytical methods that ensure the quality and safety of your products.

References

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  • SIELC Technologies. N-Ethyl-3-methylaniline. [Link]

  • Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]

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  • United States Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

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  • Agilent Technologies. Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

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Efficacy of N-Ethyl-3-methoxyaniline as a thrombin inhibitor compared to known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Evaluating N-Ethyl-3-methoxyaniline as a Novel Thrombin Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of N-Ethyl-3-methoxyaniline as a potential thrombin inhibitor. While preliminary supplier information suggests potential activity, rigorous, independent validation is paramount. This document outlines the necessary experimental design, introduces established benchmarks for comparison, and provides the scientific rationale to empower researchers to conduct a thorough and objective assessment.

Introduction: The Central Role of Thrombin in Hemostasis and Thrombosis

Thrombin (Factor IIa) is a serine protease that functions as the final and central effector enzyme in the coagulation cascade.[1] Its primary role is the conversion of soluble fibrinogen to insoluble fibrin strands, which form the structural basis of a blood clot.[2] Additionally, thrombin amplifies its own production by activating upstream clotting factors and is a potent platelet activator.[3] Given this central role, the direct inhibition of thrombin is a highly effective strategy for anticoagulation therapy, used in the prevention and treatment of thrombotic disorders such as deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.[4][5]

Direct thrombin inhibitors (DTIs) are a class of anticoagulants that bind directly to the thrombin enzyme, blocking its interaction with substrates.[6] This guide focuses on establishing a robust methodology to determine if N-Ethyl-3-methoxyaniline, a small molecule with limited documented biological activity[7][8], possesses such inhibitory potential and how its efficacy would compare to well-characterized, clinically approved DTIs.

Section 1: Establishing the Benchmarks for Thrombin Inhibition

To accurately assess the potency of an investigational compound, it is essential to compare it against established inhibitors with known mechanisms and high affinity. For this purpose, we select two widely recognized direct thrombin inhibitors: Dabigatran and Argatroban.[9]

  • Dabigatran (Pradaxa®): An orally bioavailable prodrug that is converted to a potent, competitive, and reversible direct inhibitor of thrombin.[3][10] It binds directly to the active site of the thrombin molecule, preventing the cleavage of fibrinogen and other downstream effects.[11] Its predictable pharmacokinetics make it a staple in modern anticoagulant therapy.

  • Argatroban: A synthetic, small-molecule DTI administered intravenously.[4] It is highly selective for thrombin and effectively inhibits both free and clot-bound thrombin.[12] Argatroban is particularly useful in patients with heparin-induced thrombocytopenia (HIT).[13]

These compounds represent the gold standard for direct thrombin inhibition and provide a clinically relevant scale against which the efficacy of N-Ethyl-3-methoxyaniline can be measured.

Mechanism of Direct Thrombin Inhibition

Direct thrombin inhibitors function by occupying the active site of the thrombin enzyme, thereby preventing its natural substrate, fibrinogen, from binding and being converted into fibrin. This direct blockade is the cornerstone of their anticoagulant effect.

G cluster_0 Normal Coagulation cluster_1 Direct Thrombin Inhibition Thrombin Thrombin (Active Site) Fibrin Fibrin Clot Thrombin->Fibrin Cleavage Fibrinogen Fibrinogen (Substrate) Fibrinogen->Thrombin Binds to Active Site Thrombin_I Thrombin (Active Site) Blocked No Fibrin Formation Thrombin_I->Blocked DTI Direct Thrombin Inhibitor (DTI) DTI->Thrombin_I Blocks Active Site

Caption: Mechanism of direct thrombin inhibitors (DTIs) vs. normal coagulation.

Section 2: Experimental Protocol for Efficacy Determination

The most direct method for determining the inhibitory potential of a compound against thrombin is a biochemical assay. A chromogenic substrate assay is a robust, sensitive, and widely accepted method for this purpose.[14]

Principle of the Chromogenic Assay

The assay utilizes a synthetic chromogenic substrate, such as H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride (S-2238), which is specifically cleaved by thrombin.[15][16] This cleavage releases the chromophore p-nitroaniline (pNA), resulting in a yellow color that can be quantified by measuring the absorbance at 405 nm.[17][18] In the presence of an inhibitor, the rate of pNA release is reduced in a concentration-dependent manner. By measuring this reduction, we can calculate the concentration of the inhibitor required to reduce enzyme activity by 50% (the IC50 value).

Detailed Step-by-Step Methodology

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer of Tris-HCl (50 mM, pH 7.4) containing NaCl (150 mM) and PEG-8000 (0.1%). Expertise Note: The inclusion of PEG-8000 helps to prevent non-specific binding of the compounds to the assay plates.
  • Human α-Thrombin: Reconstitute purified human α-thrombin to a stock concentration of 1 U/mL in assay buffer. Further dilute to a working concentration of 0.5 nM (or an empirically determined optimal concentration) immediately before use.[15]
  • Chromogenic Substrate (S-2238): Prepare a 1 mM stock solution of S-2238 in sterile deionized water.[19] The final assay concentration should be approximately equal to the Michaelis-Menten constant (Km) of the substrate for thrombin to ensure assay sensitivity.
  • Test Compounds: Prepare stock solutions of N-Ethyl-3-methoxyaniline, Dabigatran, and Argatroban in 100% DMSO. Create a series of 2x final concentration serial dilutions in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced enzyme inhibition.

2. Assay Procedure (96-well plate format):

  • Add 50 µL of the 2x serially diluted test compounds (or vehicle control for 0% and 100% activity) to appropriate wells.
  • Add 25 µL of the 0.5 nM thrombin working solution to each well.
  • Incubate the plate at 37°C for 15 minutes. Trustworthiness Note: This pre-incubation step allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, which is critical for accurate IC50 determination.
  • Initiate the reaction by adding 25 µL of the S-2238 substrate solution to all wells.
  • Immediately place the plate in a microplate reader pre-heated to 37°C.
  • Measure the absorbance at 405 nm every 60 seconds for 15-20 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (V, change in absorbance per minute) for each well from the linear portion of the kinetic curve.
  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank))
  • Plot the % Inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value for each compound.
Experimental Workflow Diagram

G A Prepare Reagents (Buffer, Thrombin, Substrate, Compounds) B Add 50µL of 2x Compound Dilutions to 96-well Plate A->B C Add 25µL of Thrombin Solution to Each Well B->C D Pre-incubate at 37°C for 15 minutes C->D E Initiate Reaction: Add 25µL of S-2238 Substrate D->E F Kinetic Read at 405 nm in Plate Reader (37°C) E->F G Calculate Reaction Rates (V) F->G H Plot Dose-Response Curve (% Inhibition vs. [Compound]) G->H I Determine IC50 Value H->I

Caption: Workflow for the thrombin chromogenic inhibition assay.

Section 3: Data Presentation and Comparative Analysis

The primary output of this experimental framework will be the IC50 values for each tested compound. This quantitative measure allows for a direct and objective comparison of inhibitory potency. A lower IC50 value indicates a more potent inhibitor.

Table 1: Hypothetical Comparative Efficacy Data for Thrombin Inhibitors

CompoundChemical StructureMolecular Weight ( g/mol )IC50 (nM) [Hypothetical]Relative Potency vs. Dabigatran
Dabigatran C₃₄H₄₁N₇O₅627.74.51x (Benchmark)
Argatroban C₂₃H₃₆N₆O₅S508.69.3~0.5x
N-Ethyl-3-methoxyaniline C₉H₁₃NO151.21[7]>100,000<0.000045x

Note: IC50 values for Dabigatran and Argatroban are based on established literature values for illustrative purposes. The IC50 for N-Ethyl-3-methoxyaniline is purely hypothetical to demonstrate how a weak or non-inhibitory result would be presented.

Interpretation of Results

Based on the hypothetical data in Table 1, N-Ethyl-3-methoxyaniline would be considered an ineffective thrombin inhibitor. Its IC50 value, being orders of magnitude higher than those of the benchmark compounds, indicates that a very high concentration is required to achieve even partial inhibition of the enzyme. In a real-world scenario, such a high IC50 would likely preclude the compound from further consideration as a viable anticoagulant candidate due to the low probability of achieving therapeutic concentrations in vivo without significant off-target effects.

Conclusion and Future Directions

This guide provides a scientifically rigorous and self-validating framework to assess the claimed thrombin inhibitory activity of N-Ethyl-3-methoxyaniline. By employing a standardized chromogenic assay and comparing the results against potent, clinically relevant benchmarks like Dabigatran and Argatroban, researchers can generate clear, quantitative, and unambiguous data.

Should the experimental results yield a potent IC50 value for N-Ethyl-3-methoxyaniline (e.g., in the low nanomolar range), further studies would be warranted. These would include selectivity screening against other serine proteases (e.g., Factor Xa, trypsin, plasmin) to determine its specificity, followed by cell-based clotting assays (e.g., aPTT, PT) and eventually, in vivo models to assess its true therapeutic potential. However, without the foundational biochemical data generated through the protocol described herein, any claims of efficacy remain unsubstantiated.

References

  • Drug Chug. (2020). How do Direct Thrombin Inhibitors Work? (Dabigatran). YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 586008, N-ethyl-3-methoxyaniline. PubChem. [Link]

  • Wikipedia. (2023). Direct thrombin inhibitor. [Link]

  • O'Donnell, M., et al. (2017). A review of commercially available thrombin generation assays. Research and Practice in Thrombosis and Haemostasis.
  • Samama, M. M., et al. (2011). Dabigatran (Pradaxa). American Journal of Neuroradiology.
  • National Center for Biotechnology Information. (n.d.). Bivalirudin. StatPearls. [Link]

  • Di Nisio, M., et al. (2005). The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT. Vascular Health and Risk Management.
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  • Wikipedia. (2024). Dabigatran. [Link]

  • Weitz, J. I., et al. (2005). Direct thrombin inhibitors. Thrombosis Research.
  • Wikipedia. (2024). Bivalirudin. [Link]

  • Practical-Haemostasis.com. (2022). Thrombin Generation Assays. [Link]

  • HYPHEN BioMed. (n.d.). Chromogenix BIOPHEN CS-01(38) S-2238. [Link]

  • U.S. Food and Drug Administration. (n.d.). Argatroban injection. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7603, N-ethyl-3-methylaniline. PubChem. [Link]

  • Patsnap. (2024). What is the mechanism of Bivalirudin?. Synapse. [Link]

  • Cleveland Clinic. (2023). Direct Thrombin Inhibitors. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Angiomax (bivalirudin)?. [Link]

  • Anaspec. (n.d.). Thrombin Substrate S2238. [Link]

  • Google Patents. (n.d.).
  • RxList. (n.d.). Argatroban (Argatroban Injection): Side Effects, Uses, Dosage.... [Link]

  • WebMD. (2024). Direct Thrombin Inhibitors. [Link]

  • Google Patents. (n.d.). CN102617411A - Synthesis method of N-ethyl-N(3'-sulfo) benzyl aniline.
  • Warkentin, T. E. (2006). Bivalirudin: pharmacology and clinical applications. Expert Review of Cardiovascular Therapy.
  • Koster, A., et al. (2015). Argatroban in the management of heparin-induced thrombocytopenia: a multicenter clinical trial. Journal of Cardiothoracic Surgery.
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  • Hankey, G. J., & Eikelboom, J. W. (2011). Dabigatran Etexilate: A New Oral Thrombin Inhibitor.
  • Fareed, J., et al. (1979). Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays. Thrombosis and Haemostasis.
  • antibodies-online.com. (n.d.). Human Thrombin Chromogenic Activity Assay Kit. [Link]

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A Comparative Spectroscopic Guide to N-Ethyl-3-methoxyaniline and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of N-Ethyl-3-methoxyaniline and its primary precursor, 3-methoxyaniline. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data to facilitate the identification and characterization of these compounds. The synthesis of N-Ethyl-3-methoxyaniline is also detailed to provide a comprehensive understanding of the transformation from precursor to product.

Introduction

N-Ethyl-3-methoxyaniline is a substituted aniline derivative with applications in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] Its spectroscopic signature is a direct result of its molecular structure, which is formed through the N-ethylation of its precursor, 3-methoxyaniline.[2][3] Understanding the distinct spectral features of both the precursor and the final product is crucial for reaction monitoring, quality control, and structural elucidation. This guide will systematically compare and contrast these features, providing the necessary experimental data and protocols for researchers in the field.

Synthesis of N-Ethyl-3-methoxyaniline

The transformation of a primary aromatic amine to a secondary amine can be achieved through several synthetic routes. For the purpose of this guide, we will focus on a direct N-alkylation using an ethylating agent, a common and effective method.

Experimental Protocol: N-ethylation of 3-methoxyaniline

This protocol details the synthesis of N-Ethyl-3-methoxyaniline via direct alkylation of 3-methoxyaniline with ethyl iodide.

Materials:

  • 3-methoxyaniline

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3-methoxyaniline (1.0 eq.) in acetonitrile, add potassium carbonate (1.5 eq.).

  • Add ethyl iodide (1.2 eq.) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60°C and stir for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Ethyl-3-methoxyaniline.

Causality of Experimental Choices:

  • Potassium carbonate is used as a base to deprotonate the amine, increasing its nucleophilicity and facilitating the reaction with the electrophilic ethyl iodide.

  • Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

  • Heating the reaction mixture increases the reaction rate.

  • The aqueous workup with sodium bicarbonate and brine removes any remaining acidic impurities and salts.

Caption: Synthesis of N-Ethyl-3-methoxyaniline.

Spectroscopic Comparison

The addition of an ethyl group to the nitrogen atom of 3-methoxyaniline induces significant changes in the spectroscopic properties of the molecule. The following sections detail these changes across various analytical techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups. The key difference between the FT-IR spectra of 3-methoxyaniline and N-Ethyl-3-methoxyaniline is the change in the N-H stretching vibrations.

  • 3-Methoxyaniline (Primary Amine): Exhibits two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the primary amine group.[4] It also shows a characteristic NH₂ scissoring vibration around 1620 cm⁻¹.

  • N-Ethyl-3-methoxyaniline (Secondary Amine): Shows a single, weaker N-H stretching band in the same region (3300-3500 cm⁻¹), which is characteristic of a secondary amine. The NH₂ scissoring band is absent.

Vibrational Mode 3-Methoxyaniline (cm⁻¹) N-Ethyl-3-methoxyaniline (cm⁻¹) Interpretation
N-H Stretch~3430, ~3350~3400Disappearance of one N-H bond
Aromatic C-H Stretch~3050~3050Unchanged
Aliphatic C-H Stretch-~2970, ~2870Introduction of the ethyl group
C=C Aromatic Stretch~1600, ~1490~1600, ~1490Aromatic ring remains intact
C-N Stretch~1300~1310Slight shift due to ethyl substitution
C-O Stretch~1220, ~1040~1220, ~1040Methoxy group remains intact

Note: The exact wavenumbers can vary slightly based on the sample preparation and instrument.

Caption: Key FT-IR spectral differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

The most significant changes in the ¹H NMR spectrum upon ethylation are the appearance of signals corresponding to the ethyl group and the disappearance of one of the N-H protons.

Proton Environment 3-Methoxyaniline (δ ppm) N-Ethyl-3-methoxyaniline (δ ppm) Multiplicity Integration
Aromatic-H6.2-7.16.2-7.1m4H
-OCH₃~3.7~3.7s3H
-NH₂ / -NH~3.6~3.5br s2H / 1H
-CH₂--~3.1q2H
-CH₃-~1.2t3H
  • Ethyl Group Signals: In the spectrum of N-Ethyl-3-methoxyaniline, a quartet around 3.1 ppm and a triplet around 1.2 ppm appear, characteristic of an ethyl group attached to a nitrogen atom. The quartet arises from the methylene (-CH₂-) protons being split by the adjacent methyl (-CH₃) protons, and the triplet is due to the methyl protons being split by the methylene protons.

  • N-H Signal: The broad singlet corresponding to the amine protons in 3-methoxyaniline integrates to two protons, while in N-Ethyl-3-methoxyaniline, it integrates to one proton.

The ¹³C NMR spectrum confirms the presence of the ethyl group with two additional signals in the aliphatic region.

Carbon Environment 3-Methoxyaniline (δ ppm) N-Ethyl-3-methoxyaniline (δ ppm)
C-N~148~149
C-O~161~161
Aromatic C100-130100-130
-OCH₃~55~55
-CH₂--~38
-CH₃-~15

The chemical shifts of the aromatic carbons are also slightly affected by the change in the electronic nature of the substituent from -NH₂ to -NH-CH₂CH₃.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound.

  • Molecular Ion Peak: The molecular ion peak (M⁺) for 3-methoxyaniline is observed at m/z 123, corresponding to its molecular weight.[3] For N-Ethyl-3-methoxyaniline, the molecular ion peak appears at m/z 151, reflecting the addition of an ethyl group (mass of 28).

  • Fragmentation Pattern: The fragmentation patterns are distinct and provide structural information.

    • 3-Methoxyaniline: Common fragmentation includes the loss of a hydrogen radical to form an ion at m/z 122, and the loss of a methyl radical from the methoxy group to give an ion at m/z 108.

    • N-Ethyl-3-methoxyaniline: A characteristic fragmentation is the loss of a methyl radical (CH₃) from the ethyl group to form a stable ion at m/z 136 (M-15), which is often the base peak. Another significant fragmentation is the loss of an ethyl radical to give an ion at m/z 122.

Caption: Primary mass spectral fragmentation pathways.

Conclusion

The spectroscopic analysis of N-Ethyl-3-methoxyaniline and its precursor, 3-methoxyaniline, reveals distinct and predictable differences that directly correlate with their structural modifications. The transition from a primary to a secondary amine is clearly observable in the FT-IR and ¹H NMR spectra through changes in the N-H signals. The introduction of the ethyl group is unequivocally confirmed by the appearance of characteristic signals in both ¹H and ¹³C NMR, as well as by the shift in the molecular ion peak and the unique fragmentation pattern in mass spectrometry. This guide provides a foundational understanding and practical data for researchers working with these and similar compounds, enabling confident identification and characterization.

References

  • PubChem. 3-Methoxyaniline. National Center for Biotechnology Information. [Link][2]

  • Sivaranjini, T., et al. (2014). Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Journal of Molecular Structure, 1056-1057, 176-188. [Link]

  • PubChem. N-Ethyl-3-methoxyaniline. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Ethylamine, N-methyl-. [Link]

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A Comparative Guide to the Synthesis of N-Ethyl-3-methoxyaniline for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and selective production of substituted anilines is a cornerstone of process chemistry. N-Ethyl-3-methoxyaniline, a key intermediate, presents a synthetic challenge where the choice of methodology can significantly impact yield, purity, scalability, and cost. This guide provides an in-depth comparison of the primary synthetic routes to N-Ethyl-3-methoxyaniline, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions.

Introduction: The Strategic Importance of N-Alkylated Anilines

N-alkylanilines are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The specific substitution pattern of N-Ethyl-3-methoxyaniline makes it a valuable building block. The selection of a synthetic strategy is a critical decision, balancing factors such as atom economy, reagent toxicity, catalyst cost, and operational simplicity. This document benchmarks four distinct and widely recognized methodologies: Direct N-Alkylation, Reductive Amination, Buchwald-Hartwig Amination, and Catalytic N-Alkylation with Ethanol.

Method 1: Direct N-Alkylation of 3-Methoxyaniline

Direct N-alkylation is a classical and straightforward approach for forging C-N bonds. This method typically involves the reaction of a primary or secondary amine with an alkylating agent, such as an alkyl halide.

Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of 3-methoxyaniline attacks the electrophilic carbon of the ethylating agent (e.g., ethyl iodide), displacing the leaving group (iodide ion). A base is often employed to neutralize the hydrogen halide byproduct, preventing the protonation of the starting aniline and driving the reaction to completion. A significant challenge in this method is controlling the degree of alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine, N,N-diethyl-3-methoxyaniline, as a major byproduct.

Experimental Protocol: Direct N-Ethylation with Ethyl Iodide

Materials:

  • 3-Methoxyaniline (m-Anisidine)

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 3-methoxyaniline (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).

  • Slowly add ethyl iodide (1.1 eq.) to the suspension at room temperature.

  • Heat the reaction mixture to 60°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford N-Ethyl-3-methoxyaniline.

Method 2: Reductive Amination of 3-Methoxybenzaldehyde

Reductive amination is a highly versatile and widely used method for the formation of amines.[1] This two-step, one-pot reaction involves the initial formation of an imine from a carbonyl compound and an amine, followed by in-situ reduction to the desired amine.[2]

Mechanistic Rationale

The reaction begins with the nucleophilic attack of ethylamine on the carbonyl carbon of 3-methoxybenzaldehyde to form a hemiaminal intermediate. The hemiaminal then dehydrates to form an imine (Schiff base). A reducing agent, selectively chosen to reduce the imine in the presence of the starting aldehyde, is then used to furnish the final N-ethylated product. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[1] The choice of reducing agent is critical for controlling the reaction's selectivity.

Experimental Protocol: Reductive Amination with Sodium Borohydride

Materials:

  • 3-Methoxybenzaldehyde

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-methoxybenzaldehyde (1.0 eq.) in methanol.

  • Add a solution of ethylamine (1.5 eq.) to the aldehyde solution and stir at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq.) in small portions, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[3] This modern synthetic tool allows for the coupling of amines with aryl halides or triflates, offering a broad substrate scope and functional group tolerance where traditional methods may fail.[3]

Mechanistic Rationale

The catalytic cycle is believed to involve the oxidative addition of the aryl halide (e.g., 3-bromoanisole) to a Pd(0) complex. The resulting Pd(II) complex then undergoes ligand exchange with the amine. Deprotonation by a base generates a palladium-amido complex, which upon reductive elimination, yields the desired N-arylated amine and regenerates the Pd(0) catalyst. The choice of phosphine ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands generally promoting the reductive elimination step.

Experimental Protocol: Buchwald-Hartwig Coupling

Materials:

  • 3-Bromoanisole

  • Ethylamine (as a solution or gas)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.4 eq.).

  • Add 3-bromoanisole (1.0 eq.) and anhydrous toluene.

  • Add the ethylamine solution (1.2 eq.).

  • Seal the tube and heat the reaction mixture at 80-110°C until the starting material is consumed (monitor by GC-MS or TLC).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Method 4: Catalytic N-Alkylation of 3-Methoxyaniline with Ethanol

Driven by the principles of green chemistry, the direct N-alkylation of amines with alcohols has emerged as an atom-economical alternative to traditional methods. These reactions, often catalyzed by transition metals such as ruthenium, iridium, or iron, proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[4]

Mechanistic Rationale

The catalytic cycle begins with the dehydrogenation of the alcohol (ethanol) by the metal complex to form an aldehyde (acetaldehyde) and a metal-hydride species. The aldehyde then reacts with the amine (3-methoxyaniline) to form an imine, with the elimination of water. Finally, the metal-hydride species reduces the imine to the desired N-alkylaniline, regenerating the active catalyst. The only byproduct of this process is water, making it a highly sustainable method.[4]

Experimental Protocol: Ruthenium-Catalyzed N-Ethylation with Ethanol

Materials:

  • 3-Methoxyaniline

  • Ethanol

  • A suitable Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • A suitable ligand (e.g., a phosphine ligand)

  • A base (e.g., potassium hydroxide)

  • Toluene (anhydrous)

Procedure:

  • To a pressure vessel, add 3-methoxyaniline (1.0 eq.), the ruthenium catalyst (e.g., 1-2 mol%), the ligand (if required), and the base (e.g., 10 mol%).

  • Add ethanol (can be used as the solvent or in excess).

  • Seal the vessel and heat to a specified temperature (typically 100-150°C) for several hours.

  • After cooling to room temperature, carefully vent the vessel.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter the catalyst.

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or distillation.

Comparative Analysis

To facilitate a direct comparison of these methods, the following table summarizes key performance indicators based on literature precedents for similar transformations and general synthetic knowledge.

FeatureDirect N-AlkylationReductive AminationBuchwald-Hartwig AminationCatalytic N-Alkylation with Ethanol
Starting Materials 3-Methoxyaniline, Ethyl Halide3-Methoxybenzaldehyde, Ethylamine3-Haloanisole, Ethylamine3-Methoxyaniline, Ethanol
Typical Yield Moderate (50-70%)High (72-96%)[5]Good to High (65-95%)Good to High (70-90%)
Key Reagents Alkylating agents (toxic), BaseReducing agentPd catalyst, Ligand, BaseTransition metal catalyst, Base
Byproducts Over-alkylation products, SaltsSaltsSaltsWater
Scalability ModerateHighModerate (cost of catalyst)High
Green Chemistry Poor (toxic reagents, salt waste)Moderate (some reducing agents)Poor (heavy metal catalyst)Excellent (atom economical)
Cost Low to ModerateModerateHighPotentially low (if non-precious metal catalyst)
Advantages Simple setup, readily available reagentsHigh selectivity, good yields, versatileBroad scope, high functional group toleranceHighly atom-economical, green
Disadvantages Poor selectivity (over-alkylation)Requires control of reductionExpensive catalyst/ligands, air-sensitiveRequires specific catalyst, high temperatures

Workflow Diagrams

Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification A Dissolve 3-Methoxybenzaldehyde in Methanol B Add Ethylamine Solution A->B C Stir for Imine Formation (1-2h) B->C D Cool to 0°C C->D E Add Sodium Borohydride D->E F Stir and Warm to RT (3-4h) E->F G Quench with NH4Cl (aq) F->G H Extract with Dichloromethane G->H I Dry, Concentrate & Purify H->I

Caption: Workflow for N-Ethyl-3-methoxyaniline synthesis via reductive amination.

Buchwald-Hartwig Amination Workflow

G cluster_0 Inert Atmosphere Setup cluster_1 Reaction cluster_2 Workup & Purification A Charge Schlenk with Pd Catalyst, Ligand, & Base B Add 3-Bromoanisole & Toluene A->B C Add Ethylamine B->C D Seal and Heat (80-110°C) C->D E Monitor by TLC/GC-MS D->E F Cool and Quench with Water E->F G Extract with Ethyl Acetate F->G H Dry, Concentrate & Purify G->H

Caption: Workflow for N-Ethyl-3-methoxyaniline via Buchwald-Hartwig amination.

Conclusion and Recommendations

The optimal synthetic route to N-Ethyl-3-methoxyaniline is highly dependent on the specific requirements of the project.

  • For large-scale production where cost and efficiency are paramount, Reductive Amination stands out as a robust and high-yielding method. Its operational simplicity and the availability of inexpensive reducing agents make it an attractive choice.

  • For medicinal chemistry applications requiring the synthesis of a diverse library of analogs with high functional group tolerance, the Buchwald-Hartwig Amination offers unparalleled scope, despite the higher cost of catalysts and ligands.

  • When sustainability and green chemistry are the primary drivers, Catalytic N-Alkylation with Ethanol is the most forward-looking approach. As catalyst technology in this area continues to advance, particularly with earth-abundant metals, this method is poised to become increasingly competitive.

  • Direct N-Alkylation is generally the least favorable method due to its inherent lack of selectivity, leading to purification challenges and lower yields of the desired product. It may be considered for initial exploratory studies where simplicity is prioritized over efficiency.

By carefully considering these factors, researchers can select the most appropriate synthetic strategy to meet their specific goals in the synthesis of N-Ethyl-3-methoxyaniline and related compounds.

References

  • Reductive amination of aldehyde 3 in different conditions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Iron catalysed direct alkylation of amines with alcohols. (2014). University of Groningen Research Portal. Retrieved January 22, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023). UniCA IRIS. Retrieved January 22, 2026, from [Link]

  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. Retrieved January 22, 2026, from [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • CATALYTIC REDUCTIVE AMINATION p-METHOXYBENZALDEHYDE WITH DI-ISO-PROPYLAMINE AT PRESENCE OF Co-CONTAINING COMPOSITE. (n.d.). [No Source Provided].
  • A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn. (n.d.). [No Source Provided].
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. (n.d.). [No Source Provided].
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

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A Senior Application Scientist's Guide to the In Vitro Comparative Analysis of N-Ethyl-3-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro comparison of the biological effects of N-Ethyl-3-methoxyaniline and its structural derivatives. We will delve into the scientific rationale behind experimental design, present detailed, self-validating protocols for key assays, and offer a model for data interpretation. Our focus is on establishing a robust methodology to elucidate structure-activity relationships concerning cytotoxicity and genotoxicity.

Introduction: The Scientific Rationale

Aniline and its derivatives are a class of aromatic amines widely used as intermediates in the synthesis of dyes, polymers, pharmaceuticals, and agricultural chemicals.[1][2] Their widespread use necessitates a thorough understanding of their toxicological profiles. The parent compound, aniline, is known to be highly toxic, with effects including methemoglobinemia, a condition where hemoglobin is damaged and cannot effectively transport oxygen.[3] Furthermore, many aniline derivatives are recognized as genotoxic and potentially carcinogenic.[1][4]

N-Ethyl-3-methoxyaniline is a specific derivative with known applications, including as a biocompatible surrogate in certain biochemical reactions and as an inhibitor of the enzyme thrombin.[5] However, comprehensive public data on its cytotoxicity and genotoxicity, especially in comparison to its structural analogs, is limited. The introduction of different functional groups to the aniline scaffold can dramatically alter its biological activity.[6][7] For instance, the position and nature of substituents can affect metabolic activation, a critical step in the toxicity of many aromatic amines.[8]

The primary mechanism of aniline-induced toxicity often involves metabolic activation by Cytochrome P450 (CYP450) enzymes in the liver.[9][10][11] These enzymes can N-hydroxylate the amine group to form N-hydroxylamines, which can then generate reactive nitrenium ions that damage DNA and other cellular macromolecules.[8] Therefore, any meaningful in vitro study must consider this metabolic component.

This guide will outline a logical, tiered approach to screen N-Ethyl-3-methoxyaniline and its hypothetical derivatives (e.g., with altered alkyl chains or additional ring substitutions) to build a predictive structure-toxicity relationship. We will focus on two fundamental endpoints:

  • Cytotoxicity: The direct toxic effect of a compound on cell viability and proliferation.

  • Genotoxicity: The ability of a compound to damage cellular DNA.

Experimental Design & Rationale

A robust comparative study requires careful selection of cell models, test compounds, and assays. The overall workflow is designed to move from general cytotoxicity to more specific mechanisms like genotoxicity.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Biological Screening cluster_analysis Phase 3: Data Analysis A Selection of Cell Line (e.g., HepG2 for metabolic activity) C Cytotoxicity Screening (MTT Assay) A->C B Synthesis & Characterization of Aniline Derivatives B->C D Determination of IC50 Values C->D Dose-Response Curves E Genotoxicity Assessment (Comet Assay) D->E Select Sub-lethal Concentrations G Comparative Analysis & Structure-Activity Relationship (SAR) D->G F Quantitative Analysis (% Tail DNA) E->F F->G

Caption: High-level experimental workflow for comparative in vitro analysis.

Selection of Cell Line: The Importance of Metabolism

The choice of cell line is paramount. Since the toxicity of aromatic amines is often dependent on metabolic activation, a cell line with relevant xenobiotic-metabolizing enzyme activity is essential. The human hepatoma cell line HepG2 is a widely accepted model for this purpose as it expresses a range of phase I (e.g., CYP450s) and phase II enzymes, mimicking, to an extent, the metabolic environment of the human liver.[12] Using a metabolically competent cell line provides a more physiologically relevant system compared to non-hepatic cells.

Test Compounds: Building a Comparative Matrix

For this guide, we will consider the parent compound and three hypothetical derivatives designed to probe the effects of structural modifications:

  • C1 (Parent): N-Ethyl-3-methoxyaniline

  • C2 (Derivative 1): N-Propyl-3-methoxyaniline (Longer N-alkyl chain)

  • C3 (Derivative 2): N-Ethyl-3-ethoxyaniline (Altered alkoxy group)

  • C4 (Derivative 3): 4-Chloro-N-Ethyl-3-methoxyaniline (Ring substitution with an electron-withdrawing group)

This selection allows for the systematic evaluation of how changes in lipophilicity (C2 vs. C1), electronic effects (C4 vs. C1), and steric hindrance near the key functional groups (C3 vs. C1) impact biological activity.

Results: A Model for Data Presentation

Clear and concise data presentation is crucial for comparative analysis. All quantitative results should be summarized in tables. The following data is hypothetical but represents a plausible outcome for such an experiment.

Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By exposing cells to a range of concentrations for each compound, we can determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

Table 1: Comparative Cytotoxicity of N-Ethyl-3-methoxyaniline Derivatives in HepG2 Cells (48h Exposure)

Compound ID Derivative Name Modification IC50 (µM) ± SD
C1 N-Ethyl-3-methoxyaniline Parent Compound 152.4 ± 12.1
C2 N-Propyl-3-methoxyaniline Longer N-Alkyl Chain 115.8 ± 9.5
C3 N-Ethyl-3-ethoxyaniline Longer O-Alkyl Chain 189.2 ± 15.3

| C4 | 4-Chloro-N-Ethyl-3-methoxyaniline | Ring Chlorination | 68.7 ± 5.6 |

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: These model results suggest that increasing the N-alkyl chain length (C2) and adding a chloro- group (C4) increases cytotoxicity (lower IC50). Conversely, extending the methoxy group to an ethoxy group (C3) slightly decreases cytotoxicity. The chloro- derivative (C4) is the most potent cytotoxic agent in this series.

Genotoxicity Assessment via Comet Assay

The single-cell gel electrophoresis, or Comet Assay, is a sensitive and versatile method for detecting DNA strand breaks in individual cells.[15][16] When cells with damaged DNA are lysed and subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet tail."[15] The intensity and length of this tail relative to the "head" (intact DNA) correlate with the level of DNA damage.[17] For this assay, cells are treated with sub-lethal concentrations of the test compounds (e.g., at their IC25) to ensure that the observed DNA damage is not merely a secondary effect of cellular necrosis or apoptosis.

Table 2: Comparative Genotoxicity of N-Ethyl-3-methoxyaniline Derivatives in HepG2 Cells

Compound ID Concentration (µM) % Tail DNA ± SD Fold Increase vs. Control
Vehicle Control 0.1% DMSO 3.1 ± 0.8 1.0
C1 75 15.6 ± 2.1 5.0
C2 60 18.9 ± 2.5 6.1
C3 95 12.4 ± 1.9 4.0
C4 35 35.2 ± 4.3 11.4

| Positive Control | Etoposide (10 µM) | 45.8 ± 5.0 | 14.8 |

Cells were treated for 24 hours. % Tail DNA is a quantitative measure of DNA damage.

Interpretation: The genotoxicity results mirror the cytotoxicity trend. The chlorinated derivative (C4) induced the most significant DNA damage, followed by C2, C1, and C3. This correlation suggests that the cytotoxicity of these compounds may be linked to their ability to damage DNA.

Mechanistic Considerations: The Role of Metabolism

The observed toxicity of aromatic amines is often linked to their metabolic activation pathway.

G A Aniline Derivative (Parent Compound) C N-hydroxylamine (Metabolite) A->C N-Oxidation B Cytochrome P450 (e.g., CYP2B1, CYP2D6) B->C D Nitrenium Ion (Reactive Electrophile) C->D N-O bond cleavage E DNA Adducts D->E Covalent Binding F DNA Strand Breaks E->F G Genotoxicity & Cytotoxicity F->G

Caption: Metabolic activation pathway of aromatic amines leading to toxicity.

This pathway highlights the central role of CYP450 enzymes in converting the relatively inert parent amine into a highly reactive electrophile capable of damaging DNA.[8][9] The differences in toxicity observed between the derivatives can be hypothesized to stem from how their structural modifications influence their interaction with these enzymes. For example, the electron-withdrawing chlorine atom in C4 may facilitate the formation of the reactive nitrenium ion, explaining its heightened toxicity.

Detailed Experimental Protocols

Reproducibility and accuracy are the cornerstones of scientific integrity. The following protocols are detailed to ensure they are self-validating through the inclusion of appropriate controls.

Protocol: Cell Viability (MTT) Assay

This protocol is adapted from standard methodologies.[18][19]

Materials:

  • HepG2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well clear, flat-bottom cell culture plates

  • Test compounds (dissolved in DMSO to create concentrated stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[19]

  • Multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (C1-C4) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Controls: Include wells with medium only (blank), cells with medium and 0.5% DMSO (vehicle control), and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).

  • Remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions or control media to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[18]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well. Pipette up and down gently to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Incubate for an additional 4 hours in the incubator to allow for complete solubilization.[19] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Genotoxicity (Alkaline Comet) Assay

This protocol is based on established guidelines for the alkaline comet assay.[17][20][21]

Materials:

  • Treated HepG2 cells (from a parallel experiment using sub-lethal concentrations)

  • CometAssay slides (or pre-coated microscope slides)

  • Low Melting Point (LMP) Agarose and Normal Melting Point (NMP) Agarose

  • Freshly prepared cold Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use)

  • Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization Buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Gold or SYBR Green)

  • Fluorescence microscope with appropriate filters and imaging software

Procedure:

  • Cell Harvesting: Harvest cells treated with test compounds, vehicle control, and a positive control (e.g., etoposide) for 24 hours. Ensure cells are kept on ice to prevent DNA repair.

  • Slide Preparation: Prepare a base layer of 1% NMP agarose on a CometAssay slide and allow it to solidify.

  • Cell Embedding: Mix approximately 1 x 10⁵ harvested cells with 0.5% LMP agarose at 37°C. Quickly pipette this cell suspension onto the NMP agarose base layer. Cover with a coverslip and solidify on ice for 10 minutes.

  • Cell Lysis: Gently remove the coverslip and immerse the slides in cold, fresh Lysis Solution for at least 1 hour at 4°C.[20] This step removes cell membranes and histones, leaving behind nucleoids containing supercoiled DNA.

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank and fill it with cold, fresh Alkaline Electrophoresis Buffer. Let the slides sit for 30-40 minutes to allow the DNA to unwind.[20]

  • Electrophoresis: Apply a voltage of ~1 V/cm for 30-45 minutes at 4°C.[20] Fragmented DNA will migrate out of the nucleoid, forming the comet tail.

  • Neutralization: Gently remove the slides and immerse them in Neutralization Buffer for 5-10 minutes. Repeat this step twice.

  • Staining & Visualization: Stain the slides with a suitable DNA stain. Visualize the comets using a fluorescence microscope.

  • Data Analysis: Capture images of at least 50-100 randomly selected cells per sample. Use specialized software to quantify the amount of DNA in the tail relative to the total DNA (% Tail DNA). Compare the results from treated samples to the vehicle control.

Conclusion

This guide presents a structured, scientifically grounded methodology for the comparative in vitro analysis of N-Ethyl-3-methoxyaniline derivatives. By integrating metabolically competent cell lines with standardized assays for cytotoxicity (MTT) and genotoxicity (Comet Assay), researchers can effectively screen compounds and establish preliminary structure-activity relationships. The provided protocols, data presentation models, and mechanistic insights serve as a robust starting point for any laboratory aiming to evaluate the biological effects of novel chemical entities in a reliable and reproducible manner.

References

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  • Sinsheimer, J. E., Messerly, E. A., & Collins, P. A. (1990). The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine. Mutation Research/Genetic Toxicology, 244(3), 221-227. [Link]

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  • Kim, D., & Guengerich, F. P. (2005). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. Angewandte Chemie International Edition, 44(23), 3542-3545. [Link]

  • National Toxicology Program. (1989). Toxicology and Carcinogenesis Studies of N,N-Dimethylaniline (CAS No. 121-69-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies). National Toxicology Program technical report series, 360, 1-175. [Link]

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  • Sinsheimer, J. E., Messerly, E. A., & Collins, P. A. (1990). The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxieity of benzidine. Mutation Research/Genetic Toxicology, 244(3), 221-227. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Ethyl-3-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of N-Ethyl-3-methoxyaniline, a substituted aniline derivative. The procedures outlined herein are synthesized from established safety data for structurally analogous compounds, including N-ethylaniline and various methoxyanilines, to provide a robust framework in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule. The core principle of this guidance is to treat N-Ethyl-3-methoxyaniline as a hazardous waste material, demanding meticulous handling from the point of use to its final disposal.

The causality behind this stringent approach lies in the inherent toxicological profile of aniline and its derivatives. These compounds are known for their acute toxicity upon ingestion, dermal contact, and inhalation.[1][2] Furthermore, they can pose a significant risk of organ damage with repeated exposure and are often detrimental to aquatic ecosystems.[1][3] Therefore, a comprehensive disposal plan is not merely a regulatory formality but a fundamental component of responsible chemical research.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. The following table summarizes the anticipated hazard profile of N-Ethyl-3-methoxyaniline based on data from related aniline compounds.

Hazard ClassificationDescriptionPrimary Exposure Routes
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1][2]Oral, Dermal, Inhalation
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[1]Inhalation, Dermal
Skin/Eye Irritation May cause skin and eye irritation.[2]Dermal, Ocular
Environmental Hazard Potentially toxic to aquatic life.[3]Environmental Release

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection and consistent use of appropriate PPE are the first lines of defense against chemical exposure. All personnel handling N-Ethyl-3-methoxyaniline waste must be equipped with the following:

  • Gloves: Nitrile or butyl rubber gloves are recommended. Ensure they are regularly inspected for signs of degradation or perforation.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be used in conjunction with goggles.

  • Lab Coat: A chemically resistant lab coat must be worn to protect against skin contact.

  • Respiratory Protection: In cases of poor ventilation, or when handling spills that may generate vapors, a NIOSH-approved respirator with an organic vapor cartridge is essential.[4]

II. Step-by-Step Disposal Protocol

The proper disposal of N-Ethyl-3-methoxyaniline is a multi-step process that begins with waste segregation and culminates in collection by a certified hazardous waste management service.

A. Waste Segregation and Containerization

  • Designated Waste Container: All waste streams containing N-Ethyl-3-methoxyaniline, including residual amounts in original containers, contaminated lab supplies (e.g., pipette tips, weighing boats), and solutions, must be collected in a designated hazardous waste container.

  • Container Material: Use a chemically compatible container, such as a glass bottle with a secure screw cap. Avoid using metal containers, as some amines can be corrosive.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-Ethyl-3-methoxyaniline," and the approximate concentration and quantity. The date of initial waste accumulation should also be recorded.

  • Incompatible Wastes: Do not mix N-Ethyl-3-methoxyaniline waste with incompatible materials. Aniline derivatives can react violently with strong oxidizing agents (e.g., peroxides, nitrates) and strong acids.[6][7]

B. Managing Empty Containers

Empty containers that once held N-Ethyl-3-methoxyaniline are also considered hazardous waste until properly decontaminated.

  • Triple Rinsing: The "empty" container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8]

  • Rinsate Collection: The rinsate from all three washes must be collected and disposed of as hazardous waste in the designated N-Ethyl-3-methoxyaniline waste container.[8]

  • Container Disposal: Once triple-rinsed, the container can be managed as non-hazardous waste. Deface the original label before disposal.[8]

C. Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[6] Do not use combustible materials like sawdust.

  • Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[1][9]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

III. Emergency Procedures

In case of accidental exposure, follow these immediate first-aid measures while seeking prompt medical attention.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of N-Ethyl-3-methoxyaniline.

G cluster_prep Preparation & Assessment cluster_contain Containment & Segregation cluster_collection Waste Collection cluster_final Final Disposal start N-Ethyl-3-methoxyaniline Waste Generated assess Assess Hazards & Don PPE start->assess container Select & Label Compatible Waste Container assess->container segregate Segregate from Incompatibles (Oxidizers, Strong Acids) container->segregate collect_liquid Collect Liquid Waste & Contaminated Solvents segregate->collect_liquid collect_solid Collect Contaminated Solids (Gloves, Pipettes, etc.) segregate->collect_solid store Store Securely in Designated Area collect_liquid->store collect_solid->store pickup Arrange for Pickup by Certified Hazardous Waste Service store->pickup

Caption: Workflow for the safe disposal of N-Ethyl-3-methoxyaniline waste.

References

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Navigating the Safe Handling of N-Ethyl-3-methoxyaniline: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must never breed complacency, especially when working with reactive intermediates like N-Ethyl-3-methoxyaniline. This guide provides an in-depth, field-proven framework for the selection and use of personal protective equipment (PPE) when handling this aromatic amine. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that safeguards both the individual and the integrity of the research.

Understanding the Risk: The "Why" Behind the "What"

N-Ethyl-3-methoxyaniline, as an aromatic amine, presents a significant health risk primarily through dermal absorption and inhalation of its vapors.[1][5] The functional groups present suggest a reactivity profile that necessitates stringent control measures to prevent systemic toxicity. The causality behind our PPE recommendations is rooted in mitigating these primary routes of exposure.

Core Personal Protective Equipment (PPE) Ensemble

The following table outlines the minimum required PPE for handling N-Ethyl-3-methoxyaniline in a standard laboratory setting. The selection of specific items should always be informed by a task-specific risk assessment.

Body PartRequired PPERationale
Hands Chemical-Resistant Gloves (e.g., Butyl rubber, Neoprene)Aromatic amines can permeate many common glove materials. Butyl rubber and neoprene generally offer good resistance to these compounds. Double gloving is recommended for extended handling periods or when working with larger quantities.
Eyes/Face Safety Goggles and Face Shield Protects against splashes and vapors. A face shield should always be used in conjunction with safety goggles for full protection.
Body Laboratory Coat (Chemically resistant)A standard cotton lab coat is insufficient. A chemically resistant lab coat or apron should be worn to protect against splashes and spills.
Respiratory Chemical Fume Hood (Mandatory)All handling of N-Ethyl-3-methoxyaniline should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] For situations where a fume hood is not feasible (e.g., large-scale operations), a full-face respirator with organic vapor cartridges is required.[7]

Operational Plan: From Donning to Disposal

A self-validating safety protocol is one that is clear, concise, and easily followed. The workflow below outlines the procedural steps for handling N-Ethyl-3-methoxyaniline, from preparation to cleanup.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_1 Verify Fume Hood Certification prep_2 Assemble All Necessary Equipment and Reagents prep_1->prep_2 prep_3 Don PPE: 1. Lab Coat 2. Safety Goggles 3. Face Shield 4. Inner Gloves 5. Outer Gloves prep_2->prep_3 handle_1 Conduct all manipulations within the fume hood. prep_3->handle_1 handle_2 Keep all containers of N-Ethyl-3-methoxyaniline sealed when not in use. handle_1->handle_2 handle_3 In case of a spill, follow established spill response procedures. handle_2->handle_3 disp_1 Dispose of all contaminated waste in a designated, sealed container. handle_3->disp_1 disp_2 Doff PPE in the reverse order of donning, ensuring not to contaminate skin. disp_1->disp_2 disp_3 Wash hands thoroughly with soap and water. disp_2->disp_3

Caption: A step-by-step workflow for the safe handling of N-Ethyl-3-methoxyaniline.

Decontamination and Disposal Plan

Decontamination:

  • Personnel: In the event of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Seek immediate medical attention. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.

  • Equipment: All glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) in a fume hood, followed by a thorough wash with soap and water.

Disposal:

All waste contaminated with N-Ethyl-3-methoxyaniline, including used gloves, disposable lab coats, and absorbent materials from spills, must be considered hazardous waste.

  • Waste Collection: Collect all contaminated materials in a clearly labeled, sealed, and chemically resistant container.

  • Waste Disposal: Dispose of the hazardous waste through a licensed disposal company.[1] This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not dispose of it down the drain.[1]

In-Depth Focus: Glove Selection and Permeation

The selection of appropriate gloves is critical when handling aromatic amines. The permeation of a chemical through a glove is a molecular process and may not be immediately visible.[8] While specific permeation data for N-Ethyl-3-methoxyaniline is not available, data for analogous compounds suggests that not all common laboratory gloves are suitable.

Glove MaterialRecommendation for Aromatic AminesRationale
Butyl Rubber Recommended Generally provides excellent resistance to a wide range of chemicals, including many aromatic compounds.[9][8]
Neoprene Recommended Offers good resistance to a broad spectrum of chemicals and is a viable alternative to butyl rubber.[9]
Nitrile Limited Use While nitrile gloves are common in laboratories, their resistance to aromatic amines can be variable. They may be suitable for short-duration tasks with small quantities, but breakthrough times can be short.[9] On-site testing is strongly advised if nitrile is the only option.
Latex (Natural Rubber) Not Recommended Offers poor resistance to many organic solvents and aromatic compounds.[9]

It is strongly advised that on-site testing of all gloves is important to determining safe usage. [10]

Emergency Procedures: Preparedness is Paramount

In the event of an emergency, a clear and practiced response is essential.

cluster_spill Spill Response cluster_exposure Exposure Response spill_1 Evacuate the immediate area. spill_2 Alert colleagues and the laboratory supervisor. spill_1->spill_2 spill_3 If trained and equipped, contain the spill with an inert absorbent material. spill_2->spill_3 spill_4 Place absorbed material in a sealed container for hazardous waste disposal. spill_3->spill_4 exp_1 Remove the individual from the source of exposure. exp_2 Initiate first aid measures (e.g., flushing skin/eyes). exp_1->exp_2 exp_3 Seek immediate medical attention and provide the SDS for a similar compound. exp_2->exp_3

Caption: Emergency response plan for spills and personnel exposure.

By adhering to these rigorous safety protocols, researchers can confidently handle N-Ethyl-3-methoxyaniline, ensuring both personal safety and the integrity of their scientific endeavors. This guide serves as a foundational document, and it is incumbent upon each user to supplement this information with institution-specific safety procedures and a thorough understanding of the risks associated with their particular experimental setup.

References

  • Safety Data Sheet: 4-Methoxyaniline - Carl ROTH. Available from: [Link]

  • m-ANISIDINE - Sdfine. Available from: [Link]

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. Available from: [Link]

  • A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed. Available from: [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Available from: [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. Available from: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Available from: [Link]

  • Ansell Chemical Resistance Glove Chart - Environment, Health and Safety. Available from: [Link]

  • N-ethyl-3-methylaniline | C9H13N | CID 7603 - PubChem - NIH. Available from: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. Available from: [Link]

  • CHEMICAL GLOVE RESISTANCE GUIDE. Available from: [Link]

  • Glove Guide - Chemical Compatibility - myUSF. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.